molecular formula C8H7ClO2 B1584715 5-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 23731-06-8

5-(Chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B1584715
CAS No.: 23731-06-8
M. Wt: 170.59 g/mol
InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACWTZLXIFJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319332
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-06-8
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the basic properties of 5-(Chloromethyl)-2-hydroxybenzaldehyde?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 23731-06-8), a versatile bifunctional reagent critical in synthetic chemistry. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties and applications. We will delve into its core physicochemical characteristics, established synthetic routes, reactivity, and pivotal role as a building block for advanced molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a substituted salicylaldehyde that possesses two key reactive sites: an aldehyde group and a benzylic chloride.[1][2] This unique combination allows for orthogonal chemical transformations, making it a valuable intermediate. The phenolic hydroxyl group influences the reactivity of both the aromatic ring and the aldehyde, while the chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions.[3][4]

The fundamental properties of this compound are summarized below for quick reference. These values are compiled from various authoritative sources and provide the foundational data required for experimental design.

PropertyValueSource(s)
CAS Number 23731-06-8[1][5][6]
Molecular Formula C₈H₇ClO₂[5][6][7]
Molecular Weight 170.59 g/mol [1][7]
IUPAC Name This compound[7][8]
Synonyms 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride[2][6][8]
Melting Point 84-85 °C[9][10]
Boiling Point 281.4 °C at 760 mmHg (Predicted)[8][10]
Density 1.34 g/cm³[8][10]
pKa 7.93 ± 0.31 (Predicted)[5][10]
Appearance Solid[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[10]
Storage Inert atmosphere, room temperature[10]

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution (chloromethylation) of salicylaldehyde.[3][11] This reaction, a variant of the Blanc reaction, typically involves reacting salicylaldehyde with formaldehyde in the presence of concentrated hydrochloric acid.

Synthesis

Caption: Synthesis of this compound via chloromethylation.

Expert Insight: Overcoming Synthesis Challenges

A significant challenge in this synthesis is the tendency of the solid product to agglomerate with unreacted salicylaldehyde, which is a liquid dispersed in the acidic medium.[11] This agglomeration traps the starting material, leading to incomplete reactions and yields often hovering around 70%. Furthermore, the resulting product is often viscous and difficult to filter, wash, and dry.[11]

To circumvent these issues, a patented method introduces a quaternary ammonium salt as a phase-transfer catalyst.[11] This catalyst prevents the product from clumping, resulting in a fine, dry powder that is easily filtered and handled. This modification significantly improves the conversion rate of salicylaldehyde and the overall product yield, making the process more efficient and scalable for industrial production.[11]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.59 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=2.4 and 8.4 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, -CH₂Cl).[9] The downfield shifts for the hydroxyl and aldehyde protons are characteristic of intramolecular hydrogen bonding.

    • ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 196.3 (-CHO), 151.7, 137.4, 133.8, 129.4, 120.5, 118.5 (Ar-C), 45.4 (-CH₂Cl).[4][9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and C-Cl bond vibrations.[6]

  • Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7][12]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its benzylic chloride moiety, which is highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the 5-position of the salicylaldehyde core.

Reactions

Caption: Versatility in nucleophilic substitution reactions.

This reactivity is extensively used to prepare a library of substituted salicylaldehydes, which are not readily accessible through direct formylation of substituted phenols.[3][4] These derivatives are crucial precursors for:

  • Heterocyclic Synthesis: The resulting aldehydes can be used in condensation reactions to form heterocycles like benzofurans and coumarins.[3][4]

  • Ligand Development: They are key starting materials for synthesizing Salen-type ligands, which are important in coordination chemistry and catalysis.[11]

  • Medicinal Chemistry: The diverse functional groups that can be introduced provide a scaffold for developing new therapeutic agents. It is a useful reagent for synthesizing bis-heterocyclic derivatives and benzo-fused macrocycles with potential biological activity.[10][13]

Representative Experimental Protocol: Synthesis of 2-hydroxy-5-(methoxymethyl)benzaldehyde

This protocol, adapted from established literature, illustrates a typical nucleophilic substitution reaction.[3] The causality for each step is explained to provide a deeper understanding of the process.

Protocol

Caption: Workflow for a typical nucleophilic substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (e.g., 4 mmol) in methanol (10 mL).

    • Rationale: Methanol serves as both the solvent and the nucleophile.

  • Base Addition: Add finely ground sodium bicarbonate (NaHCO₃) (e.g., 4 mmol) to the solution.

    • Rationale: NaHCO₃ is a mild, inexpensive base that neutralizes the hydrochloric acid generated during the substitution, preventing potential side reactions and driving the equilibrium towards the product.

  • Heating and Reaction: Heat the mixture in an oil bath at 50°C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Moderate heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate without causing decomposition.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic solids (NaHCO₃ and NaCl).

    • Rationale: This is a critical purification step to separate the product from the reaction byproducts.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: This isolates the crude product.

  • Final Purification: The resulting residue can be further purified by column chromatography or recrystallization to yield the pure 2-hydroxy-5-(methoxymethyl)benzaldehyde. The final product should be characterized by NMR and MS to confirm its identity and purity.[3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: It is harmful if swallowed (H302), may cause skin irritation (H315), and can cause serious eye damage (H318).[7] Some suppliers also indicate it is harmful if inhaled or in contact with skin.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety goggles or a face shield, and a lab coat.[14][15]

  • Handling: Avoid creating dust. Use personal protective equipment to prevent contact with skin and eyes.[14][15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[14]

This technical guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile bifunctional reagent crucial in synthetic organic chemistry and the development of novel molecular entities. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core chemical attributes, provides validated protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the realm of drug discovery and materials science.

Core Molecular Identity and Physicochemical Properties

This compound, also widely known as 5-(chloromethyl)salicylaldehyde, is an aromatic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and chloromethyl functional groups.[1] This unique trifunctional arrangement makes it a highly valuable starting material for the synthesis of a wide array of more complex molecules.[2]

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

  • Molecular Formula: C₈H₇ClO₂[1][3][4][5]

  • IUPAC Name: this compound[6][5]

  • CAS Number: 23731-06-8[1]

  • Synonyms: 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride, 2-Hydroxy-5-chloromethylbenzaldehyde.[6][4][7]

The spatial arrangement of the functional groups—the hydroxyl and aldehyde groups in ortho position and the chloromethyl group para to the hydroxyl group—dictates its reactivity. The hydroxyl group is weakly acidic, the aldehyde group is electrophilic and susceptible to nucleophilic attack, and the chloromethyl group contains a reactive C-Cl bond, making it an excellent electrophile for nucleophilic substitution reactions.[2][8]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 170.59 g/mol [1]
Appearance Solid powder[9]
Melting Point 84–85 °C[8]
Boiling Point 281.4 °C at 760 mmHg[5]
Density 1.34 g/cm³[5]
Flash Point 124 °C[5]
pKa 7.93 ± 0.31 (Predicted)[3]

Synthesis Protocol: Chloromethylation of Salicylaldehyde

The most common and direct method for preparing this compound is the electrophilic aromatic substitution (chloromethylation) of salicylaldehyde. This reaction, a variant of the Blanc reaction, must be conducted with care due to the nature of the reagents.

Mechanistic Rationale

The reaction proceeds via the in-situ generation of a highly reactive electrophile, likely a chloro-carbocation or a related species, from formaldehyde and hydrochloric acid. The aromatic ring of salicylaldehyde is activated by the electron-donating hydroxyl group, which directs the electrophilic attack primarily to the para position (C5) due to steric hindrance at the ortho position (C3) from the adjacent aldehyde and hydroxyl groups. The use of a catalyst, such as a quaternary ammonium salt, can be beneficial. It acts as a phase-transfer catalyst, improving the interaction between the aqueous and organic phases and preventing the agglomeration of the product with unreacted starting material, which often leads to filtration difficulties and lower yields.[9]

Synthesis_Workflow Start Reagents: - Salicylaldehyde - Formaldehyde - Conc. Hydrochloric Acid - Quaternary Ammonium Salt (Catalyst) Reaction Reaction Vessel (0-5°C) Stirring for extended period (e.g., 12-24h) Start->Reaction Combine and Cool Precipitation Product Precipitation (Solid forms in situ) Reaction->Precipitation Reaction Progress Filtration Vacuum Filtration (Isolate crude solid) Precipitation->Filtration Isolate Product Washing Washing Steps: 1. Cold Water 2. Cold Methanol Filtration->Washing Remove Impurities Drying Drying (Vacuum oven at low heat) Washing->Drying Remove Solvents Product Pure 5-(Chloromethyl)- 2-hydroxybenzaldehyde Drying->Product Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add salicylaldehyde (1.0 eq).

  • Reaction Setup: Cool the flask in an ice-salt bath to 0-5 °C. Add a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

  • Addition of Chloromethylating Agent: Slowly add a pre-mixed and cooled solution of concentrated hydrochloric acid (e.g., 10 eq) and formaldehyde (e.g., 37% aqueous solution, 1.5 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction: Stir the resulting slurry vigorously at 0-5 °C for 12-24 hours. The product will precipitate out of the solution as a solid.

  • Work-up and Purification:

    • Filter the solid product under vacuum.

    • Wash the filter cake thoroughly with cold deionized water to remove excess HCl and formaldehyde.

    • Wash with a small amount of cold methanol to remove unreacted salicylaldehyde.

    • Dry the product under vacuum at a low temperature (e.g., 40 °C) to yield the final product.

Self-Validation and Trustworthiness: The purity of the synthesized compound should be confirmed by measuring its melting point, which should be sharp and close to the literature value (84-85 °C).[8] Further characterization by ¹H and ¹³C NMR spectroscopy is essential to confirm the structure and absence of significant impurities.[2][8]

Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.59 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=2.4 and 8.4 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, -CH₂Cl).[8] The singlet at 4.59 ppm is characteristic of the chloromethyl protons, while the downfield shifts of the aldehyde and hydroxyl protons are typical.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 196.3, 151.7, 137.4, 133.8, 129.4, 120.5, 118.5, 45.4.[8] The peak at 196.3 ppm corresponds to the aldehyde carbonyl carbon, and the peak at 45.4 ppm is indicative of the chloromethyl carbon.

  • Infrared (IR) Spectroscopy: Key absorptions will be observed for the O-H stretch (broad, ~3200 cm⁻¹), C=O stretch of the aldehyde (~1660 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[7]

  • Mass Spectrometry (Electron Ionization): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[6][10]

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a scaffold, allowing for the introduction of various functionalities through reactions at its three distinct reactive sites.

Synthesis of Schiff Bases and Salen-type Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). If a diamine is used, this reaction leads to the formation of Salen-type ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. These metal complexes are extensively studied as catalysts in various organic transformations, including asymmetric synthesis.[9]

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the most versatile handle for molecular elaboration. The chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles (O-, S-, and N-based), providing a straightforward route to a diverse library of substituted salicylaldehydes.[2][8]

Example Reaction Scheme:

A typical reaction involves the substitution of the chloride with a thiol to form a thioether linkage.

Caption: Nucleophilic substitution of the chloromethyl group with a thiol.

This strategy has been employed to synthesize a series of salicylaldehydes with diverse side chains, which are then used as precursors for heterocyclic compounds like benzofurans and coumarins, or in multicomponent reactions such as the Petasis borono-Mannich reaction.[2][8]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this chemical.

  • Hazard Identification: this compound is harmful if swallowed, inhaled, or in contact with skin.[6][11] It causes skin irritation and serious eye damage.[6][11] It may also cause respiratory irritation.[6][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The material is noted to be sensitive to air and moisture.[11][12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[13]

Conclusion

This compound is a cornerstone reagent for synthetic chemists. Its trifunctional nature provides a robust platform for constructing complex molecular architectures. A thorough understanding of its properties, a validated synthetic protocol, and strict adherence to safety measures are paramount for its effective and safe utilization in the laboratory. The methodologies and applications outlined in this guide serve as a testament to its versatility and enduring importance in the pursuit of novel chemical entities for drug discovery and beyond.

References

Navigating the Nomenclature: A Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-hydroxybenzaldehyde is a versatile bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group and a salicylaldehyde moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds, macrocycles, and Schiff base ligands with applications in catalysis and materials science. This guide provides a comprehensive overview of the common synonyms for this compound, its key chemical and physical properties, and its applications, with a focus on its utility in drug discovery and development.

Unraveling the Identity: Synonyms and Nomenclature

In scientific literature and chemical supplier catalogs, this compound is referred to by several different names. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous communication in a research and development setting.

The most common synonyms for this compound are:

  • 5-(Chloromethyl)salicylaldehyde : This is perhaps the most frequently encountered trivial name, directly referencing the salicylaldehyde (2-hydroxybenzaldehyde) parent structure.[1][2][3]

  • 2-Hydroxy-5-(chloromethyl)benzaldehyde : This name follows IUPAC substitutive nomenclature principles more closely than the trivial name.[3][4]

  • Benzaldehyde, 5-(chloromethyl)-2-hydroxy- : This is a systematic name often used in chemical indexing and databases.[2][5][6]

  • 3-Formyl-4-hydroxybenzyl chloride : This name treats the benzyl chloride as the parent structure.[2][3][5]

  • 2,5-Cresotaldehyde, α-chloro- : This is a less common synonym.[2][5][6]

The unequivocal identifier for this compound is its CAS Registry Number: 23731-06-8 .[1][2][5][6] Researchers should always use this number to confirm the identity of the chemical, regardless of the synonym used.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][5]
Molecular Weight 170.59 g/mol [1][2]
Appearance White to pale grey solid[3]
Melting Point 84-85 °C[3][7]
Boiling Point 281.4±30.0 °C (Predicted)[3][4]
Solubility Slightly soluble in chloroform, DMSO, and methanol[3]
pKa 7.93±0.31 (Predicted)[3][8]

Synthetic Utility and Applications in Drug Development

The reactivity of the chloromethyl group and the aldehyde function allows for a diverse range of chemical transformations, making this compound a valuable building block in organic synthesis.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of various heterocyclic systems. The chloromethyl group is a good leaving group and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles (O, S, and N), while the aldehyde group can participate in condensation and cyclization reactions. For instance, it is a key intermediate in the synthesis of certain benzofurans and coumarins.[7][9]

Precursor to Salen-type Ligands

This compound is a crucial starting material for the synthesis of water-soluble, oil-soluble, and chiral Salen-type ligands.[10] These ligands, when complexed with metal ions, form catalysts that are important in various chemical transformations, including asymmetric synthesis, which is of paramount importance in the production of enantiomerically pure drug substances.

Experimental Protocol: Synthesis of a Salicylaldehyde Derivative via Nucleophilic Substitution

The following protocol details a general procedure for the nucleophilic substitution of the chlorine atom in this compound, a common first step in the synthesis of more complex molecules.[7]

Objective: To replace the chlorine atom with a nucleophile (e.g., an alcohol, thiol, or amine) to generate a new salicylaldehyde derivative.

Materials:

  • This compound

  • Nucleophile (e.g., methanol, 4-chlorothiophenol)

  • Solvent (e.g., chloroform)

  • Base (e.g., sodium bicarbonate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the chosen nucleophile (1 equivalent) in a suitable solvent, such as chloroform, in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a mild base, such as sodium bicarbonate (2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction time will vary depending on the nucleophile but can range from several hours to overnight (e.g., 18 hours).

  • Work-up:

    • Filter the reaction mixture to remove the solid base and any salt byproducts.

    • Wash the solid residue with fresh solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography to yield the desired salicylaldehyde derivative.

Causality of Experimental Choices:

  • Solvent: Chloroform is often chosen for its ability to dissolve the starting materials and its relatively low boiling point, which facilitates its removal during the work-up.

  • Base: Sodium bicarbonate is a weak base, which is sufficient to neutralize the generated HCl without promoting unwanted side reactions that might occur with a stronger base.

  • Temperature: The reaction is typically run at room temperature as the chloromethyl group is sufficiently reactive, and heating could lead to the formation of byproducts.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a key chemical intermediate with a variety of synonyms used across the scientific community. A clear understanding of its nomenclature, coupled with a firm grasp of its chemical properties and reactivity, is essential for researchers and drug development professionals. Its versatility as a synthetic building block continues to make it a valuable tool in the creation of novel compounds with potential therapeutic applications.

References

A Technical Guide to the Synthesis and Utility of 5-(Chloromethyl)-2-hydroxybenzaldehyde: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, also known as 5-(chloromethyl)salicylaldehyde, is a pivotal bifunctional reagent in modern organic synthesis. Its structure, featuring both a reactive aldehyde and a benzylic chloride on a phenol framework, renders it an exceptionally versatile precursor for a wide array of complex molecules, including Salen-type ligands and diverse heterocyclic systems. This guide provides an in-depth analysis of the compound's synthetic history, from its foundational synthesis via electrophilic chloromethylation of salicylaldehyde to modern process optimizations. We will explore the core mechanistic principles, dissect a persistent experimental challenge of product agglomeration that historically limited yields, and detail the innovative use of phase-transfer catalysis that transformed the procedure into a highly efficient and scalable process. Furthermore, this document outlines the compound's synthetic utility, supported by detailed protocols and reaction diagrams, to provide researchers with a comprehensive understanding of its application in chemical and pharmaceutical development.

Introduction: The Significance of a Bifunctional Building Block

The strategic value of this compound in synthetic chemistry lies in its dual reactivity. The salicylaldehyde core is a classic structural motif, itself famously synthesized via the ortho-formylation of phenol in the Reimer-Tiemann reaction[1][2]. The hydroxyl and formyl groups provide a pre-organized chelation site, making it a cornerstone for the synthesis of Schiff base ligands, most notably Salen ligands, which are critical in coordination chemistry and catalysis[3].

The introduction of the chloromethyl group at the C5 position dramatically expands this utility. This group acts as a potent electrophilic handle, susceptible to nucleophilic substitution by a wide range of heteroatoms (O, N, S)[4][5]. This allows for the covalent attachment of the salicylaldehyde framework to other molecules, surfaces, or polymers, making it an invaluable linker and intermediate in the construction of more complex chemical architectures[6]. Its application as a primary raw material for water-soluble, oil-soluble, and chiral Salen complexes underscores its industrial and academic importance[3].

The Foundational Synthesis: Chloromethylation of Salicylaldehyde

The primary route to this compound is the direct chloromethylation of salicylaldehyde, an electrophilic aromatic substitution reaction.

Theoretical Underpinnings & Mechanism

The reaction proceeds by treating salicylaldehyde with formaldehyde (or its polymer, paraformaldehyde) and concentrated hydrochloric acid. The phenol's hydroxyl group is a powerful activating ortho-, para-director, strongly favoring electrophilic attack on the aromatic ring. While the formyl group is a deactivating meta-director, the overwhelming influence of the hydroxyl group directs the incoming electrophile. The ortho positions are already substituted (by -OH and -CHO), leaving the para position (C5) as the primary site of reaction.

The mechanism involves the in-situ formation of an electrophilic chloromethyl cation precursor from formaldehyde and HCl. This electrophile is then attacked by the electron-rich phenol ring to form the substituted product.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution F H₂C=O (Formaldehyde) P H₂C=O⁺-H F->P + H⁺ H H⁺ E H₂C⁺-OH P->E Cl Cl⁻ E_Cl Cl-CH₂-OH E->E_Cl + Cl⁻ E_final [ Cl-CH₂⁺ ↔ Cl⁺=CH₂ ] (Chloromethyl Cation) E_Cl->E_final + H⁺, -H₂O Sal Salicylaldehyde (Phenoxide form) Int Sigma Complex (Intermediate) Sal->Int + [ClCH₂⁺] Prod This compound Int->Prod - H⁺ (Rearomatization)

Caption: Reaction mechanism for the chloromethylation of salicylaldehyde.

The "Sticky" Problem: A Persistent Experimental Challenge

Historically, the direct chloromethylation of salicylaldehyde was plagued by a significant process issue. While effective, the reaction conditions lead to the precipitation of the solid product, this compound, from the aqueous hydrochloric acid medium. Concurrently, the unreacted starting material, salicylaldehyde, exists as an oily liquid dispersed in the acid[3].

This leads to a critical physical problem: the newly formed solid product acts as a nucleus for the liquid salicylaldehyde, causing the two to merge and form sticky, agglomerated spheres. This encapsulation of the starting material within a solid product shell prevents it from reacting completely. Consequently, historical methods reported yields often hovering around only 70% and produced a tacky, difficult-to-handle solid that was challenging to filter, wash, and dry effectively[3].

Process Evolution: Overcoming Synthetic Hurdles

The key to unlocking a high-yield, robust synthesis was to address the physical problem of agglomeration rather than the underlying chemistry.

The Advent of Phase-Transfer Catalysis

A breakthrough in the synthesis was the introduction of a quaternary ammonium salt (e.g., triethylbenzyl ammonium chloride) as a phase-transfer catalyst[3]. These catalysts possess both hydrophilic (the charged ammonium head) and lipophilic (the alkyl/benzyl tails) properties.

Causality of Improvement: The catalyst functions by preventing the direct, sticky interaction between the solid product and the liquid reactant. It is believed to act as a surfactant, breaking down the oily salicylaldehyde into smaller, more stable droplets and potentially modifying the surface properties of the precipitating solid product. This ensures that the salicylaldehyde remains accessible to the reagents in the aqueous phase, allowing the reaction to proceed to completion. The resulting product precipitates as a fine, dry powder, which is easily filtered and purified[3]. This innovation dramatically improves both the yield and the operational efficiency of the synthesis.

Detailed Experimental Protocol (Modern, High-Yield Method)

The following protocol is adapted from optimized patent literature and represents a state-of-the-art method for the preparation of this compound[3].

Step-by-Step Protocol:

  • Vessel Preparation: To a 500 mL jacketed reaction flask equipped with an overhead stirrer, thermometer, and gas inlet, add salicylaldehyde (50 g) and paraformaldehyde (23 g).

  • Catalyst Addition: Add the phase-transfer catalyst, tri-n-butyl benzyl ammonium chloride (3.8 g).

  • Cooling & Acid Addition: Begin stirring and cool the mixture to between 5-15 °C using a circulating chiller. Slowly add concentrated hydrochloric acid (37-38%, ~200 mL) while maintaining the internal temperature within the specified range.

  • Reaction & HCl Gas Sparging: Once the acid addition is complete, begin bubbling hydrogen chloride (HCl) gas through the reaction mixture.

  • Monitoring: Continue stirring vigorously at 5-15 °C for approximately 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up & Isolation: Stop the HCl gas flow and filter the resulting slurry through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the resulting fine white to off-white powder under vacuum at 40-50 °C to a constant weight.

Comparative Analysis of Synthetic Methodologies

The introduction of a phase-transfer catalyst represents a significant process improvement over the classical approach.

ParameterClassical MethodModern Catalytic Method
Yield ~70%[3]>95%[3]
Product Form Sticky, agglomerated solid[3]Fine, dry, free-flowing powder[3]
Handling Difficult to filter, wash, and dryEasy to handle and process
Reactant Efficiency Low; incomplete conversion[3]High; reaction proceeds to completion
Key Reagent Salicylaldehyde, Paraformaldehyde, HClSalicylaldehyde, Paraformaldehyde, HCl, Quaternary Ammonium Salt [3]
Scalability Poor due to handling issuesExcellent

Synthetic Utility and Downstream Reactions

The true value of this compound is realized in its subsequent transformations. The chloromethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile synthesis of a library of 5-substituted salicylaldehyde derivatives[4][5].

G Core 5-(Chloromethyl)-2- hydroxybenzaldehyde Alkoxy 5-(Alkoxymethyl)- salicylaldehyde Core->Alkoxy + R-OH, Base [1] Thioether 5-(Arylthiomethyl)- salicylaldehyde Core->Thioether + R-SH, Base [1] Aminomethyl 5-(Aminomethyl)- salicylaldehyde Core->Aminomethyl + R₂NH, Base [1] Thiocyanato 5-(Thiocyanatomethyl)- salicylaldehyde Core->Thiocyanato + KSCN [1] ROH Alcohols (R-OH) RSH Thiols (R-SH) R2NH Amines (R₂NH) KSCN Thiocyanate (KSCN)

Caption: Versatility of this compound in nucleophilic substitutions.

These derivative aldehydes can then be used in further reactions, such as the Petasis borono-Mannich reaction or condensation reactions to form complex heterocyclic structures like benzofurans and coumarins[4].

Conclusion and Future Outlook

The synthetic journey of this compound is a compelling case study in chemical process development. It demonstrates how a fundamental understanding of not only reaction mechanisms but also the physical behavior of reagents and products can lead to transformative improvements in efficiency and yield. The transition from a moderately successful but problematic laboratory preparation to a robust, high-yield catalytic method has solidified its role as a readily accessible and highly valuable building block. For researchers in drug development and materials science, the compound offers a reliable starting point for creating diverse molecular libraries, with applications limited only by synthetic imagination. Its continued use as a precursor for functional ligands, complex organic scaffolds, and pharmaceutical intermediates is assured.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile bifunctional aromatic compound, serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring a reactive chloromethyl group, a nucleophilic hydroxyl group, and an electrophilic aldehyde moiety, allows for a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms involving this compound, offering insights into its synthesis, reactivity, and broad applications in the construction of complex molecular architectures, including heterocyclic systems and macrocycles relevant to drug discovery and materials science.[1][2][3] This document is intended to be a valuable resource for researchers and professionals by elucidating the causality behind experimental choices and providing detailed, validated protocols.

Introduction: The Structural and Reactive Landscape of this compound

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a crystalline solid at room temperature with a melting point of 84-85°C.[1][3][4] Its molecular structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a chloromethyl group at position 5, and a formyl (aldehyde) group at position 1.[5] This arrangement of functional groups imparts a rich and varied reactivity profile, making it a valuable intermediate in organic synthesis.[3]

The key reactive centers of the molecule are:

  • The Chloromethyl Group: The benzylic chloride is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. The chlorine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.[2][5]

  • The Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles, most notably amines, to form Schiff bases.[6] It can also participate in other classical aldehyde reactions.

  • The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile.[7] It is also a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[7][8]

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents.

This guide will delve into the core reaction mechanisms associated with each of these reactive sites, providing a theoretical framework alongside practical experimental guidance.

Synthesis of this compound

The primary route for the synthesis of this compound is through the chloromethylation of salicylaldehyde.[9] This is a type of electrophilic aromatic substitution reaction where a chloromethyl group is introduced onto the aromatic ring.[10][11]

Reaction Mechanism: Electrophilic Aromatic Substitution (Chloromethylation)

The chloromethylation of salicylaldehyde typically involves the reaction with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[10] The reaction proceeds through the following steps:

  • Formation of the Electrophile: Formaldehyde reacts with hydrogen chloride to form a highly reactive electrophile, the chloromethyl cation or a related species.

  • Electrophilic Attack: The electron-rich aromatic ring of salicylaldehyde attacks the electrophile. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions.[7][8] Due to steric hindrance from the adjacent aldehyde group, the substitution predominantly occurs at the para position (position 5).

  • Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding this compound.

A known challenge in this synthesis is the formation of viscous byproducts that can make product isolation difficult.[9] One patented method suggests the use of a quaternary ammonium salt as a catalyst to prevent the product from clumping with the starting material, thereby improving the yield and ease of handling.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Salicylaldehyde

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Quaternary ammonium salt (e.g., tetrabutylammonium bromide) - optional[9]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

Procedure:

  • In a well-ventilated fume hood, cool a flask containing concentrated hydrochloric acid in an ice bath.

  • Slowly add salicylaldehyde to the cooled acid with stirring.

  • If using, add a catalytic amount of the quaternary ammonium salt.

  • Gradually add paraformaldehyde to the mixture while maintaining a low temperature.

  • Allow the reaction to stir at a low temperature for an extended period (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold water to remove residual acid, and then with a suitable organic solvent (e.g., cold hexanes) to remove unreacted starting material.

  • Dry the product under vacuum. The resulting this compound should be a white to pale grey solid.[1]

Nucleophilic Substitution at the Chloromethyl Group

The most extensively explored reactivity of this compound is the nucleophilic substitution of the benzylic chloride.[2][12] This reaction allows for the introduction of a wide variety of functional groups at the 5-position, leading to a diverse library of salicylaldehyde derivatives.[2][4][12]

General Mechanism: SN1 and SN2 Pathways

Nucleophilic substitution at a benzylic position can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions (solvent, nucleophile strength, temperature).

  • SN2 Mechanism: A bimolecular process where the nucleophile attacks the carbon atom bearing the chlorine at the same time as the chloride ion departs. This is favored by strong nucleophiles and polar aprotic solvents.

  • SN1 Mechanism: A two-step process where the chloride ion first departs to form a relatively stable benzylic carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents.

Given the primary nature of the benzylic carbon and the potential for carbocation stabilization by the aromatic ring, the reaction mechanism can be sensitive to the specific conditions employed.

Reactions with O-, S-, and N-Nucleophiles

A series of salicylaldehydes have been synthesized by reacting this compound with various oxygen, sulfur, and nitrogen-containing nucleophiles.[2][4][12]

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeReference
Oxygen Methanol, Isopropanol5-(Alkoxymethyl)-2-hydroxybenzaldehyde[4][12]
Sulfur Potassium thiocyanate, Thiols5-(Thiocyanatomethyl)- or 5-(Alkylthiomethyl)-2-hydroxybenzaldehyde[4][12]
Nitrogen Imidazoles, Benzimidazoles, Morpholine5-(Imidazolylmethyl)- or 5-(Morpholinomethyl)-2-hydroxybenzaldehyde derivatives[4][12]
Experimental Protocol: Synthesis of 2-Hydroxy-5-(methoxymethyl)benzaldehyde

This protocol is adapted from the literature and serves as an illustrative example.[12]

Materials:

  • This compound

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Dissolve this compound in methanol in a reaction flask.

  • Add finely ground sodium bicarbonate to the solution.

  • Stir the resulting suspension at room temperature for several hours.

  • The reaction can be gently heated (e.g., to 50°C) to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Condensation Reactions of the Aldehyde Group

The aldehyde functional group of this compound is a key site for forming new carbon-nitrogen bonds, most notably through condensation reactions to form Schiff bases (imines).

Mechanism: Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base is a reversible condensation reaction.[13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the imine (Schiff base).

Schiff bases derived from salicylaldehydes are important ligands in coordination chemistry and have been investigated for their biological activities.[6]

Electrophilic Aromatic Substitution on the Ring

The aromatic ring of this compound can undergo further electrophilic substitution. The directing effects of the existing substituents must be considered to predict the regioselectivity of these reactions.

  • -OH (Hydroxyl) group: A strongly activating, ortho-, para-director.[7][8]

  • -CHO (Formyl) group: A deactivating, meta-director.

  • -CH₂Cl (Chloromethyl) group: A weakly deactivating, ortho-, para-director due to the electron-withdrawing inductive effect of the chlorine atom being offset by hyperconjugation.[14]

The powerful activating and directing effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6). Position 5 is already substituted. Therefore, electrophilic substitution is most likely to occur at position 3.

Applications in the Synthesis of Heterocyclic Compounds

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as benzofurans and coumarins.[2] These reactions often involve a sequence of transformations utilizing the different reactive sites of the molecule.

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms discussed.

Nucleophilic_Substitution Reactant This compound Product Substituted Product Reactant->Product S_N1 or S_N2 Nucleophile Nu⁻ Nucleophile->Reactant Leaving_Group Cl⁻ Product->Leaving_Group

Caption: General scheme of nucleophilic substitution on this compound.

Schiff_Base_Formation Aldehyde This compound Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Amine R-NH₂ Amine->Aldehyde Schiff_Base Schiff Base (Imine) Intermediate->Schiff_Base -H₂O Water H₂O Schiff_Base->Water

Caption: Mechanism of Schiff base formation from this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. A thorough understanding of its fundamental reaction mechanisms, particularly nucleophilic substitution at the chloromethyl group and condensation reactions of the aldehyde, empowers researchers to strategically design and execute synthetic routes to a wide range of complex molecules. The insights and protocols provided in this guide serve as a foundation for further innovation in the application of this important chemical building block in drug discovery, materials science, and beyond.

References

The Pivotal Role of 5-(Chloromethyl)-2-hydroxybenzaldehyde in Chemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis. Its unique trifunctional molecular architecture—a reactive chloromethyl group, a strategically positioned hydroxyl moiety, and an electrophilic aldehyde—renders it a highly versatile and valuable building block. This technical guide provides an in-depth exploration of the primary industrial and research applications of this key intermediate. We will delve into its role in the synthesis of high-value compounds, including pharmacologically active heterocycles, robust industrial catalysts, and sophisticated fluorescent probes. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development, offering not only a summary of its applications but also detailed, field-proven insights into the practical execution of key synthetic transformations.

Introduction: Unveiling a Multifaceted Synthetic Workhorse

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a crystalline solid with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol [1]. Its significance in the chemical landscape stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of its core structure. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the salicylaldehyde moiety provides a platform for a myriad of condensation and cyclization reactions.

This guide will navigate through the key applications of this versatile molecule, elucidating the underlying chemical principles and providing actionable protocols for its utilization in both industrial and academic research settings.

Industrial Applications: From Catalysis to Enhanced Oil Recovery

The industrial utility of this compound is primarily centered on its role as a precursor to robust and efficient catalytic systems, particularly Salen-type complexes.

Synthesis of Salen-Type Ligands and their Metal Complexes

Salen ligands, derived from the condensation of a salicylaldehyde derivative with a diamine, are renowned for their ability to form stable complexes with a wide range of metal ions[2]. These metallosalen complexes have found extensive applications in industrial catalysis, including oxidation and polymerization reactions[3]. This compound serves as a crucial starting material for the synthesis of functionalized Salen ligands, where the chloromethyl group can be further modified to tune the catalyst's properties, such as solubility and catalytic activity[3].

Experimental Protocol: Synthesis of a Salen-type Ligand from this compound

This protocol outlines the general procedure for the synthesis of a Salen-type ligand.

Reagents:

  • This compound

  • Ethylenediamine

  • Ethanol (absolute)

Procedure:

  • Dissolve this compound (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • To this solution, add ethylenediamine (1.0 equivalent) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Salen ligand often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Characterization: The structure of the synthesized Salen ligand should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Application in Enhanced Oil Recovery

A notable industrial application of derivatives of this compound is in the formulation of organometallic surfactants for enhanced oil recovery (EOR). A recent study demonstrated the synthesis of a novel family of surfactants based on Salen-metal complexes derived from this aldehyde[4]. These surfactants exhibit excellent surface activity and can significantly reduce the interfacial tension between oil and water, a critical factor for improving the efficiency of oil extraction from reservoirs[4].

The synthetic strategy involves the initial preparation of 5-(chloromethyl)salicylaldehyde, followed by its reaction with a modified Pluronic F-127 (a block copolymer) to form a new ligand. This ligand is then complexed with various metal ions (Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺) to yield the final organometallic surfactants[4].

Research and Development: A Gateway to Pharmacologically Active Molecules

In the realm of research and drug development, this compound is a prized starting material for the synthesis of a diverse array of heterocyclic compounds and other molecules with potential biological activity.

Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties[5]. The antiarrhythmic drug amiodarone and its derivative dronedarone are prominent examples of benzofuran-containing pharmaceuticals[6][7]. Patents reveal that derivatives of this compound can be utilized as key intermediates in the synthesis of such complex molecules[6].

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

This protocol is adapted from the Rap-Stoermer reaction for the synthesis of 2-acylbenzofurans[8].

Reagents:

  • A salicylaldehyde derivative (synthesized from this compound via nucleophilic substitution)

  • An α-haloketone (e.g., chloroacetone)

  • Potassium carbonate (anhydrous)

  • Acetone or butan-2-one

Procedure:

  • To a solution of the salicylaldehyde derivative (1.0 equivalent) in acetone or butan-2-one, add the α-haloketone (1.1-1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure of the synthesized benzofuran derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Coumarin Scaffolds

Coumarins are another important class of benzopyrone-containing heterocycles with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects[8]. The Knoevenagel condensation is a classical method for synthesizing coumarins from salicylaldehydes and active methylene compounds[8].

The Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction for the synthesis of substituted amines and amino acids[8]. Salicylaldehyde derivatives are excellent substrates for this reaction, leading to a wide variety of functionalized aminophenols[8]. The reaction involves the condensation of a salicylaldehyde, an amine, and a boronic acid.

Conceptual Workflow for the Petasis Borono-Mannich Reaction

Petasis_Workflow Salicylaldehyde This compound Derivative Intermediate Iminium Ion-Boronate Complex Salicylaldehyde->Intermediate Condensation Amine Primary or Secondary Amine Amine->Intermediate Boronic_Acid Aryl or Vinyl Boronic Acid Boronic_Acid->Intermediate Product Substituted Aminophenol Intermediate->Product Nucleophilic Addition & Hydrolysis

Caption: A conceptual workflow of the Petasis borono-Mannich reaction.

Synthesis of Schiff Bases with Potential Biological Activities

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Derivatives of this compound can be readily converted into a variety of Schiff bases, providing a platform for the development of new therapeutic agents.

Synthesis of Fluorescent Probes

General Strategy for Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis Start 5-(Chloromethyl)-2- hydroxybenzaldehyde Step1 Nucleophilic Substitution (e.g., with an amine-containing fluorophore) Start->Step1 Intermediate Fluorophore-tagged Salicylaldehyde Step1->Intermediate Step2 Schiff Base Condensation (with a recognition moiety) Intermediate->Step2 Product Fluorescent Probe Step2->Product

Caption: A general synthetic strategy for developing fluorescent probes.

Summary of Key Synthetic Transformations and Data

The following table summarizes the key synthetic transformations of this compound and provides representative data.

Product ClassKey ReactionReagentsTypical Yield (%)References
Substituted Salicylaldehydes Nucleophilic SubstitutionAlcohols, Thiols, Amines49-96%[8][10]
Salen-type Ligands CondensationDiaminesHigh[3]
Benzofurans Rap-Stoermer Reactionα-Haloketones, BaseModerate to Good[8]
Coumarins Knoevenagel CondensationActive Methylene CompoundsGood to Excellent[8]
Aminophenols Petasis Borono-MannichAmines, Boronic AcidsGood[8]
Schiff Bases CondensationPrimary AminesHigh-

Conclusion

This compound is a testament to the power of functional group synergy in organic synthesis. Its ability to serve as a precursor to a vast array of valuable molecules underscores its importance in both industrial and research settings. From the development of novel catalysts and materials to the synthesis of complex, life-saving pharmaceuticals, this versatile building block continues to empower chemists to construct molecular architectures of significant complexity and utility. The protocols and insights provided in this guide are intended to facilitate the exploration of its full synthetic potential, paving the way for future innovations in chemistry and drug discovery.

References

Methodological & Application

Application Note: Synthesis of Heterocyclic Scaffolds from 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals, agrochemicals, and functional materials built upon these core structures.[1] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in drug discovery and development. 5-(Chloromethyl)-2-hydroxybenzaldehyde is a particularly valuable and versatile starting material in this endeavor.[2][3] Its bifunctional nature, possessing a reactive chloromethyl group (an electrophile) and a nucleophilic hydroxyl group ortho to an aldehyde, allows for a variety of elegant and efficient cyclization strategies to construct diverse heterocyclic systems.[2]

This guide provides an in-depth exploration of synthetic routes to key heterocyclic families, such as benzofurans and chromenes, starting from this compound. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Compound Profile: this compound

  • Molecular Formula: C₈H₇ClO₂[4][5][6]

  • Molecular Weight: 170.59 g/mol [4][6]

  • CAS Number: 23731-06-8[4][6]

  • Key Features: A salicylaldehyde derivative featuring a benzylic chloride at the 5-position. The phenolic hydroxyl group, the aldehyde, and the chloromethyl group serve as the three primary reaction centers.

Synthesis of Benzofuran Derivatives

Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[7] A common and effective strategy for their synthesis from this compound involves a two-step sequence: nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis typically begins with an O-alkylation or S-alkylation of a suitable nucleophile with this compound. This step replaces the chlorine atom, tethering a new functional group to the salicylaldehyde core.[2][8] The choice of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial. These bases are strong enough to facilitate the nucleophilic substitution but generally not strong enough to deprotonate the phenolic hydroxyl group, which could lead to unwanted side reactions.

Once the intermediate is formed, the subsequent cyclization to form the benzofuran ring can be triggered. This step often involves the reaction of the aldehyde functionality. For instance, reaction with an α-haloketone under Rap-Stoermer conditions can lead to 2-acylbenzofurans.[2]

General Synthetic Workflow for Benzofuran Synthesis

Below is a conceptual workflow illustrating the transformation of the starting material into a benzofuran scaffold.

G start 5-(Chloromethyl)-2- hydroxybenzaldehyde step1 Step 1: Nucleophilic Substitution (e.g., R-SH, NaHCO₃) start->step1 intermediate Intermediate: 5-((Alkylthio)methyl)-2- hydroxybenzaldehyde step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Rap-Stoermer Reaction with α-haloketone) intermediate->step2 product Substituted Benzofuran Product step2->product

Caption: General workflow for benzofuran synthesis.

Protocol 1.1: Synthesis of 2-hydroxy-5-(((4-chlorophenyl)thio)methyl)benzaldehyde

This protocol details the first step: the nucleophilic substitution with a thiophenol, which creates a key intermediate for further cyclization.[2]

Materials:

  • This compound (4 mmol, 682 mg)

  • 4-Chlorothiophenol (4 mmol, 578 mg)

  • Sodium bicarbonate (NaHCO₃) (8 mmol, 672 mg)

  • Chloroform (CHCl₃) (15 mL)

Procedure:

  • To a solution of this compound (4 mmol) and 4-chlorothiophenol (4 mmol) in 15 mL of chloroform, add sodium bicarbonate (8 mmol).

  • Stir the resulting suspension vigorously at room temperature overnight (approximately 18 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the solid material by filtration and wash it with two 10 mL portions of fresh chloroform.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a colorless oil, should crystallize upon cooling. This intermediate can be used in the next step with or without further purification.[2]

Synthesis of 2H-Chromene Derivatives

2H-Chromenes (also known as 2H-benzopyrans) are another important class of oxygen-containing heterocycles found in many natural products and bioactive molecules.[9] Several synthetic strategies exist for their preparation from salicylaldehydes.[10] One prominent method is the Petasis condensation reaction.

Mechanistic Rationale: The Petasis Reaction

The Petasis reaction is a multi-component reaction involving a salicylaldehyde, an amine, and a vinyl or aryl boronic acid.[11][12] The reaction is believed to proceed through the formation of an iminium ion intermediate from the condensation of the salicylaldehyde and the amine. This intermediate then reacts with the boronic acid. A subsequent intramolecular cyclization, facilitated by the ortho-hydroxyl group, occurs with the elimination of the amine to yield the 2H-chromene ring system.[10] This catalytic approach is highly efficient for generating molecular diversity.[10][11]

General Reaction Scheme for Chromene Synthesis

The diagram below illustrates the key components and the overall transformation in the synthesis of a 2H-chromene via a Petasis-type reaction.

G cluster_reactants Reactants cluster_conditions Conditions A 5-(Substituted)-2- hydroxybenzaldehyde E 2H-Chromene Derivative A->E B Vinyl Boronic Acid B->E C Amine (e.g., Secondary Amine) C->E D Catalyst (optional) Heat D->E Facilitates

Caption: Petasis reaction for 2H-chromene synthesis.

Protocol 2.1: Synthesis of a 2H-Chromene (Conceptual Protocol)

This protocol outlines the general steps for synthesizing a 2H-chromene derivative based on the Petasis reaction. Specific quantities and conditions may need optimization based on the chosen substrates.[10]

Materials:

  • 5-(Substituted)-2-hydroxybenzaldehyde (1.0 equiv)

  • Vinyl boronic acid (1.2 equiv)

  • Secondary amine (e.g., piperidine) (1.1 equiv)

  • Toluene or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the 5-(substituted)-2-hydroxybenzaldehyde (1.0 equiv) in toluene.

  • Add the secondary amine (1.1 equiv) to the solution.

  • Add the vinyl boronic acid (1.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2H-chromene.

Summary of Synthetic Applications

The reactivity of this compound allows for the generation of a wide array of heterocyclic compounds beyond those detailed above. The table below summarizes some of the key transformations and the resulting heterocyclic cores.

Starting MaterialKey ReagentsHeterocyclic ProductReference
This compoundO-, S-, or N-nucleophilesSubstituted Salicylaldehydes[2][8]
Substituted Salicylaldehyde Intermediateα-HaloketonesBenzofurans[2]
Substituted Salicylaldehyde IntermediateActive Methylene CompoundsCoumarins[3][8]
Substituted Salicylaldehyde IntermediateBoronic Acids, AminesChromenes[3][11]

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The presence of three distinct reactive sites—the phenolic hydroxyl, the aldehyde, and the benzylic chloride—provides chemists with a powerful tool for constructing complex molecular architectures through sequential or multi-component reactions. The protocols and strategies outlined in this guide serve as a foundation for researchers and drug development professionals to explore and expand the chemical space accessible from this readily available starting material.

References

Protocol for nucleophilic substitution reactions with 5-(Chloromethyl)-2-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Protocol for Nucleophilic Substitution Reactions with 5-(Chloromethyl)-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the synthetic utility and reaction protocols for this compound, a versatile bifunctional building block. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying chemical principles that govern the reactivity of this important intermediate.

Introduction: The Synthetic Potential of this compound

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its structure incorporates three key features:

  • An aldehyde group, which can participate in reactions like Schiff base formation, aldol condensations, and reductions.[3][4]

  • A phenolic hydroxyl group, which can be alkylated or used to direct metallation.

  • A benzylic chloride , a highly reactive site for nucleophilic substitution.[5][6]

The strategic positioning of these groups allows for sequential or one-pot transformations, making it a powerful synthon for creating diverse molecular scaffolds, such as salicylaldehyde derivatives that are precursors to Schiff bases, coumarins, and benzofurans.[5][7]

Physicochemical Properties & Safety

A thorough understanding of the substrate's properties is paramount before any experimental work.

PropertyValueSource
CAS Number 23731-06-8[1][8][9]
Molecular Formula C₈H₇ClO₂[1][8][10]
Molecular Weight 170.59 g/mol [1][2][11]
Appearance Colorless to pinkish solid[5]
Melting Point 84–85 °C[5]
Solubility Soluble in acetone, chloroform, diethyl ether, toluene[5]
SMILES C1=CC(=C(C=C1CCl)C=O)O[1][11]

Safety Profile: this compound is classified as corrosive and an irritant. It can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Principles of Reactivity: The Benzylic Chloride

The chloromethyl group is a benzylic halide, which imparts heightened reactivity towards nucleophilic substitution compared to a simple alkyl halide. This is due to the ability of the adjacent benzene ring to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction.[12][13][14]

  • Sₙ2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The π-system of the benzene ring stabilizes the transition state where the nucleophile attacks and the chloride leaves simultaneously.[13]

  • Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents. The reaction proceeds through a resonance-stabilized benzylic carbocation, where the positive charge is delocalized into the aromatic ring.[13][15]

For this compound, a primary benzylic chloride, the Sₙ2 mechanism is generally favored , especially when strong nucleophiles are employed.[12][16]

The Critical Role of the Base

The choice of base is a crucial parameter. While a strong base like NaOH or KOH would effectively deprotonate a nucleophile, it can also deprotonate the phenolic hydroxyl group of the starting material. This would form a phenoxide that could potentially lead to undesired side reactions, such as intermolecular self-alkylation.[5]

Therefore, a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often the preferred choice. These bases are sufficient to neutralize the acid generated during the reaction (HCl) or to deprotonate moderately acidic nucleophiles (like thiophenols) without causing unwanted side reactions involving the substrate's hydroxyl group.[5]

Visualization of Reaction Pathways

General Nucleophilic Substitution Mechanism

The diagram below illustrates the general Sₙ2 pathway for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: Generalized Sₙ2 mechanism for nucleophilic attack.

Standard Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing these substitution reactions.

G A Setup Reaction (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B Stir at defined temperature C Work-up (Filtration, Extraction) B->C Upon completion D Purification (Crystallization, Chromatography) C->D E Characterization (NMR, MS, MP) D->E

Caption: Typical experimental workflow from setup to analysis.

Detailed Application Protocols

The following protocols are adapted from established literature procedures and provide a robust starting point for various nucleophilic substitution reactions.[5][6]

Protocol 1: O-Alkylation with an Alcohol (e.g., 2-Propanol)

This protocol describes the synthesis of 2-hydroxy-5-(isopropoxymethyl)benzaldehyde, a Williamson-type ether synthesis.

Materials:

  • This compound (e.g., 682 mg, 4 mmol)

  • 2-Propanol (10 mL, acts as solvent and nucleophile)

  • Sodium Bicarbonate (NaHCO₃), finely ground (672 mg, 8 mmol)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and 2-propanol.

  • Base Addition: Add finely ground NaHCO₃ to the solution. The use of excess alcohol as the solvent drives the reaction to completion.

  • Reaction: Stir the suspension vigorously at room temperature overnight (approx. 18 hours).

  • Heating: Gently heat the mixture in an oil bath at 50°C for an additional 4 hours to ensure complete conversion.

  • Work-up:

    • Remove the 2-propanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between diethyl ether (15 mL) and water (15 mL).

    • Separate the organic layer and wash it twice more with water (2 x 15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting product is often sufficiently pure for subsequent use. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality Note: Using a large excess of the alcohol and a mild base (NaHCO₃) prevents the self-alkylation of the starting material, which could occur under strongly basic conditions.[5]

Protocol 2: S-Alkylation with a Thiol (e.g., 4-Chlorothiophenol)

This protocol details the synthesis of 5-((4-chlorophenylthio)methyl)-2-hydroxybenzaldehyde.

Materials:

  • This compound (e.g., 682 mg, 4 mmol)

  • 4-Chlorothiophenol (578 mg, 4 mmol)

  • Sodium Bicarbonate (NaHCO₃) (672 mg, 8 mmol)

  • Chloroform (15 mL)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound and 4-chlorothiophenol in chloroform in a round-bottom flask.

  • Base Addition: Add NaHCO₃ to the solution. Thiophenols are more acidic than alcohols, and NaHCO₃ is sufficient to facilitate the reaction.

  • Reaction: Stir the suspension efficiently at room temperature overnight (approx. 18 hours).

  • Work-up:

    • Remove the solid material (excess NaHCO₃ and NaCl byproduct) by filtration.

    • Wash the solid with fresh chloroform (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product, often an oil, typically crystallizes upon cooling and can be used directly or recrystallized from a suitable solvent system like hexanes/ethyl acetate.

Protocol 3: N-Alkylation with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 2-hydroxy-5-(morpholinomethyl)benzaldehyde.

Materials:

  • This compound (e.g., 1023 mg, 6 mmol)

  • Morpholine (522 mg, 6 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.48 g, 18 mmol)

  • Acetone (15 mL total)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound in acetone (10 mL), add anhydrous K₂CO₃.

  • Nucleophile Addition: Add a solution of morpholine in acetone (5 mL) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature overnight (approx. 18 hours).

  • Work-up:

    • Filter off the inorganic salts and wash them with fresh acetone.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent such as 96% ethanol.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for various nucleophiles, demonstrating the versatility of the substrate.[5]

NucleophileBaseSolventTemp.Time (h)Product Class
MethanolNaHCO₃MethanolRT → 50°C8Ether
2-PropanolNaHCO₃2-PropanolRT → 50°C22Ether
4-ChlorothiophenolNaHCO₃ChloroformRT18Thioether
Potassium Thiocyanate-AcetoneRT18Thiocyanate
MorpholineK₂CO₃AcetoneRT18Amine
1-Benzyl-1H-imidazole-Toluene70°C24Imidazolium Salt

Troubleshooting

  • Low Yield: Ensure the base is finely ground and the stirring is efficient, especially in heterogeneous mixtures. Consider increasing the reaction time or temperature moderately.

  • Side Product Formation: If self-alkylation is suspected, ensure a mild base is used and that strong bases are avoided. Ensure the reaction temperature is not excessively high.

  • Incomplete Reaction: Check the purity of the starting material. Monitor the reaction by TLC to confirm the consumption of the limiting reagent before work-up.

Conclusion

This compound is a robust and versatile chemical intermediate. Its benzylic chloride moiety undergoes predictable Sₙ2 reactions with a wide range of O-, S-, and N-nucleophiles. By carefully selecting mild reaction conditions, particularly the choice of base, chemists can achieve high yields of substituted salicylaldehyde derivatives, which are valuable precursors in drug discovery and materials science. The protocols outlined in this guide provide a validated foundation for leveraging the synthetic potential of this powerful building block.

References

Application Notes & Protocols: The Strategic Utility of 5-(Chloromethyl)-2-hydroxybenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Multifaceted Building Block in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. 5-(Chloromethyl)-2-hydroxybenzaldehyde (CAS No: 23731-06-8) has emerged as a cornerstone intermediate, prized for its trifunctional architecture that offers a programmed and logical sequence of chemical transformations.[1][2][3][4][5] This guide provides an in-depth exploration of its application, moving beyond simple reaction lists to explain the underlying chemical principles and strategic considerations that empower researchers in drug development. The molecule's value lies in the distinct reactivity of its three functional groups: a highly reactive benzylic chloride, a versatile aldehyde, and a directing phenolic hydroxyl group. This unique combination allows for its strategic incorporation into complex molecular scaffolds, most notably in the synthesis of bronchodilators and a diverse array of heterocyclic systems.

Core Characteristics and Safety Mandates

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23731-06-8[1][2][6]
Molecular Formula C₈H₇ClO₂[1][2][3]
Molecular Weight 170.59 g/mol [2][3][4]
Appearance Off-white to pale yellow crystalline solid[7]
Melting Point 84–86 °C[7]
pKa 7.93 ± 0.31 (Predicted)[1]

Safety & Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

The Logic of Reactivity: A Trifunctional Synthesizer's Toolkit

The synthetic utility of this compound stems from the differential reactivity of its functional groups, which can be addressed selectively.

  • The Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution. As a benzylic halide, the C-Cl bond is weakened, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of O-, N-, and S-based nucleophiles. This functionality is the primary anchor point for conjugating the salicylaldehyde core to other molecular fragments.

  • The Aldehyde (-CHO): This group is a classic electrophilic center for nucleophilic addition. It is the key to building side chains, often through reductive amination to form secondary or tertiary amines, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

  • The Phenolic Hydroxyl (-OH): This group exerts a powerful directing effect on the aromatic ring and participates in intramolecular hydrogen bonding with the aldehyde, influencing its reactivity. It can also be alkylated or acylated, though this typically requires harsher conditions than the substitution of the benzylic chloride, allowing for selective reactions.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol O=C-H | / |   C=C /  | C   CH2-Cl ||  / C=C | OH r1 Benzylic Chloride (Primary Electrophile) r1->mol SN2 Attack (O, N, S Nucleophiles) r2 Aldehyde (Secondary Electrophile) r2->mol Reductive Amination, Condensation r3 Phenolic Hydroxyl (Nucleophile/Directing Group) r3->mol O-Alkylation, Directing Group

Caption: Key reactive centers of this compound.

Core Application: Synthesis of β2-Adrenergic Agonist Precursors

A prominent application of this intermediate is in the synthesis of long-acting β2-adrenergic agonists like Salmeterol and related compounds used in the treatment of asthma and COPD.[8][9][10][11] The strategy involves using the benzylic chloride as a handle to connect the salicylaldehyde headgroup to a long lipophilic amine side chain.

The general workflow involves the N-alkylation of a pre-synthesized amine with this compound or a protected version thereof. The aldehyde is then subsequently reduced to furnish the final phenethanolamine moiety.

G start 5-(Chloromethyl)- 2-hydroxybenzaldehyde intermediate N-Alkylated Intermediate start->intermediate N-Alkylation (SN2 Reaction) amine Amine Side-Chain (e.g., N-Benzyl-6-(4- phenylbutoxy)hexan-1-amine) amine->intermediate reduction Reduction of Aldehyde & Deprotection intermediate->reduction final_product Salmeterol-like Scaffold (Phenethanolamine) reduction->final_product

Caption: Workflow for synthesizing β2-agonist scaffolds.

Protocol 1: Synthesis of 2-Hydroxy-5-(((6-(4-phenylbutoxy)hexyl)amino)methyl)benzaldehyde (Salmeterol Precursor Analog)

Objective: To demonstrate the key N-alkylation step in the synthesis of a Salmeterol precursor.

Materials & Reagents:

  • This compound (1.0 eq)

  • 6-(4-Phenylbutoxy)hexan-1-amine (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the amine (1.0 eq) in acetonitrile (10-15 mL per mmol of aldehyde).

  • Base Addition: Add finely ground sodium bicarbonate (2.5 eq). The use of a mild inorganic base is crucial to neutralize the HCl formed during the reaction without promoting side reactions.

  • Reaction Execution: Stir the suspension vigorously at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the filter cake with a small amount of fresh acetonitrile. c. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil or solid. d. Partition the residue between ethyl acetate and water. Separate the organic layer. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-alkylated product.

Broadening the Scope: Synthesis of Diverse Salicylaldehyde Derivatives

The true power of this compound lies in its ability to react with a vast array of nucleophiles, creating libraries of substituted salicylaldehydes which are themselves valuable intermediates.[7][12]

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleBaseSolventProduct Type
O-Nucleophile MethanolNaHCO₃Methanol5-(Methoxymethyl) derivative
O-Nucleophile 4-ChlorophenolK₂CO₃Acetone5-((4-Chlorophenoxy)methyl) derivative
S-Nucleophile 4-ChlorothiophenolNaHCO₃Chloroform5-(((4-Chlorophenyl)thio)methyl) derivative[7]
N-Nucleophile MorpholineK₂CO₃Acetone5-(Morpholinomethyl) derivative[7]
N-Nucleophile 1-Benzyl-1H-imidazoleNone (Heat)TolueneImidazolium salt derivative[7]
Protocol 2: General Synthesis of 5-(Alkoxymethyl)-2-hydroxybenzaldehydes

Objective: To replace the benzylic chloride with an alkoxy group via nucleophilic substitution. This protocol is adapted from the reaction with methanol.[7]

Materials & Reagents:

  • This compound (1.0 eq, 341 mg, 2 mmol)

  • Anhydrous alcohol (e.g., Methanol, 10 mL)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq, 336 mg, 4 mmol)

  • Diethyl ether

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen alcohol (e.g., methanol) in a round-bottom flask.

  • Base Addition: Add finely ground sodium bicarbonate.

  • Reaction Execution: Stir the suspension at room temperature for 4 hours, then increase the temperature to 50 °C and stir for an additional 4 hours. The initial stirring at room temperature allows for a controlled start to the reaction, while heating drives it to completion.

  • Work-up: a. Remove the solvent under reduced pressure. b. Partition the residue between diethyl ether (10 mL) and water (10 mL). c. Separate the organic phase and wash it twice more with water (2 x 10 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified via silica gel chromatography. The replacement of the chlorine atom can be confirmed by ¹H NMR, observing a characteristic upfield shift of the benzylic -CH₂- protons from ~4.59 ppm to ~4.42-4.47 ppm.[7]

Conclusion and Future Perspectives

This compound is more than a simple reagent; it is a strategic platform for the convergent synthesis of complex pharmaceutical intermediates. Its well-defined and predictable reactivity allows for the systematic construction of molecular diversity. The protocols outlined herein provide a robust foundation for its use in both academic and industrial research settings. Future applications will likely leverage this intermediate in combinatorial chemistry workflows and for the synthesis of novel probes for chemical biology and next-generation therapeutics.

References

Application Notes and Protocols: 5-(Chloromethyl)-2-hydroxybenzaldehyde as a Pivotal Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-(chloromethyl)-2-hydroxybenzaldehyde in the synthesis of novel agrochemicals. This document delves into the unique chemical reactivity of this versatile intermediate and outlines detailed protocols for its derivatization to yield potent fungicidal, herbicidal, and insecticidal compounds. The causality behind experimental choices, self-validating protocol design, and authoritative grounding in scientific literature are emphasized throughout to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of this compound

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a bifunctional aromatic compound that serves as an exceptionally valuable building block in synthetic chemistry.[1][2] Its strategic importance in agrochemical research stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the benzylic chloride. This unique arrangement allows for a stepwise and controlled introduction of diverse chemical moieties, enabling the creation of vast libraries of compounds for biological screening.

The phenolic hydroxyl group offers a site for etherification or esterification, while the aldehyde is a gateway to imines (Schiff bases), alcohols, and carboxylic acids.[3][4] Crucially, the chloromethyl group is a highly reactive electrophilic site, susceptible to nucleophilic substitution by a wide range of heteroatoms (O, N, S), facilitating the introduction of diverse side chains that can significantly modulate the biological activity of the resulting molecule.[5][6] This inherent versatility makes this compound a powerful platform for the rational design of new-generation pesticides.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 23731-06-8[2]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 84-86 °C[5]
Solubility Soluble in acetone, chloroform, and other common organic solvents.[5][5]

Safety Precautions: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.[3]

Synthetic Pathways to Agrochemical Scaffolds

The core utility of this compound lies in its capacity to be readily converted into a variety of more complex salicylaldehyde derivatives. These derivatives then serve as the immediate precursors to biologically active compounds.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride is the most reactive site for initiating diversification. A general workflow for this transformation is presented below.

workflow start 5-(Chloromethyl)-2- hydroxybenzaldehyde reaction Nucleophilic Substitution start->reaction reagents Nucleophile (R-XH) Base (e.g., K₂CO₃, NaHCO₃) Solvent (e.g., Acetone, DMF) reagents->reaction product 5-(Substituted-methyl)-2- hydroxybenzaldehyde Derivatives reaction->product Formation of C-X bond

Caption: General workflow for nucleophilic substitution.

This reaction is typically a straightforward SN2 process, where X can be oxygen (from alcohols or phenols), sulfur (from thiols), or nitrogen (from amines).[5][6] The choice of base and solvent is critical for optimizing yield and minimizing side reactions. A mild base like potassium carbonate or sodium bicarbonate is often sufficient to neutralize the HCl byproduct without promoting unwanted reactions of the phenolic hydroxyl or aldehyde groups.[5]

Schiff Base Formation

The aldehyde functionality provides a simple and efficient route to a vast array of Schiff base derivatives, which are known to possess a wide range of biological activities, including insecticidal and fungicidal properties.[3][7]

workflow_schiff_base start 5-(Substituted-methyl)-2- hydroxybenzaldehyde Derivative reaction Condensation Reaction start->reaction reagents Primary Amine (R'-NH₂) Solvent (e.g., Ethanol) (Optional: Acid catalyst) reagents->reaction product Schiff Base Derivative reaction->product Formation of C=N bond

Caption: Synthesis of Schiff base derivatives.

This condensation reaction is typically carried out by refluxing the aldehyde and a primary amine in an alcoholic solvent.[3] The resulting imine can then be further modified, for example, by reduction to a secondary amine, to fine-tune its biological activity.

Application in Fungicide Development

Salicylaldehyde and its derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[8][9] The mechanism of action is often attributed to the disruption of cellular antioxidation systems in the fungal cells.[10]

Synthesis of Fungicidal Ether Derivatives

The introduction of an ether linkage at the 5-position can lead to potent antifungal compounds.

Protocol 1: Synthesis of 2-hydroxy-5-(methoxymethyl)benzaldehyde

This protocol is adapted from the work of Roman (2023).[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃), finely ground

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetone

  • Amberjet 1200(H) resin

Procedure:

  • To a solution of this compound (341 mg, 2 mmol) in methanol (10 mL), add finely ground sodium bicarbonate (336 mg, 4 mmol).

  • Stir the resulting suspension at room temperature for 4 hours.

  • Heat the reaction mixture in an oil bath at 50°C and continue stirring for an additional 4 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether (10 mL) and water (10 mL).

  • Separate the organic phase and wash it twice with water (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a dense oil (a mixture of the desired product and its dimethyl acetal).

  • Dissolve the oil in acetone (10 mL), add 3 drops of water and Amberjet 1200(H) resin (50 mg).

  • Stir the mixture at room temperature for 5 hours to hydrolyze the acetal.

  • Filter off the resin and remove the acetone under reduced pressure to obtain the final product, 2-hydroxy-5-(methoxymethyl)benzaldehyde, as a yellow oil.

Causality: The use of a mild base (NaHCO₃) prevents deprotonation of the phenolic hydroxyl, which could otherwise lead to intermolecular O-alkylation side products. The two-step heating process ensures the completion of the reaction. The final acidic resin treatment is a self-validating step to ensure the complete conversion of any acetal byproduct back to the desired aldehyde.

Antifungal Activity Data

The following table summarizes the antifungal activity of salicylaldehyde, a core structural motif in the derivatives synthesized from this compound.

Fungal SpeciesConcentration (mM)Inhibition of GrowthReference
Aspergillus flavus1.0Complete[8]
Aspergillus parasiticus0.5Complete[8]

Application in Herbicide Development

Salicylaldehyde has been shown to possess both pre- and post-emergent herbicidal activity, making its derivatives attractive candidates for new weed control agents.[5] The mechanism is thought to involve the inhibition of plant metabolism and growth.[5]

Synthesis of Herbicidal Phenoxy Ether Derivatives

Connecting an aryloxy group via the chloromethyl linker can introduce moieties found in commercial herbicides.

Protocol 2: Synthesis of 5-((4-chlorophenoxy)methyl)-2-hydroxybenzaldehyde

This protocol is a modification based on the general procedure described by Roman (2023) for S-alkylation.[5]

Materials:

  • This compound

  • 4-chlorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.71 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and 4-chlorophenol (1.29 g, 10 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the inorganic salts and wash with acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH solution (2 x 25 mL) to remove unreacted 4-chlorophenol, followed by a brine wash (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure product.

Causality: The use of K₂CO₃ is sufficient to deprotonate the phenol, allowing it to act as a nucleophile. The aqueous workup with NaOH is a critical self-validating step to remove the starting phenol, ensuring the purity of the final product.

Herbicidal Activity Data

The herbicidal potential of the parent compound, salicylaldehyde, is demonstrated below.

Weed SpeciesApplicationEffectReference
Monocots and DicotsFumigant (0.15 to 1.6 M)Complete prevention of germination[5]
Germinated WeedsFumigant (0.8 to 1.6 M)Growth inhibition and wilting[5]

Application in Insecticide Development

Schiff bases derived from salicylaldehydes are a well-established class of compounds with promising insecticidal properties.[3][11]

Synthesis of Insecticidal Schiff Base Derivatives

Protocol 3: General Synthesis of Salicylaldehyde-derived Schiff Bases

This is a general protocol for the synthesis of imines from the aldehyde derivatives produced in the previous sections.[3]

Materials:

  • A 5-(substituted-methyl)-2-hydroxybenzaldehyde derivative

  • A primary amine (e.g., aniline, benzylamine)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve the 5-(substituted-methyl)-2-hydroxybenzaldehyde derivative (5 mmol) in absolute ethanol (25 mL).

  • Add the primary amine (5 mmol) dropwise to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality: The reaction is a simple condensation, and refluxing in ethanol provides sufficient energy to drive the reaction to completion by removing the water byproduct. Crystallization from the reaction mixture provides a straightforward purification method.

Insecticidal Activity Data

The following data illustrates the insecticidal potential of salicylaldehyde-derived secondary amines.

CompoundInsect SpeciesMortality Rate (7 days)Reference
Derivative 1Tribolium castaneum73.31%[7]
Derivative 6Tribolium castaneum76.67%[7]

Conclusion

This compound is a powerful and versatile starting material for the development of novel agrochemicals. Its unique trifunctional nature allows for the systematic and efficient synthesis of a wide array of derivatives with potent fungicidal, herbicidal, and insecticidal activities. The protocols outlined in these application notes provide a robust framework for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of next-generation crop protection agents.

References

Application Notes & Protocols: A Guide to the Synthesis of Salicylaldehyde Derivatives from 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde is a pivotal starting material in synthetic organic chemistry, valued for its dual reactivity. The presence of a highly reactive benzylic chloride and a strategically positioned aldehyde group allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile precursor, with a focus on nucleophilic substitution reactions to generate a library of functionalized salicylaldehyde derivatives. We will delve into the synthesis of ethers, thioethers, and N-alkylated products, followed by the subsequent transformation of the aldehyde moiety into Schiff bases and sophisticated Salen-type ligands. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and detailed, field-tested laboratory protocols.

Introduction: The Strategic Value of this compound

Salicylaldehyde and its derivatives are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and coordination chemistry ligands.[1][2] The functional group arrangement—an ortho-hydroxyl group adjacent to an aldehyde—facilitates the formation of stable metal complexes and serves as a precursor for various heterocyclic systems.[1] this compound emerges as a particularly valuable building block because the chloromethyl group at the C5 position introduces a reactive electrophilic site, prime for nucleophilic attack.[1][3]

The reactivity of the C-Cl bond in the benzylic position is significantly enhanced, making it an excellent leaving group in SN2 reactions. This allows for the straightforward introduction of a wide variety of functionalities through substitution with O-, S-, and N-nucleophiles, yielding a diverse array of substituted salicylaldehydes.[1][2][4] These derivatives can then be used in subsequent reactions, such as condensations with amines to form Schiff bases, which are critical components of Salen ligands known for their catalytic activity.[5][6][7]

This guide will systematically detail the synthetic transformations possible, starting with the foundational nucleophilic substitution reactions.

Core Synthetic Pathway: Nucleophilic Substitution at the Benzylic Carbon

The primary mode of reaction for this compound involves the substitution of the chloride atom by a range of nucleophiles. This proceeds via a classic SN2 mechanism, favored by the primary nature of the benzylic carbon.[8][9]

G cluster_nuc Nucleophilic Substitution (S_N2) start 5-(Chloromethyl)-2- hydroxybenzaldehyde O_nuc O-Nucleophiles (Alcohols, Phenols) start->O_nuc Williamson Ether Synthesis S_nuc S-Nucleophiles (Thiols, KSCN) start->S_nuc N_nuc N-Nucleophiles (Amines, Imidazoles) start->N_nuc ether 5-(Alkoxymethyl)- 2-hydroxybenzaldehydes (Ethers) O_nuc->ether thioether 5-(Thio-substituted)- 2-hydroxybenzaldehydes (Thioethers, etc.) S_nuc->thioether amine 5-(Aminomethyl)- 2-hydroxybenzaldehydes (N-alkylated) N_nuc->amine

Caption: Primary synthetic routes from this compound.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The reaction with O-nucleophiles, such as alcohols, follows the Williamson ether synthesis pathway.[8][9] This reaction requires a base to deprotonate the alcohol, generating a more potent alkoxide nucleophile. A mild base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable to prevent side reactions involving the phenolic hydroxyl group.[1]

Protocol 2.1.1: Synthesis of 2-Hydroxy-5-(methoxymethyl)benzaldehyde [1]

  • Materials:

    • This compound (341 mg, 2 mmol)

    • Sodium bicarbonate (NaHCO₃), finely ground (336 mg, 4 mmol)

    • Methanol (10 mL)

    • Standard laboratory glassware

  • Equipment:

    • Magnetic stirrer

    • Round-bottom flask

    • Filtration apparatus

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add finely ground NaHCO₃ to the solution.

    • Stir the resulting suspension at room temperature for 4 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, remove the solid NaHCO₃ and NaCl byproduct by filtration.

    • Wash the solid residue with fresh methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Protocol 2.1.2: Synthesis of 2-Hydroxy-5-(isopropoxymethyl)benzaldehyde [1]

  • Materials:

    • This compound (682 mg, 4 mmol)

    • Sodium bicarbonate (NaHCO₃), finely ground (672 mg, 8 mmol)

    • 2-Propanol (10 mL)

  • Procedure:

    • Combine the aldehyde and NaHCO₃ in 2-propanol.

    • Stir the mixture at room temperature for 18 hours.

    • Heat the mixture in an oil bath at 50°C for 4 hours to ensure completion.

    • Cool the mixture and filter to remove solids.

    • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.

Synthesis of Thioether and Thiocyanate Derivatives

S-nucleophiles react readily with the benzylic chloride. Thiols react in the presence of a mild base to form thioethers, while salts like potassium thiocyanate (KSCN) can be used to introduce the thiocyanate group.

Protocol 2.2.1: Synthesis of 5-((4-Chlorophenylthio)methyl)-2-hydroxybenzaldehyde [1]

  • Materials:

    • This compound (682 mg, 4 mmol)

    • 4-Chlorothiophenol (578 mg, 4 mmol)

    • Sodium bicarbonate (NaHCO₃) (672 mg, 8 mmol)

    • Chloroform (15 mL)

  • Procedure:

    • Dissolve the aldehyde and 4-chlorothiophenol in chloroform.

    • Add NaHCO₃ to create a suspension.

    • Stir vigorously at room temperature overnight (approx. 18 hours).

    • Filter the mixture to remove the solid material, washing the filter cake with fresh chloroform.

    • Remove the solvent from the filtrate under reduced pressure to yield the product, which may crystallize upon cooling.

Synthesis of N-Alkylated Derivatives

Secondary amines and other N-nucleophiles can be effectively alkylated to produce the corresponding tertiary amines. This reaction often requires slightly elevated temperatures to proceed at a reasonable rate.

Protocol 2.3.1: N-Alkylation of Morpholine [10]

  • Materials:

    • This compound (1023 mg, 6 mmol)

    • Morpholine (522 mg, 6 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.48 g, 12 mmol)

    • Acetone (15 mL total)

  • Procedure:

    • To a solution of the aldehyde in 10 mL of acetone, add anhydrous K₂CO₃.

    • Add a solution of morpholine in 5 mL of acetone to the suspension.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • After completion, filter off the inorganic salts.

    • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.

Derivative SynthesizedNucleophileBaseSolventReaction Time/TempTypical Yield (%)Ref
2-Hydroxy-5-(methoxymethyl)benzaldehydeMethanolNaHCO₃Methanol4h / RT~95%[1]
2-Hydroxy-5-(isopropoxymethyl)benzaldehyde2-PropanolNaHCO₃2-Propanol18h/RT then 4h/50°C~92%[1]
5-((4-Chlorophenylthio)methyl)-2-hydroxybenzaldehyde4-ChlorothiophenolNaHCO₃Chloroform18h / RT~98%[1]
2-Hydroxy-5-(thiocyanatomethyl)benzaldehydeKSCN-Acetone18h / RT~96%[1]
5-(Morpholinomethyl)-2-hydroxybenzaldehydeMorpholineK₂CO₃AcetoneNot specified~88%[10]

Advanced Applications: Synthesis of Schiff Bases and Salen Ligands

The true synthetic power of these newly created salicylaldehyde derivatives lies in the reactivity of their aldehyde group. A primary application is the condensation with amines to form Schiff bases (imines), which are versatile intermediates and ligands in their own right.[11][12]

General Principles of Schiff Base Formation

The reaction between an aldehyde and a primary amine yields an imine (Schiff base) through a nucleophilic addition-elimination mechanism.[11][13] The reaction is typically catalyzed by a small amount of acid and involves the removal of water, often by refluxing in a solvent like ethanol.

Two-Step Synthesis of Salen-Type Ligands

Salen ligands are tetradentate ligands formed by the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of a diamine, such as ethylenediamine.[5][6] This creates a highly versatile scaffold for coordinating with metal ions, leading to complexes used extensively in catalysis.[7][14]

The synthesis of a custom Salen ligand from this compound is a two-step process:

  • Functionalization: First, perform a nucleophilic substitution to create the desired salicylaldehyde derivative as detailed in Section 2.

  • Condensation: React two equivalents of the purified derivative with one equivalent of a diamine.

G cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Salen Formation start 5-(Chloromethyl)-2- hydroxybenzaldehyde protocol1 Select Nucleophile (R-XH) + Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) start->protocol1 product1 Functionalized Derivative (5-(R-X-CH₂)-2-hydroxybenzaldehyde) protocol1->product1 purify1 Work-up & Purification (Filtration, Evaporation, optional Chromatography) product1->purify1 product1_clean Purified Derivative (2 equivalents) purify1->product1_clean protocol2 Condensation Reaction (Reflux in Ethanol) product1_clean->protocol2 diamine Diamine (e.g., Ethylenediamine) (1 equivalent) diamine->protocol2 salen Final Salen Ligand protocol2->salen

Caption: Experimental workflow for the two-step synthesis of a Salen ligand.

Protocol 3.2.1: Synthesis of a Salen Ligand from 2-Hydroxy-5-(methoxymethyl)benzaldehyde

  • Objective: To synthesize N,N'-bis(2-hydroxy-5-(methoxymethyl)benzylidene)ethane-1,2-diamine.

  • Materials:

    • 2-Hydroxy-5-(methoxymethyl)benzaldehyde (from Protocol 2.1.1) (332 mg, 2 mmol)

    • Ethylenediamine (60 mg, 1 mmol)

    • Absolute Ethanol (15 mL)

  • Procedure:

    • Dissolve 2-hydroxy-5-(methoxymethyl)benzaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

    • Add ethylenediamine (1 equivalent) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. The formation of a yellow precipitate often indicates product formation.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified Salen ligand under vacuum.

Safety Precautions

  • This compound: This compound is a skin and eye irritant.[15] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like methanol, acetone, and chloroform are flammable and/or toxic. All procedures should be performed in a well-ventilated fume hood.

  • Bases: Handle bases like NaHCO₃ and K₂CO₃ with care to avoid creating dust. Stronger bases, if used, are corrosive.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

This compound is a robust and highly adaptable platform for the synthesis of a wide range of salicylaldehyde derivatives. The protocols outlined in this guide demonstrate straightforward and high-yielding methods for introducing diverse functional groups via nucleophilic substitution. The subsequent conversion of these derivatives into complex molecules like Schiff bases and Salen ligands underscores their importance in fields ranging from medicinal chemistry to catalysis. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively leverage this key intermediate to build molecular complexity and access novel chemical entities.

References

Application Notes & Protocols: The Petasis Borono-Mannich Reaction with 5-(Chloromethyl)salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to performing the Petasis borono-Mannich (PBM) reaction using 5-(chloromethyl)salicylaldehyde as the aldehyde component. The PBM reaction is a powerful three-component transformation that couples an aldehyde, an amine, and a boronic acid to generate structurally diverse substituted amines.[1] The use of salicylaldehydes is particularly advantageous due to the activating role of the ortho-hydroxyl group, often allowing the reaction to proceed under mild, catalyst-free conditions.[2][3] The resulting aminomethylphenol products are valuable scaffolds in medicinal chemistry.[4] This guide details the reaction mechanism, provides a step-by-step experimental protocol, discusses key parameters, and offers troubleshooting advice for researchers and professionals in drug development. The inclusion of a chloromethyl group on the salicylaldehyde backbone provides a versatile handle for subsequent synthetic elaborations.[5][6]

Introduction and Scientific Rationale

The Petasis borono-Mannich reaction has emerged as a cornerstone of multicomponent reaction chemistry, celebrated for its operational simplicity, broad substrate scope, and high functional group tolerance.[1][4] It provides a direct and atom-economical route to complex amines, including unnatural α-amino acids, which are of significant interest in pharmaceutical discovery.[7]

A key variant of this reaction employs salicylaldehydes as the carbonyl component. The intrinsic acidity and coordinating ability of the adjacent phenolic hydroxyl group are critical; it facilitates the formation of a highly reactive boronate "ate" complex, which is central to the reaction's success.[8][9] This intramolecular activation often obviates the need for external catalysts, aligning the methodology with the principles of green chemistry.[3]

The specific focus of this protocol, 5-(chloromethyl)salicylaldehyde, introduces a reactive electrophilic site into the product scaffold. This chloromethyl moiety is a versatile functional group, enabling downstream modifications such as nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities and the synthesis of elaborate molecular architectures or bioconjugates.[5]

Reaction Mechanism

The mechanism of the Petasis reaction with salicylaldehydes is a well-orchestrated sequence of equilibrium steps, culminating in an irreversible carbon-carbon bond formation.[7][9]

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde group of 5-(chloromethyl)salicylaldehyde to form a hemiaminal, which then dehydrates to generate an electrophilic iminium ion.

  • Boronate "Ate" Complex Formation: Concurrently, the boronic acid interacts with the ortho-hydroxyl group of the iminium intermediate. This acid-base interaction forms a key tetrahedral boronate species, often referred to as an "ate" complex.[8] This step activates the organic moiety on the boron atom, priming it for nucleophilic transfer.

  • Nucleophilic Transfer: The reaction culminates in the irreversible, intramolecular transfer of the aryl or vinyl group from the boron atom to the electrophilic carbon of the iminium ion.[2] This step forms the new C-C bond and, after hydrolysis of the resulting aminoboronate ester, yields the final aminomethylphenol product.

Petasis_Mechanism Figure 1: Proposed Mechanism for the Petasis Reaction with Salicylaldehyde cluster_reactants Reactants Sal 5-(Chloromethyl)salicylaldehyde Iminium Iminium Ion Intermediate Sal->Iminium + Amine - H₂O Amine Secondary Amine (R'₂NH) Amine->Iminium Boronic Boronic Acid (R''B(OH)₂) AteComplex Boronate 'Ate' Complex Boronic->AteComplex Iminium->AteComplex + Boronic Acid Product Final Product (Aminomethylphenol) AteComplex->Product Intramolecular Transfer

Caption: Figure 1: Proposed Mechanism for the Petasis Reaction with Salicylaldehyde

Detailed Experimental Protocol

This protocol describes a general, catalyst-free procedure for the reaction of 5-(chloromethyl)salicylaldehyde, a secondary amine (morpholine), and an arylboronic acid (phenylboronic acid).

Materials and Equipment
  • Reagents:

    • 5-(chloromethyl)salicylaldehyde (FW: 170.59 g/mol )

    • Morpholine (FW: 87.12 g/mol )

    • Phenylboronic acid (FW: 121.93 g/mol )

    • Solvent (e.g., Cyclopentyl methyl ether (CPME), Dioxane, or Toluene)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Deionized water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser (if heating)

    • Magnetic stir plate with heating capability

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start: Reagent Assembly reagents 1. Dissolve 5-(chloromethyl)salicylaldehyde (1.0 eq) in solvent (e.g., CPME). start->reagents add_amine 2. Add secondary amine (1.1 eq) to the solution. reagents->add_amine add_boronic 3. Add boronic acid (1.2 eq) to the mixture. add_amine->add_boronic react 4. Stir at specified temperature (e.g., 80 °C). Monitor by TLC. add_boronic->react workup 5. Cool to RT. Quench with sat. NaHCO₃ solution. react->workup extract 6. Extract with ethyl acetate. workup->extract dry_concentrate 7. Dry organic layer (MgSO₄), filter, and concentrate. extract->dry_concentrate purify 8. Purify crude product via silica gel chromatography. dry_concentrate->purify end End: Characterized Product purify->end

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(chloromethyl)salicylaldehyde (1.0 equiv). Dissolve the aldehyde in the chosen solvent (e.g., CPME, approx. 0.2 M concentration).

    • Rationale: CPME is a greener and safer alternative to solvents like dioxane or THF and has been shown to be effective for this transformation.[3]

  • Reagent Addition: To the stirring solution, add the secondary amine (e.g., morpholine, 1.1 equiv) followed by the boronic acid (e.g., phenylboronic acid, 1.2 equiv).

    • Rationale: A slight excess of the amine and boronic acid is used to ensure complete consumption of the limiting salicylaldehyde. The order of addition is generally not critical for this reaction.

  • Reaction Conditions: If necessary, attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[3]

    • Rationale: While many Petasis reactions with salicylaldehydes proceed at room temperature, moderate heating can increase the reaction rate and drive the equilibria towards product formation, especially with less reactive components.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Visualize spots under UV light. The reaction is complete when the starting aldehyde spot has been consumed. Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

    • Rationale: The bicarbonate wash removes unreacted boronic acid and any acidic byproducts.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the product-containing fractions and concentrate to yield the pure aminomethylphenol derivative.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Data Summary and Substrate Scope

The Petasis reaction with salicylaldehydes is robust and accommodates a variety of components. The following table summarizes typical reaction parameters.

Amine Component (1.1 eq) Boronic Acid Component (1.2 eq) Solvent Temperature Typical Yield Reference
MorpholinePhenylboronic acidCPME80 °CHigh[3][4]
Piperidine4-Methoxyphenylboronic acidDioxane80 °C80-95%[4]
Pyrrolidine4-Chlorophenylboronic acidToluene60 °CGood to High[10]
N-MethylbenzylamineNaphthalene-1-boronic acidEthanolRT70-85%[4]
1,2,3,4-TetrahydroisoquinolineThiophene-2-boronic acidCPME80 °CHigh[3]

Troubleshooting and Key Considerations

  • Reactivity of 5-(chloromethyl)salicylaldehyde: The chloromethyl group is generally stable under the neutral or slightly basic conditions of the Petasis reaction. However, prolonged reaction times at high temperatures or the use of strongly basic amine nucleophiles could potentially lead to side reactions. If this is observed, reducing the reaction temperature or time is recommended.

  • Low or No Conversion:

    • Cause: Deactivated boronic acid (e.g., with strong electron-withdrawing groups) or sterically hindered amine.

    • Solution: Increase the reaction temperature or consider adding a mild catalyst. While often catalyst-free, systems like nano Fe₃O₄ have been shown to promote the reaction.[4] Ensure reagents are pure and dry, as excess water can hinder iminium ion formation.

  • Formation of Byproducts:

    • Cause: Self-condensation of the aldehyde or decomposition of the boronic acid.

    • Solution: Lower the reaction temperature. Ensure the boronic acid is of high quality, as they can degrade upon storage.

  • Solvent Selection: The choice of solvent can influence reaction rates. Protic solvents like ethanol can sometimes be effective, while aprotic solvents like dioxane, toluene, or CPME are more common.[3][4] Solvent screening may be necessary for optimization.

Conclusion

The Petasis borono-Mannich reaction provides an efficient and highly adaptable method for the synthesis of 2-aminomethylphenol derivatives from 5-(chloromethyl)salicylaldehyde. The protocol is characterized by its operational simplicity and mild conditions. The resulting products, equipped with a versatile chloromethyl handle, are valuable intermediates for the development of novel therapeutics, chemical probes, and functional materials.

References

Strategic Synthesis of Bio-functional Schiff Base Complexes Using 5-(Chloromethyl)-2-hydroxybenzaldehyde as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in the architecture of coordination chemistry. Their facile synthesis, structural versatility, and remarkable ability to form stable complexes with a wide array of transition metals make them privileged ligands in materials science and medicinal chemistry.[1][2] Complexes derived from salicylaldehyde and its analogues are particularly significant due to their well-defined chelating behavior, involving the phenolic oxygen and the imine nitrogen, which often results in robust and biologically active molecules.[3][4]

This application note details the synthesis and characterization of Schiff base metal complexes using 5-(chloromethyl)-2-hydroxybenzaldehyde. The strategic inclusion of the chloromethyl group (-CH₂Cl) at the 5-position of the salicylaldehyde ring is a key design element. This reactive site serves as a versatile handle for post-synthetic modification, enabling the covalent attachment of the metal complex to biomolecules, polymers, or surfaces. This functionality is of paramount importance for developing targeted drug delivery systems, immobilized catalysts, and advanced sensor materials.[5][6] We provide detailed, field-tested protocols for the synthesis of both the Schiff base ligand and its subsequent metal complexes, alongside a comprehensive guide to their characterization and potential troubleshooting.

PART 1: Synthesis of the Schiff Base Ligand

The foundational step is the condensation reaction between this compound and a primary amine. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable imine linkage.[2][7] Ethanol is the solvent of choice due to its ability to dissolve the reactants and the ease with which the resulting Schiff base product often precipitates upon cooling, simplifying purification.

Protocol 1: General Synthesis of a 5-(Chloromethyl)salicylidene-amine Ligand

Materials and Reagents:

  • This compound (1.0 eq)

  • Selected primary amine (e.g., Aniline, 4-fluoroaniline, 2-aminophenol) (1.0 eq)

  • Absolute Ethanol (reagent grade)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the mixture gently at room temperature until all the solid has dissolved.

  • Addition of Amine: To this solution, add a solution of 10 mmol of the chosen primary amine dissolved in 15 mL of absolute ethanol. The addition can be done portion-wise or dropwise. A color change is often observed immediately.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain the reflux for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Product Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. In many cases, a crystalline product will precipitate out of the solution. To maximize yield, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (5-10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 50-60°C for several hours or until a constant weight is achieved. The product is typically a brightly colored, crystalline solid.

G cluster_reactants Reactants cluster_product Product Aldehyde 5-(Chloromethyl)-2- hydroxybenzaldehyde Process Condensation (Ethanol, Reflux) Aldehyde->Process + Amine Primary Amine (R-NH₂) Amine->Process + SchiffBase Schiff Base Ligand Water H₂O Process->SchiffBase Process->Water

Caption: General workflow for the synthesis of a Schiff base ligand.

PART 2: Synthesis of the Metal(II) Complex

The synthesized Schiff base acts as a bidentate or tridentate ligand, coordinating with a metal ion through its phenolic oxygen and azomethine nitrogen atoms.[9] The reaction is typically performed in a 2:1 ligand-to-metal molar ratio for divalent metals like Cu(II), Ni(II), and Co(II), leading to complexes with a general formula of [M(L)₂].

Protocol 2: General Synthesis of a Bis(ligand) Metal(II) Complex

Materials and Reagents:

  • Synthesized Schiff base ligand (2.0 eq)

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate) (1.0 eq)

  • Absolute Ethanol or Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Filtration apparatus

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of ethanol. Gentle warming may be required to achieve complete dissolution.

  • Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution while stirring vigorously. An immediate color change and the formation of a precipitate are indicative of complex formation.

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours to ensure the reaction goes to completion.[8]

  • Isolation and Purification: After cooling to room temperature, collect the solid metal complex by vacuum filtration. Wash the product sequentially with ethanol and then a small amount of diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a vacuum oven at 60-70°C to a constant weight.

G cluster_reactants Reactants cluster_product Product Ligand 2x Schiff Base Ligand Process Chelation (Ethanol, Reflux) Ligand->Process + Metal Metal(II) Salt (e.g., Cu(OAc)₂) Metal->Process + Complex [M(L)₂] Complex Process->Complex

Caption: General workflow for the chelation of a Schiff base ligand with a metal ion.

PART 3: Physicochemical Characterization

Confirming the identity and purity of the synthesized ligand and its metal complex is critical. A combination of spectroscopic techniques provides irrefutable evidence of successful synthesis.

Technique Schiff Base Ligand (Expected Observation) Metal Complex (Expected Observation) Rationale
FT-IR (cm⁻¹)Disappearance of aldehyde C=O (~1660-1700) and amine N-H (~3300-3400). Appearance of a strong C=N (azomethine) band (~1600-1630).[8]The C=N band shifts to a lower or higher frequency (Δν ≈ 10-20 cm⁻¹), indicating coordination of the imine nitrogen to the metal.[1] Appearance of new bands in the far-IR region for M-O (~450-550) and M-N (~400-500).Formation of the imine bond and subsequent coordination to the metal center alters the bond vibrational frequencies.
¹H NMR (δ, ppm)Disappearance of aldehyde proton (-CHO) at ~9.9 ppm. Appearance of the azomethine proton (-CH=N-) between 8.0-9.0 ppm.[10]For diamagnetic complexes (e.g., Ni(II) square planar), signals may broaden or shift due to the influence of the metal center. Paramagnetic complexes (e.g., Cu(II), Co(II)) will show very broad or unobservable signals.The chemical environment of the protons changes significantly upon ligand formation and complexation.
UV-Vis (nm)Intense bands below 400 nm corresponding to π→π* and n→π* transitions within the aromatic and azomethine chromophores.Ligand-centered bands may shift (bathochromic or hypsochromic). New, weaker bands may appear in the visible region (>400 nm) corresponding to d-d electronic transitions of the metal ion.[11]Coordination with the metal ion alters the ligand's electronic structure and introduces new electronic transitions centered on the metal.

PART 4: Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low Yield of Ligand Incomplete reaction; product is soluble in the reaction solvent.Increase reflux time. Monitor with TLC. After cooling to room temperature, reduce solvent volume by rotary evaporation before cooling in an ice bath.
Oily Product Instead of Solid Presence of impurities or residual solvent; the product's melting point is below room temperature.Try to recrystallize from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate). If it remains an oil, purify by column chromatography.
No Complex Precipitates The complex is soluble in the reaction medium; incorrect stoichiometry.Reduce the solvent volume. Alternatively, try adding a non-polar solvent like hexane to induce precipitation. Verify the purity and molar mass of the ligand before repeating the synthesis.
Inconsistent Characterization Data Impure product; presence of unreacted starting materials or residual metal salts.Re-purify the product. For the ligand, recrystallization is effective. For the complex, wash thoroughly with the reaction solvent to remove unreacted ligand and metal salts.

PART 5: Applications and Future Directions in Drug Development

Schiff base metal complexes are well-documented for their wide spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties.[9][12][13] The enhanced biological activity of the metal complex compared to the free ligand is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to permeate cell membranes.

The unique advantage of complexes derived from this compound lies in their potential for targeted therapy. The reactive chloromethyl group can be used to:

  • Conjugate with antibodies or peptides to target specific cancer cells.

  • Graft onto polymeric nanoparticles for controlled drug release.

  • Immobilize onto surfaces to create antimicrobial coatings for medical devices.

This bifunctional nature—possessing both inherent biological activity and a site for covalent linkage—positions these compounds as highly promising platforms for the next generation of targeted therapeutics and advanced biomedical materials.[5]

References

Application Notes & Protocols: Preparation of Fluorescent Probes Using 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes derived from 5-(Chloromethyl)-2-hydroxybenzaldehyde. This versatile building block, a derivative of salicylaldehyde, offers a unique combination of a reactive chloromethyl group and a hydroxyl group ortho to an aldehyde, making it an ideal starting material for a wide array of fluorescent sensors.[1] The protocols detailed herein are grounded in established Schiff base condensation reactions and are designed to be adaptable for the development of probes targeting various analytes, particularly metal ions.[2][3] We will explore the underlying chemical principles, provide step-by-step synthesis and characterization procedures, and discuss the potential applications of these probes in biological and chemical sensing.

Introduction: The Power of Salicylaldehyde-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern chemical and biological research, offering high sensitivity and real-time detection of a wide range of analytes.[4][5] Among the various classes of fluorescent sensors, those based on Schiff base ligands have gained significant attention due to their straightforward synthesis, structural stability, and tunable photophysical properties.[2][3][6] Salicylaldehyde and its derivatives are particularly valuable precursors for these probes.[7] The inherent hydroxyl group can act as a proton donor and participate in coordination with metal ions, while the aldehyde group readily undergoes condensation reactions with primary amines to form the characteristic azomethine (-C=N-) group of a Schiff base.[7][8][9]

This compound (CAS 23731-06-8) is an especially useful derivative.[1][10][11][12] The presence of the chloromethyl group provides a reactive site for further functionalization, allowing for the attachment of various moieties to modulate the probe's solubility, targeting specificity, and fluorescent properties.[1][13] This unique trifecta of functional groups—aldehyde, hydroxyl, and chloromethyl—positions this compound as a powerful intermediate for creating a diverse library of fluorescent probes.[1]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The fluorescent sensing mechanism of many probes derived from this compound relies on the principle of Chelation-Enhanced Fluorescence (CHEF).[3] In the unbound state, the Schiff base ligand often exhibits weak fluorescence. This is due to non-radiative decay pathways, such as the free rotation and isomerization of the C=N double bond, which quench the excited state.[6][7]

Upon binding to a target analyte, such as a metal ion, the ligand's conformation becomes rigid and planar. This "locking" of the structure restricts the non-radiative decay processes, leading to a significant increase in fluorescence intensity—a "turn-on" response.[3][14] The specific coordination environment created by the phenolic oxygen and the imine nitrogen can be tailored to achieve selectivity for different metal ions.[3][15][16][17]

General Synthesis Strategy

The core of the synthesis involves a Schiff base condensation reaction between this compound and a primary amine. The choice of the amine is a critical determinant of the resulting probe's properties.

  • Simple Diamines (e.g., ethylenediamine): These can be used to create symmetrical probes with two binding sites.

  • Fluorogenic Amines: Incorporating an amine-containing fluorophore can lead to probes with enhanced brightness and other desirable photophysical characteristics.

  • Biologically Active Amines: Attaching the salicylaldehyde core to a molecule with known biological affinity can create probes for targeted imaging.

The general workflow for the synthesis is depicted below:

G cluster_0 Synthesis Workflow A 5-(Chloromethyl)-2- hydroxybenzaldehyde D Reaction Mixture A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E Heat F Cooling & Crystallization E->F G Filtration & Washing F->G H Drying G->H I Purified Fluorescent Probe H->I

Caption: General Synthesis Workflow.

Detailed Protocols

Materials and Reagents
  • This compound (Purity ≥ 97%)

  • Primary amine (e.g., ethylenediamine, aniline derivatives, etc.)

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Solvents for purification (e.g., methanol, ethanol)

  • Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)

  • Stirring hotplate

  • Vacuum filtration apparatus

Protocol 1: Synthesis of a Symmetrical Schiff Base Probe (L1)

This protocol describes the synthesis of a fluorescent probe by reacting this compound with ethylenediamine in a 2:1 molar ratio.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Amine Addition: In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 15 mL of absolute ethanol. Add this solution dropwise to the stirred solution of the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A bright yellow precipitate is often formed.[8]

  • Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C for several hours.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.[18][19]

G cluster_0 Reaction Scheme for L1 A 2 x B B C + D D E -> F [Resulting Schiff Base Structure]

Caption: Synthesis of a symmetrical Schiff base probe (L1).

Characterization of the Synthesized Probe

A thorough characterization is essential to confirm the identity and purity of the synthesized probe.

Technique Expected Observations
FT-IR Disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the primary amine. Appearance of a new band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.[19]
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons. Appearance of a new signal for the imine proton (CH=N), typically in the range of 8-9 ppm.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (C=N) in the range of 160-170 ppm.
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of the desired product.

Application: Fluorescent Detection of Metal Ions

The synthesized probes can be used for the selective detection of various metal ions. The following is a general protocol for evaluating the sensing properties of a newly synthesized probe.

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.

Fluorescence Titration Protocol
  • Blank Measurement: In a cuvette, place a solution of the probe at a final concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES or PBS) and record its fluorescence spectrum.

  • Titration: To the same cuvette, add increasing amounts of a specific metal ion stock solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry.

Selectivity Study

To assess the selectivity of the probe, record the fluorescence response in the presence of a range of different metal ions at the same concentration. A significant fluorescence change only in the presence of the target ion indicates high selectivity.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized probes should be systematically evaluated and presented.

Probe λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φf) Target Ion Detection Limit
L1 [Data][Data][Data][Data][e.g., Al³⁺][e.g., nM range]
L2 [Data][Data][Data][Data][e.g., Zn²⁺][e.g., µM range]

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile platform for the development of novel fluorescent probes. The straightforward Schiff base chemistry allows for the creation of a wide range of sensors with tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these probes for various applications, including:

  • Bioimaging: Visualizing the distribution and dynamics of metal ions in living cells.[15][16][17]

  • Environmental Monitoring: Detecting heavy metal contamination in water and soil.[20]

  • Drug Discovery: Screening for compounds that modulate metal ion homeostasis.

Future research in this area could focus on developing probes with near-infrared (NIR) emission for deeper tissue imaging, ratiometric sensing capabilities for more accurate quantification, and enhanced selectivity for challenging analytes.[15][16]

References

The Architect Molecule: A Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde in the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, the design of materials with precisely tailored functionalities is a paramount objective. 5-(Chloromethyl)-2-hydroxybenzaldehyde stands out as a uniquely versatile building block, a veritable architect molecule, for the construction of a diverse array of functional polymers. Its trifunctional nature—possessing a reactive aldehyde, a chelating hydroxyl group, and a versatile chloromethyl moiety—offers a powerful toolkit for creating sophisticated polymeric structures with applications ranging from catalysis and separations to drug delivery and sensory materials.

This technical guide provides an in-depth exploration of the role of this compound in the synthesis of functional polymers. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel materials. The protocols herein are designed to be self-validating, providing a robust foundation for the synthesis and functionalization of polymers derived from this remarkable monomer.

The Strategic Advantage of this compound

The utility of this compound in polymer chemistry stems from its three distinct functional groups, which can be addressed with orthogonal chemistries.

  • The Aldehyde Group: This group is a primary site for polymerization, most notably through condensation reactions with amines to form Schiff bases (imines), leading to the creation of poly(Schiff base)s or polyimines.

  • The Hydroxyl Group: Situated ortho to the aldehyde, the hydroxyl group can participate in hydrogen bonding, influencing polymer conformation. More importantly, it acts as a powerful chelating agent for metal ions, enabling the formation of metallopolymers with catalytic or sensory properties.

  • The Chloromethyl Group: This benzylic chloride is a highly versatile handle for post-polymerization modification. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles, allowing for the introduction of a vast library of functional groups onto the polymer backbone.

This trifecta of reactivity allows for a modular approach to polymer design, where the main chain can be constructed first, followed by tailored functionalization.

Application Note 1: Synthesis of Functional Poly(Schiff Base)s for Metal Ion Chelation and Catalysis

Poly(Schiff base)s derived from this compound, often referred to as "salen-type" polymers, are of significant interest due to their ability to form stable complexes with a variety of metal ions. These metallopolymers can act as recyclable catalysts for a range of organic transformations.

Causality of Experimental Choices

The selection of the diamine co-monomer is critical as it dictates the spacing between the chelating salicylaldehyde units and influences the solubility and thermal properties of the resulting polymer. Aromatic diamines will yield more rigid and thermally stable polymers, while aliphatic diamines will lead to more flexible chains. The solvent choice is dictated by the solubility of both the monomers and the resulting polymer. High-boiling point aprotic solvents like DMF or DMSO are often used to ensure the reaction goes to completion.

Experimental Workflow: Poly(Schiff Base) Synthesis

workflow Monomers Monomer Dissolution - this compound - Diamine (e.g., p-phenylenediamine) Reaction Polycondensation - DMF Solvent - Reflux (e.g., 120-150°C) - Inert Atmosphere (N2 or Ar) Monomers->Reaction Heat Precipitation Polymer Isolation - Cool to room temperature - Precipitate in Methanol Reaction->Precipitation Cool & Add Antisolvent Purification Purification - Filter and wash with Methanol - Dry under vacuum Precipitation->Purification Filter & Wash Polymer Functional Poly(Schiff Base) Purification->Polymer pop_workflow Monomer Monomer & Catalyst - this compound - FeCl3 (Lewis Acid) Reaction Friedel-Crafts Polymerization - 1,2-Dichloroethane (solvent) - Heat (e.g., 80-100°C) Monomer->Reaction Heat Workup Quenching & Washing - Quench with Methanol - Wash with various solvents Reaction->Workup Cool & Quench Activation Solvent Exchange & Activation - Soxhlet extraction - Dry under high vacuum Workup->Activation Purify POP Porous Organic Polymer Activation->POP

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde. As a key building block in medicinal chemistry and materials science, optimizing its synthesis for yield and purity is paramount. This document moves beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and data-driven optimization strategies, reflecting extensive field experience and established scientific literature.

Part 1: Foundational Principles & Common Challenges

The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution of salicylaldehyde, specifically a Blanc chloromethylation reaction. This process involves reacting salicylaldehyde with a source of formaldehyde (typically paraformaldehyde or formalin) in the presence of concentrated hydrochloric acid.

While the reaction appears straightforward, it is notoriously plagued by issues of poor reproducibility and a wide range of reported yields.[1] The primary challenges stem from the harsh acidic conditions and the reactivity of both the starting material and the product, leading to several competing side reactions that diminish the yield and complicate purification.

Key Challenges:

  • Polymerization: Acid-catalyzed polymerization of salicylaldehyde and the product can form intractable tarry byproducts.

  • Byproduct Formation: Several undesired molecules are commonly formed, including the intermediate 5-(hydroxymethyl)salicylaldehyde and the dimeric 5,5'-methylenebis(salicylaldehyde).[2]

  • Regioisomerism: Formation of the 3-(chloromethyl)salicylaldehyde isomer can occur, though substitution at the 5-position (para to the hydroxyl group) is strongly favored.[1]

  • Difficult Isolation: The product can precipitate as a viscous solid that traps unreacted starting material, making filtration and washing inefficient and lowering the isolated yield.[3]

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Troubleshooting Common Experimental Failures

Question 1: My reaction yield is consistently below 50%, and I observe a lot of insoluble, dark material. What are the primary causes and how can I mitigate them?

Answer: This is the most frequent issue and it points to two interconnected problems: suboptimal reaction control and competing side reactions.

  • Causality: The strongly acidic and often heated conditions required for chloromethylation can also promote acid-catalyzed polymerization of the phenol ring, resulting in the dark, tarry substances you observe. Furthermore, the desired product can react with unconsumed salicylaldehyde to form a diarylmethane byproduct, 5,5'-methylenebis(salicylaldehyde), which is a common yield-reducing pathway.[2][4]

  • Optimization Strategy:

    • Strict Temperature Management: The reaction has a critical temperature window. Initiate the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm. After the initial mixing, allow the reaction to proceed at room temperature or with gentle heating.[2] Temperatures that are too high will significantly favor the formation of diarylmethane byproducts.[4]

    • Reagent Stoichiometry and Addition: Use a modest excess of the formaldehyde source. Adding reagents slowly and sequentially while maintaining a low temperature can prevent localized "hot spots" that accelerate polymer formation.

    • Use of a Phase-Transfer Catalyst: A significant cause of low isolated yield is the physical nature of the product, which can agglomerate and trap starting material. The addition of a quaternary ammonium salt (e.g., triethylbenzylammonium chloride) can act as a phase-transfer catalyst. This keeps the product as a fine, easily filterable powder, preventing clumping and dramatically improving the conversion rate and isolated yield, with some reports showing yields as high as 96%.[3]

G cluster_0 Troubleshooting Workflow: Low Yield & Polymerization start Low Yield & Tarry Byproduct Observed temp Implement Strict Temperature Control (0°C -> RT) start->temp Control Exotherm reagent Optimize Reagent Stoichiometry & Addition start->reagent Prevent Side Reactions catalyst Introduce Phase-Transfer Catalyst (Quaternary Salt) start->catalyst Improve Physical Properties monitor Monitor Reaction by TLC temp->monitor reagent->monitor catalyst->monitor result Improved Yield, Purity, & Product Handling monitor->result Reaction Complete

Caption: A logical workflow for addressing low yield and byproduct formation.

Question 2: My TLC analysis shows multiple spots close to my product spot. How do I identify and remove these impurities?

Answer: The presence of multiple spots indicates a mixture of the desired product and structurally similar byproducts.

  • Likely Impurities:

    • Unreacted Salicylaldehyde: The lowest spot on the TLC plate.

    • 5-(Hydroxymethyl)salicylaldehyde: The carbinol intermediate, which is more polar than the product.[2]

    • 5,5'-Methylenebis(salicylaldehyde): The diarylmethane dimer, which is typically less polar than the product.[2]

  • Purification Protocol:

    • Aqueous Workup: After quenching the reaction with ice water, wash the crude solid with a 5% sodium bicarbonate solution. This will help remove acidic residues.[2]

    • Solvent Wash/Recrystallization: Washing the crude product with a non-polar solvent like hexane can help remove less polar impurities. Recrystallization from a suitable solvent system, such as diethyl ether or an ethanol/water mixture, is also an effective purification method.[1][2]

    • Column Chromatography: For the highest purity, column chromatography on silica gel is the most effective method. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the components. The dimer will elute first, followed by the desired product, and finally the more polar hydroxymethyl intermediate and starting material.[2]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the chloromethylation reaction? A1: This reaction proceeds via electrophilic aromatic substitution. First, formaldehyde is protonated by HCl to form a highly electrophilic hydroxymethyl cation (+CH₂OH). This electrophile attacks the electron-rich salicylaldehyde ring, preferentially at the para-position due to steric hindrance at the ortho-positions and the directing effect of the hydroxyl group. This forms the 5-(hydroxymethyl)salicylaldehyde intermediate. This intermediate's alcohol group is then protonated in the acidic medium, leaves as a water molecule to form a benzylic carbocation, which is subsequently attacked by a chloride ion to yield the final product.[5]

G cluster_1 Simplified Chloromethylation Mechanism reagents Salicylaldehyde + Formaldehyde + HCl electrophile Generation of Electrophile (+CH₂OH) reagents->electrophile eas Electrophilic Aromatic Substitution (EAS) electrophile->eas intermediate Formation of Carbinol Intermediate eas->intermediate product 5-(Chloromethyl)-2- hydroxybenzaldehyde intermediate->product Substitution with Cl-

Caption: Key stages in the Blanc chloromethylation of salicylaldehyde.

Q2: Can I use a different acid catalyst besides concentrated HCl? A2: While concentrated HCl is the most common medium and source of the chloride nucleophile, other protic acids like sulfuric acid are sometimes used, particularly for deactivated aromatic rings.[4] Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are also known to catalyze chloromethylation reactions, but they can also aggressively promote the formation of diarylmethane byproducts and should be used with caution.[4] For this specific substrate, concentrated HCl is generally sufficient and preferred.

Q3: Is the Duff reaction a viable alternative for this synthesis? A3: The Duff reaction, which uses hexamine as the formylating agent, is excellent for synthesizing o-hydroxyaldehydes from phenols.[6][7] However, it directly installs an aldehyde group, not a chloromethyl group. It would not be a direct route to this compound. The Blanc chloromethylation of commercially available salicylaldehyde remains the most direct and common synthetic approach.[1]

Part 3: Optimized Protocol & Data

The following protocol incorporates best practices derived from literature to maximize yield and purity.

Optimized Experimental Protocol

Materials:

  • Salicylaldehyde (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Concentrated Hydrochloric Acid (~10-12 mL per 10g of salicylaldehyde)

  • Triethylbenzylammonium chloride (optional, 0.05 eq)

  • Ice, deionized water

  • 5% Sodium Bicarbonate solution

  • Diethyl ether or Hexane/Ethyl Acetate for purification

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet, add salicylaldehyde, paraformaldehyde, and the optional triethylbenzylammonium chloride.

  • Reagent Addition: Cool the flask to 0-5 °C in an ice-salt bath. Slowly add the concentrated hydrochloric acid dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The product should precipitate as a fine, pale solid. Monitor the consumption of salicylaldehyde by TLC (e.g., Hexane:Ethyl Acetate 4:1).

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water until the filtrate is neutral, followed by a wash with cold 5% sodium bicarbonate solution, and finally with more cold deionized water.

  • Drying: Dry the solid product in a vacuum desiccator. A typical yield for the crude product under these optimized conditions is 75-90%.[1] A patent using a similar method with a phase-transfer catalyst reports yields up to 96%.[3]

  • Purification: Further purification can be achieved by recrystallization from diethyl ether or by column chromatography as described in the troubleshooting section.[2]

Comparative Data on Synthesis Conditions

The table below summarizes reported yields under various conditions to guide experimental design.

MethodKey ReagentsReaction TimeYield (%)NotesReference
Standard Blanc Reaction Salicylaldehyde, Formalin, conc. HCl24 h50%Basic protocol, often suffers from low yield and byproduct formation.[2]
Modified Blanc Reaction Salicylaldehyde, Paraformaldehyde, conc. HCl24 h38-48%Yields can be variable; product purity is a key consideration.[1]
PTC-Optimized Method Salicylaldehyde, Paraformaldehyde, conc. HCl, Quaternary Ammonium Salt96 h96%Phase-transfer catalyst prevents product agglomeration, boosting yield.[3]

References

Common byproducts in the synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde and their isolation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound via the chloromethylation of salicylaldehyde, typically using formaldehyde and concentrated hydrochloric acid (a variation of the Blanc reaction), is often accompanied by the formation of several byproducts.[1][2] The most commonly isolated and characterized byproducts are:

  • 5-(Hydroxymethyl)salicylaldehyde: This byproduct results from the hydrolysis of the chloromethyl group of the desired product.[2] This conversion can occur during the reaction workup or, notably, during purification by column chromatography.[2]

  • 5,5′-Methylenebis(salicylaldehyde): This dimeric byproduct is formed by the reaction of the starting material, salicylaldehyde, with an electrophilic intermediate generated during the chloromethylation process.[2]

  • 3-Chloromethylsalicylaldehyde: The isomeric byproduct, where the chloromethyl group is positioned ortho to the hydroxyl group, can also be formed.[1]

  • Unreacted Salicylaldehyde: Incomplete conversion is a common issue, leading to the presence of the starting material in the crude product mixture.

The presence and proportion of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents.[1]

Q2: My reaction mixture has become a sticky, intractable mass. What causes this, and how can I prevent it?

A2: The formation of a viscous or sticky product is a frequently encountered problem in this synthesis. This phenomenon is primarily due to the agglomeration of the solid this compound product with unreacted liquid salicylaldehyde.[3] This not only makes the product difficult to handle, filter, and wash but also entraps unreacted starting material, leading to lower yields and purification challenges.[3]

Preventative Measures:

A patented method suggests the use of a quaternary ammonium salt as a catalyst and phase-transfer agent.[3] The proposed mechanism involves the quaternary ammonium salt adsorbing onto the surface of the precipitated this compound, thereby preventing it from coalescing with the oily salicylaldehyde droplets.[3] This results in a fine, fluffy precipitate that is easier to filter, wash, and dry.[3]

Q3: I am observing a new spot on my TLC plate after column chromatography that wasn't prominent in the crude mixture. What is it likely to be?

A3: If you observe the appearance or significant increase of a more polar spot on your TLC plate after purification via silica gel column chromatography, it is highly probable that you are seeing 5-(Hydroxymethyl)salicylaldehyde .[2] The silica gel, being a polar stationary phase, can facilitate the hydrolysis of the benzylic chloride in this compound to the corresponding alcohol during the elution process.[2]

Troubleshooting Tip: To minimize this conversion, it is advisable to use a less polar solvent system for chromatography if possible, and to carry out the purification as quickly as possible. Alternatively, recrystallization can be a more suitable purification method if the crude product is of sufficient purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of multiple byproducts. - Product loss during workup due to stickiness.- Increase reaction time or temperature cautiously. - Optimize stoichiometry of reagents. - Employ a quaternary ammonium salt to improve product morphology and ease of handling.[3]
Product is a dense oil or sticky solid Agglomeration of the solid product with unreacted salicylaldehyde.[3]- Use a quaternary ammonium salt during the reaction.[3] - Attempt to triturate the crude product with a non-polar solvent like hexanes to selectively dissolve unreacted salicylaldehyde.
Difficulty in separating the desired product from byproducts Similar polarities of the product and certain byproducts.- For removal of 5,5′-methylenebis(salicylaldehyde), column chromatography can be effective.[2] - To avoid the formation of 5-(hydroxymethyl)salicylaldehyde during purification, consider recrystallization from a suitable solvent (e.g., isopropanol) instead of column chromatography.[1]
Presence of isomeric byproduct (3-chloromethylsalicylaldehyde) Lack of complete regioselectivity in the electrophilic aromatic substitution.- Careful fractional crystallization may be attempted for separation, though this can be challenging. - Thorough characterization of the final product by NMR is crucial to determine isomeric purity.

Experimental Protocols

Protocol 1: Isolation of Byproducts via Column Chromatography

This protocol provides a general guideline for the separation of the desired product from its common byproducts. Note that this method may lead to the formation of 5-(hydroxymethyl)salicylaldehyde.[2]

  • Preparation of the Column: Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., hexanes/ethyl acetate) is recommended.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent to elute any remaining unreacted salicylaldehyde.

    • Gradually increase the polarity of the eluent. 5,5′-Methylenebis(salicylaldehyde) is typically less polar than the other products and will elute earlier.

    • The desired product, this compound, will elute next.

    • The more polar byproduct, 5-(Hydroxymethyl)salicylaldehyde, will elute at a higher solvent polarity.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the separated compounds.

  • Solvent Removal: Combine the pure fractions of each compound and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key chemical transformations in the synthesis of this compound and the formation of its major byproducts.

Synthesis_and_Byproducts Salicylaldehyde Salicylaldehyde Intermediate Electrophilic Intermediate Salicylaldehyde->Intermediate + Formaldehyde/HCl Formaldehyde_HCl Formaldehyde, HCl Product 5-(Chloromethyl)-2- hydroxybenzaldehyde Intermediate->Product Electrophilic Aromatic Substitution Methylenebis_byproduct 5,5'-Methylenebis(salicylaldehyde) Intermediate->Methylenebis_byproduct + Salicylaldehyde Hydroxymethyl_byproduct 5-(Hydroxymethyl)salicylaldehyde Product->Hydroxymethyl_byproduct Hydrolysis Hydrolysis Hydrolysis (Workup/Chromatography) Dimerization Reaction with Salicylaldehyde

Caption: Reaction scheme for the synthesis of this compound and its byproducts.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2-hydroxybenzaldehyde (CAS 23731-06-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the storage, handling, and use of this versatile reagent. Our goal is to ensure the integrity of your experiments and the successful application of this compound in your synthetic endeavors.

Section 1: Critical Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the stability and reactivity of this compound. Due to its reactive functional groups, improper conditions can lead to degradation and the formation of impurities, compromising experimental outcomes.

Frequently Asked Questions (FAQs): Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container.[1][2] It is crucial to maintain a dry and well-ventilated environment.[3][4] Furthermore, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent degradation from atmospheric moisture and oxygen.[1][4]

Q2: I've noticed the solid has become discolored. What does this indicate?

A2: Discoloration, such as turning yellow or brown, is a potential indicator of degradation. This can be caused by exposure to air, light, or moisture. The reactive chloromethyl and aldehyde groups are susceptible to oxidation and hydrolysis. If you observe significant discoloration, it is advisable to assess the purity of the material before use, for example, by taking a melting point or running a thin-layer chromatography (TLC) plate.

Q3: Is this compound sensitive to moisture?

A3: Yes, the compound is moisture-sensitive.[4] The chloromethyl group can slowly hydrolyze to the corresponding hydroxymethyl group in the presence of water, and the compound can also physically adsorb moisture, which may interfere with reactions, especially those requiring anhydrous conditions. Always handle the material in a dry environment and ensure containers are securely sealed after use.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: It is imperative to handle this compound with appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

Summary of Storage and Handling Parameters
ParameterRecommended ConditionRationale
Temperature Room TemperaturePrevents thermal degradation.[1]
Atmosphere Inert Gas (Nitrogen, Argon)Minimizes oxidation and hydrolysis.[1]
Container Tightly Sealed, OpaqueProtects from moisture and light.
Location Dry, Cool, Well-Ventilated AreaEnsures stability and safety.[3]
Handling In a Fume Hood with Full PPEPrevents inhalation and skin/eye contact.[5]

Section 2: Troubleshooting Guide for Synthetic Applications

This compound is a valuable intermediate, primarily due to the reactivity of its chloromethyl group in nucleophilic substitution reactions.[6][7] However, challenges such as low yields, side product formation, and purification difficulties can arise. This section addresses common problems and provides actionable solutions.

Decision-Making Workflow for Experimental Troubleshooting

G cluster_0 Problem Identification cluster_1 Analysis & Cause Identification cluster_2 Solution Implementation start Low Yield or Incomplete Reaction reagents Check Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, Base) start->conditions impurity Unexpected Side Products or Impurities impurity->conditions analysis Analyze Crude Mixture (NMR, TLC, LC-MS) impurity->analysis purification Purification Difficulties workup Evaluate Workup Procedure purification->workup purification->analysis purify_reagents Purify Starting Materials reagents->purify_reagents optimize Optimize Reaction Parameters conditions->optimize stability Assess Substrate Stability (Degradation?) modify_workup Modify Workup/ Purification Method workup->modify_workup analysis->modify_workup protect_group Consider Protecting Groups analysis->protect_group optimize->modify_workup purify_reagents->optimize

Caption: Troubleshooting workflow for common experimental issues.

Frequently Asked Questions (FAQs): Synthetic Troubleshooting

Q5: My nucleophilic substitution reaction is giving a low yield. What are the common causes?

A5: Low yields in reactions involving this compound can stem from several factors:

  • Reagent Quality: The purity of the starting material is crucial. If the compound has degraded, the concentration of the active reactant is lower than calculated. Consider verifying the purity of your starting material.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, a base that is too weak may not facilitate the reaction efficiently, while overly harsh conditions (high temperature or a very strong base) can promote side reactions and degradation.[7]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If the starting material is still present after an extended period, consider increasing the temperature or using a more effective catalyst or base.

  • Product Degradation: The product itself might be unstable under the reaction or workup conditions.

Q6: I am observing multiple spots on my TLC plate, indicating the formation of by-products. What are the likely side reactions?

A6: The bifunctional nature of this compound can lead to specific side products:

  • Self-Condensation/Polymerization: Under basic conditions, the phenolic hydroxyl group of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule.[6] This leads to the formation of oligomers or polymers, which can complicate purification.

  • Reaction at the Aldehyde: While the chloromethyl group is the primary site for nucleophilic attack, strong nucleophiles or specific reaction conditions could potentially lead to reactions at the aldehyde carbonyl group.

  • Formation of Impurities from Synthesis: The synthesis of this compound itself can produce isomers like 3-chloromethylsalicylaldehyde or other related compounds, which may be carried over and participate in subsequent reactions.[6]

Q7: Purification of my product is challenging. The crude material is an oil or a sticky solid. How can I improve this?

A7: Purification difficulties often arise from the presence of the aforementioned by-products.

  • Recrystallization: If your desired product is a solid, repeated recrystallization can be an effective method to remove impurities.[6] Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the method of choice. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate) will be necessary to achieve good separation.

  • Aqueous Wash: During the workup, washing the organic layer with a dilute base (like sodium bicarbonate) can help remove any unreacted starting material or acidic by-products. A subsequent wash with brine can help remove residual water.

Section 3: Experimental Protocol Example

This section provides a general, step-by-step protocol for a common application of this compound: the O-alkylation of a phenol.

Protocol: Synthesis of a Benzyl Ether Derivative

This protocol describes the reaction of this compound with a generic phenol (ArOH) to form the corresponding ether.

Materials:

  • This compound

  • Phenol (ArOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetone or acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to obtain the pure ether product.

Reaction Workflow Diagram

G start Combine Reactants: - this compound - Phenol (ArOH) - K₂CO₃ solvent Add Anhydrous Solvent (e.g., Acetone) start->solvent reflux Heat to Reflux & Monitor by TLC solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganics & Concentrate cool->filter extract Dissolve in DCM & Perform Aqueous Wash filter->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: General workflow for O-alkylation using the title compound.

By following these guidelines, researchers can more effectively utilize this compound in their synthetic projects, troubleshoot common issues, and ensure the reliability and reproducibility of their results.

References

How to minimize side reactions in experiments with 5-(Chloromethyl)-2-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Chloromethyl)-2-hydroxybenzaldehyde

Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile but reactive compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and achieve optimal results in your experiments.

I. Understanding the Reactivity of this compound

This compound is a valuable bifunctional molecule, featuring a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, ortho to an aldehyde. This unique arrangement makes it a key building block in the synthesis of a wide array of compounds, from salen ligands to complex heterocyclic structures.[1][2] However, its utility is matched by its propensity for side reactions if not handled with care. The primary reactive sites are the chloromethyl group, which is susceptible to nucleophilic substitution, and the phenolic hydroxyl and aldehyde groups, which can participate in various condensation and oxidation reactions.

Common Reaction Pathway: Nucleophilic Substitution

The most common application of this compound involves the displacement of the chloride ion by a nucleophile. This reaction is central to its use as a synthetic intermediate.

Nucleophilic_Substitution reagent 5-(Chloromethyl)-2- hydroxybenzaldehyde product Substituted Product reagent->product + Nu⁻ nucleophile Nucleophile (Nu⁻) side_product Chloride Ion (Cl⁻) product->side_product

Caption: General nucleophilic substitution at the chloromethyl group.

II. Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during experiments with this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of my target compound in a nucleophilic substitution reaction. What could be the cause?

Answer: Low yields can stem from several factors, including degradation of the starting material, formation of side products, or incomplete reaction.

Potential Cause Explanation Recommended Solution
Hydrolysis of the Chloromethyl Group The benzylic chloride is susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of 5-(hydroxymethyl)-2-hydroxybenzaldehyde.Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Self-Condensation/Polymerization In the presence of a strong base, the phenolic hydroxyl group can be deprotonated and act as a nucleophile, attacking the chloromethyl group of another molecule, leading to oligomers or polymers.[1]Use a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] Add the base portion-wise to control the reaction rate.
Formation of Methylene-Bridged Dimer A common side product is 5,5'-methylenebis(salicylaldehyde), which can form under the acidic conditions of the chloromethylation synthesis or during subsequent reactions.Purify the starting material by recrystallization before use to remove any pre-existing dimer.
Reaction with Solvent Nucleophilic solvents (e.g., methanol, ethanol) can compete with your intended nucleophile, leading to undesired ether byproducts.[1]Choose a non-nucleophilic solvent such as acetone, chloroform, toluene, or DMF.
Issue 2: Presence of Multiple Spots on TLC Analysis

Question: My reaction mixture shows multiple spots on the TLC plate, indicating a mixture of products. How can I improve the selectivity?

Answer: The presence of multiple products points towards competing side reactions.

Side_Reactions start 5-(Chloromethyl)-2- hydroxybenzaldehyde desired_product Desired Product start->desired_product + Nucleophile (Optimal Conditions) hydrolysis_product 5-(Hydroxymethyl)-2- hydroxybenzaldehyde start->hydrolysis_product + H₂O dimer_product 5,5'-Methylenebis (salicylaldehyde) start->dimer_product Acid/Heat self_condensation Oligomers/ Polymers start->self_condensation Strong Base

Caption: Competing reaction pathways for this compound.

Strategies for Improved Selectivity:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. For many nucleophilic substitutions, starting at room temperature is advisable.[1]

  • Choice of Base: As mentioned, a mild inorganic base is crucial to prevent self-condensation. The choice of base can significantly influence the reaction outcome.

  • Protecting Groups: For complex syntheses, consider protecting the aldehyde or hydroxyl group to prevent their participation in side reactions.

    • Aldehyde Protection: The aldehyde can be protected as an acetal using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[3] Acetals are stable under basic and nucleophilic conditions.[4]

    • Hydroxyl Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or other suitable protecting groups that are stable to the reaction conditions.[5]

  • Use of a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC such as a quaternary ammonium salt can enhance the reaction rate and selectivity by facilitating the transfer of the nucleophile to the organic phase.[6] This can be particularly useful in the synthesis of this compound itself to prevent product agglomeration.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and decomposition. It is a solid at room temperature.[7]

Q2: How can I purify crude this compound?

A2: Recrystallization is an effective method for purification.

  • Recommended Solvents: Hexanes or a mixture of isopropanol and hexanes are reported to be effective.[1]

  • General Protocol:

    • Dissolve the crude material in a minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough assessment.

Technique Purpose Expected Observations for Pure Compound
¹H NMR Structural confirmation and detection of proton-bearing impurities.A singlet for the CH₂Cl protons around 4.59 ppm, an aldehyde proton singlet around 9.90 ppm, and aromatic protons in the expected regions.[1]
¹³C NMR Confirmation of the carbon skeleton.A peak for the CH₂Cl carbon around 45.4 ppm and the aldehyde carbonyl carbon around 196.3 ppm.[1]
TLC Monitoring reaction progress and assessing purity.A single spot under UV visualization. The mobile phase will depend on the polarity of the product, but a starting point could be a mixture of hexanes and ethyl acetate.
Melting Point Purity assessment.A sharp melting point around 84-85 °C.[1] A broad melting range suggests the presence of impurities.
HPLC Quantitative purity analysis.A single major peak. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis of aromatic compounds.
IR Spectroscopy Functional group analysis.Characteristic peaks for the O-H stretch, C=O stretch of the aldehyde, and C-Cl stretch.

IV. Experimental Protocols

Protocol 1: General Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.[1]

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (2 equivalents).

  • Add a solution of the amine (1 equivalent) in acetone dropwise at room temperature with vigorous stirring.

  • Stir the resulting suspension at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and wash the solid with acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Protection of the Aldehyde Group as an Acetal

This protocol provides a general method for protecting the aldehyde functionality.[3][4]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 equivalent) in toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of PTSA.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.

V. References

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The structures of the salicylaldehyde derivatives studied. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Benzaldehyde,5-(chloromethyl)-2-hydroxy-. Retrieved from --INVALID-LINK--

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). What is the best Protecting agent for salicylaldehyde group?. Retrieved from --INVALID-LINK--

  • Giorgianni, G., et al. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions, 109, 265-270. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of substituted salicylaldehyde derivatives. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from --INVALID-LINK--

  • El-Sukkary, M. M., et al. (2021). Improving heavy oil recovery, part (I): synthesis and surface activity evaluation of some novel organometallic surfactants based on salen–M complexes. RSC Advances, 11(8), 4539-4551. --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Mechanism of Reimer Tiemann Reaction. Retrieved from --INVALID-LINK--

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from --INVALID-LINK--

  • HitGen. (n.d.). DEL Hunter. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from --INVALID-LINK--

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from --INVALID-LINK--

References

Troubleshooting guide for reactions involving 5-(Chloromethyl)-2-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on literature and our experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can stem from several factors, primarily related to side reactions of the starting material, suboptimal reaction conditions, and the purity of the reagent itself.

Underlying Causes:

  • Side Reactions During Synthesis (Chloromethylation): The synthesis of this compound via the Blanc chloromethylation of salicylaldehyde is known to produce byproducts. The primary impurities are 5-(hydroxymethyl)salicylaldehyde and 5,5′-methylenebis(salicylaldehyde)[1][2][3]. The formation of these impurities consumes the starting material and can complicate purification, leading to lower isolated yields of the desired product. The reaction of the chloromethylated product with another salicylaldehyde molecule to form a diarylmethane is a common side reaction in chloromethylations[4].

  • Self-Condensation/Polymerization: Under basic conditions, this compound can undergo self-condensation. The phenoxide can act as a nucleophile, attacking the chloromethyl group of another molecule, leading to oligomers or polymers[5].

  • Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents, converting it to a hydroxymethyl group. This can occur during the reaction or workup[1][2][3].

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, concentration of reactants, and the choice of base can significantly impact the yield. Higher temperatures often favor the formation of diarylmethane byproducts[4].

Troubleshooting Protocol:

  • Verify the Purity of Your Starting Material: Before starting your reaction, it is crucial to assess the purity of your this compound. This can be done using ¹H NMR spectroscopy. Look for the characteristic peaks of the main product and compare them with the known spectra of the common impurities (see table below).

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature for your specific reaction. If side reactions are suspected, consider running the reaction at a lower temperature.

    • Choice of Base: When a base is required to deprotonate a nucleophile, use a mild, non-nucleophilic base to minimize self-condensation of the starting material. Finely ground sodium bicarbonate (NaHCO₃) is often a suitable choice[5].

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

  • Purification Strategy: If you suspect your starting material is impure, it can be purified by recrystallization. A common method is to dissolve the material in hot hexanes and allow it to crystallize upon cooling[5].

Workflow for Troubleshooting Low Yields:

low_yield_troubleshooting cluster_purity Purity Check cluster_conditions Reaction Condition Review start Low Yield Observed check_purity Check Starting Material Purity (NMR) start->check_purity review_conditions Review Reaction Conditions start->review_conditions impure Impurities Detected check_purity->impure Yes pure Starting Material is Pure check_purity->pure No temp Optimize Temperature review_conditions->temp base Optimize Base review_conditions->base solvent Check Solvent Purity/Dryness review_conditions->solvent purify Purify by Recrystallization impure->purify purify->review_conditions pure->review_conditions end_node Improved Yield temp->end_node base->end_node solvent->end_node

Caption: Troubleshooting workflow for low yields.

Question 2: I am observing unexpected peaks in my NMR spectrum. How can I identify the common impurities?

The most common impurities in this compound are byproducts from its synthesis. These are 5-(hydroxymethyl)salicylaldehyde and 5,5′-methylenebis(salicylaldehyde)[1][2][3].

Spectroscopic Data for Identification:

Compound¹H NMR (CDCl₃, δ ppm)Key Differentiating Features
This compound 4.59 (s, 2H, -CH₂Cl), 7.00 (d, 1H), 7.56 (dd, 1H), 7.59 (d, 1H), 9.90 (s, 1H, -CHO), 11.07 (s, 1H, -OH)[5]Sharp singlet for the chloromethyl protons at ~4.6 ppm.
5-(Hydroxymethyl)salicylaldehyde 4.42 (s, 2H, -CH₂OH)Singlet for the hydroxymethyl protons appears upfield from the chloromethyl protons, around 4.4 ppm.
5,5′-Methylenebis(salicylaldehyde) 3.84 (s, 2H, -CH₂-)Singlet for the bridging methylene protons is even further upfield, around 3.8 ppm. The spectrum will also show duplicate aromatic and aldehyde signals.

¹³C NMR Data for Confirmation:

Compound¹³C NMR (CDCl₃, δ ppm)
This compound 45.4 (-CH₂Cl), 118.5, 120.5, 129.4, 133.8, 137.4, 151.7, 196.3 (-CHO)[5]
5-(Hydroxymethyl)salicylaldehyde 64.2 (-CH₂OH), 117.5, 121.2, 129.8, 132.5, 139.1, 160.9, 196.5 (-CHO)
5,5′-Methylenebis(salicylaldehyde) 40.1 (-CH₂-), 117.8, 121.5, 130.1, 133.2, 138.5, 160.5, 196.7 (-CHO)

Purification Protocol to Remove Impurities:

If these impurities are present, they can be removed by column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate can effectively separate the components[3]. This compound is the most nonpolar of the three and will elute first.

Question 3: My reaction mixture turns dark/polymeric, and purification is difficult. What is happening and how can I prevent it?

The formation of dark, resinous materials or polymers is a common issue, particularly in reactions involving phenols and aldehydes under certain conditions[6].

Causality:

  • Base-Induced Self-Condensation: As mentioned earlier, strong bases can deprotonate the phenolic hydroxyl group, creating a phenoxide. This phenoxide is nucleophilic and can attack the electrophilic chloromethyl group of another molecule, leading to the formation of a diarylmethane ether linkage and subsequent polymerization[5].

  • Friedel-Crafts-type Alkylation: The chloromethyl group can act as an alkylating agent, reacting with the electron-rich aromatic ring of another molecule, especially under acidic conditions or in the presence of Lewis acids[4]. This leads to the formation of methylene-bridged polymers.

  • Aldehyde Condensation: The aldehyde group itself can participate in various condensation reactions, especially in the presence of strong acids or bases, which can contribute to the formation of polymeric material.

Preventative Measures and Protocols:

  • Careful Selection of Base:

    • Use a mild and/or hindered base to minimize the deprotonation of the phenol.

    • If a strong base is necessary, consider using a slow addition method at low temperatures to control the reaction rate and minimize side reactions.

  • Protecting Group Strategy: If self-condensation is a persistent issue, consider protecting the phenolic hydroxyl group before carrying out the desired reaction at the chloromethyl position. A common protecting group for phenols is a methyl or benzyl ether.

  • Control of Stoichiometry and Reaction Time:

    • Avoid using a large excess of this compound.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent further side reactions.

Logical Flow for Preventing Polymerization:

polymerization_prevention cluster_mitigation Mitigation Strategies start Polymerization Observed base_selection Select Mild/Hindered Base start->base_selection slow_addition Slow Addition of Reagents at Low Temperature start->slow_addition protecting_group Consider Protecting Group for Phenol start->protecting_group monitoring Monitor Reaction by TLC and Quench Promptly start->monitoring end_node Clean Reaction base_selection->end_node slow_addition->end_node protecting_group->end_node monitoring->end_node

Caption: Strategies to prevent polymerization.

Question 4: The product seems unstable and degrades upon storage or during workup. What are the best practices for handling and storage?

This compound is sensitive to moisture and can be air-sensitive over time.

Degradation Pathways:

  • Hydrolysis: The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 5-(hydroxymethyl)salicylaldehyde[1][2][3]. This is accelerated by the presence of water or other nucleophiles.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for prolonged periods.

Handling and Storage Protocol:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.

  • Handling:

    • Handle the compound in a glove box or under a stream of inert gas if possible, especially when weighing and transferring.

    • Use anhydrous solvents for reactions to prevent hydrolysis.

    • During aqueous workups, minimize the contact time with water and consider using a saturated brine solution to reduce the solubility of the product in the aqueous phase.

References

Technical Support Center: Optimizing Synthesis of 5,5'-Methylenebis(salicylaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5'-methylenebis(salicylaldehyde), a crucial precursor for a wide range of Schiff base ligands, coordination polymers, and other advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction parameters for high yield and purity.

I. Reaction Overview: The Acid-Catalyzed Condensation

The synthesis of 5,5'-methylenebis(salicylaldehyde) (MBS) is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction between salicylaldehyde and a formaldehyde source, such as paraformaldehyde or 1,3,5-trioxane.[1] The reaction proceeds via the formation of a hydroxymethyl cation, which then attacks the electron-rich aromatic ring of salicylaldehyde, primarily at the para position to the strongly activating hydroxyl group. A subsequent condensation with another molecule of salicylaldehyde yields the desired product.

Reaction Scheme:

Reaction_Scheme Salicylaldehyde1 Salicylaldehyde Intermediate1 Hydroxymethyl Salicylaldehyde Salicylaldehyde1->Intermediate1 Formaldehyde Formaldehyde (from source) Formaldehyde->Intermediate1 Acid_Catalyst H+ Acid_Catalyst->Intermediate1 MBS 5,5'-Methylenebis(salicylaldehyde) Intermediate1->MBS Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->MBS Water H2O MBS->Water

Caption: General reaction scheme for the synthesis of 5,5'-methylenebis(salicylaldehyde).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5,5'-methylenebis(salicylaldehyde), providing explanations and actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer:

Low or non-existent yields are often multifactorial. Let's break down the potential culprits:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for activating the formaldehyde source and facilitating the electrophilic attack on the salicylaldehyde ring.

    • Solution: Ensure the correct molar ratio of the acid catalyst is used. Concentrated sulfuric acid or glacial acetic acid are commonly employed.[1] A small amount of concentrated sulfuric acid in glacial acetic acid can be particularly effective.[1]

  • Reaction Temperature is Too Low: The condensation reaction requires a certain activation energy.

    • Solution: The reaction is often carried out at elevated temperatures. A study utilizing a sonochemical approach found optimal yields at 80°C.[1] Conventional reflux methods may require similar or slightly higher temperatures.

  • Poor Quality of Reagents: Impurities in salicylaldehyde or a deactivated formaldehyde source can hinder the reaction.

    • Solution: Use freshly distilled salicylaldehyde if possible. Ensure your formaldehyde source (e.g., paraformaldehyde, 1,3,5-trioxane) is of high purity and has been stored correctly to prevent polymerization or degradation.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: An optimized study showed that a reaction time of 8 hours can lead to a high yield.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.

Issue 2: Formation of a Dark, Tarry, or Polymeric Side Product

Question: My reaction mixture has turned dark and is producing a significant amount of an insoluble, tar-like substance. What is happening and how can I prevent it?

Answer:

The formation of dark, polymeric materials is a common issue in acid-catalyzed reactions involving aldehydes.

  • Excessive Heat: High temperatures can promote side reactions, including the self-polymerization of salicylaldehyde and formaldehyde, as well as the formation of other condensation byproducts.

    • Solution: Carefully control the reaction temperature. While elevated temperatures are necessary, exceeding the optimal range can be detrimental. A temperature of around 80°C has been shown to be effective.[1]

  • High Concentration of Acid Catalyst: Too much acid can accelerate unwanted polymerization pathways.

    • Solution: Use the minimum amount of catalyst necessary to promote the desired reaction. The addition of a small amount of concentrated sulfuric acid to glacial acetic acid as the solvent and catalyst is a common practice.[1]

  • Presence of Oxidizing Impurities: Impurities in the reagents or solvent can lead to oxidative side reactions, resulting in colored byproducts.

    • Solution: Use high-purity reagents and solvents. Degassing the solvent prior to use can also be beneficial.

Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?

Answer:

Purification of 5,5'-methylenebis(salicylaldehyde) can be challenging due to the presence of unreacted starting materials and side products.

  • Recrystallization: This is the most common and effective method for purifying the final product.

    • Recommended Solvents: Acetone is a good solvent for dissolving the crude product.[1] The product can then be precipitated by the addition of a non-polar solvent like petroleum ether.[1] Ethanol has also been used for recrystallization.

  • Washing: Thorough washing of the crude product is essential to remove soluble impurities.

    • Procedure: After filtering the initial precipitate from the reaction mixture, it should be washed multiple times with petroleum ether.[1]

  • Charcoal Treatment: If the product is colored, treatment with activated charcoal can help to decolorize it.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of activated charcoal, stir or heat briefly, and then filter to remove the charcoal.[1] The purified product can then be recovered by recrystallization.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue Polymer Polymer/Tar Formation Problem->Polymer Side Product Issue Purification Purification Difficulty Problem->Purification Purity Issue CheckCatalyst Check Acid Catalyst (Amount & Activity) LowYield->CheckCatalyst CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckReagents Check Reagent Quality LowYield->CheckReagents CheckTime Check Reaction Time LowYield->CheckTime ControlTemp Control Temperature Carefully Polymer->ControlTemp ControlCatalyst Reduce Catalyst Concentration Polymer->ControlCatalyst UsePureReagents Use High-Purity Reagents Polymer->UsePureReagents Recrystallize Recrystallize from Acetone/Petroleum Ether Purification->Recrystallize Wash Wash with Petroleum Ether Purification->Wash Charcoal Use Activated Charcoal Purification->Charcoal Success Pure Product Obtained CheckCatalyst->Success CheckTemp->Success CheckReagents->Success CheckTime->Success ControlTemp->Success ControlCatalyst->Success UsePureReagents->Success Recrystallize->Success Wash->Success Charcoal->Success

Caption: A workflow diagram for troubleshooting common issues in the synthesis of 5,5'-methylenebis(salicylaldehyde).

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of salicylaldehyde to formaldehyde?

A1: The stoichiometry of the reaction requires a 2:1 molar ratio of salicylaldehyde to formaldehyde. However, to drive the reaction to completion and account for potential side reactions or volatility of formaldehyde, a slight excess of the formaldehyde source may be beneficial. One study reported a successful synthesis using a salicylaldehyde to 1,3,5-trioxane ratio of approximately 8.7:1 (by mole), which corresponds to a salicylaldehyde to formaldehyde unit ratio of about 2.9:1.[1]

Q2: Can I use other formaldehyde sources besides paraformaldehyde or 1,3,5-trioxane?

A2: While paraformaldehyde and 1,3,5-trioxane are the most common and convenient sources of formaldehyde for this reaction, other sources like formalin (an aqueous solution of formaldehyde) could potentially be used. However, the presence of water in formalin can interfere with the acid-catalyzed condensation and may lead to lower yields. Therefore, anhydrous sources are generally preferred.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of 5,5'-methylenebis(salicylaldehyde) can be confirmed using several spectroscopic techniques:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to the hydroxyl (-OH), aldehyde (C=O), and aromatic (C-H) functional groups.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show distinct signals for the aldehydic, aromatic, methylene bridge, and hydroxyl protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will confirm the presence of the different carbon environments in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the formation of the desired product.[1]

Q4: Are there alternative, greener synthesis methods available?

A4: Research into more environmentally friendly synthetic routes is ongoing. One study has explored the use of a sonochemical approach, which can sometimes lead to shorter reaction times and higher yields under milder conditions.[1] The use of solid acid catalysts could also be an area for future exploration to simplify catalyst removal and reduce waste.

IV. Experimental Protocols

Optimized Sonochemical Synthesis of 5,5'-Methylenebis(salicylaldehyde)[1]

This protocol is based on a study that optimized the reaction parameters for a high-yield synthesis.[1]

Materials:

  • Salicylaldehyde

  • 1,3,5-Trioxane (formaldehyde source)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Acetone

  • Petroleum Ether

  • Activated Charcoal

Equipment:

  • Round-bottom flask (50 mL)

  • Condenser

  • Sonicator (e.g., 480 W, 60 Hz)

  • Magnetic stirrer

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., argon), dissolve 1,3,5-trioxane (e.g., 1.4 g, 0.015 mol) in glacial acetic acid (3 mL).

  • Slowly add 2-hydroxybenzaldehyde (salicylaldehyde) (e.g., 16 g, 0.131 mol) to the solution.

  • Prepare a mixture of concentrated sulfuric acid (0.1 mL) and glacial acetic acid (0.5 mL) and add it slowly to the reaction mixture.

  • Place the reaction flask in a sonicator and sonicate at a controlled temperature (e.g., 80°C) for a specified time (e.g., 8 hours).

  • After the reaction is complete, pour the resulting solution into ice-water and allow it to stand overnight to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly three times with petroleum ether.

  • For further purification, dissolve the crude product in acetone, add a small amount of activated charcoal, and filter.

  • The final product can be obtained by recrystallization. The resulting product should be an off-white solid with a melting point of approximately 142-143°C.[1]

Data Presentation: Optimized Reaction Parameters
ParameterOptimal Value
Temperature80 °C
Time8 hours
Salicylaldehyde:Formaldehyde Ratio~1.4 (S:F ratio)

Table adapted from an optimization study using response surface methodology.[1]

V. References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. Eurasian Chemical Communications, 4(11), 1034-1041. --INVALID-LINK--

  • Patel, K. D., et al. (2014). Preparation and Characterization of Poly Metal Complexes Derived from 5,5'-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6'-Methylenebis(2-hydroxy naphthaldehyde) with Hydrazine and 4-Amino Phenyl Ether. International Journal of Scientific & Engineering Research, 5(5), 786-791. --INVALID-LINK--

  • Roman, G. (2011). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Revue Roumaine de Chimie, 56(5), 531-536. --INVALID-LINK--

References

Safety precautions and hazardous decomposition products of 5-(chloromethyl)salicylaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(chloromethyl)salicylaldehyde

Welcome to the technical support guide for 5-(chloromethyl)salicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety information and troubleshoot common experimental challenges. The following information is synthesized from safety data sheets and peer-reviewed literature to ensure technical accuracy and promote best practices in the laboratory.

Section 1: Safety & Handling FAQs

This section addresses the most common questions regarding the safe handling and storage of 5-(chloromethyl)salicylaldehyde.

Q1: What are the primary health hazards associated with 5-(chloromethyl)salicylaldehyde?

A1: 5-(chloromethyl)salicylaldehyde is classified as a hazardous substance with several primary routes of concern. According to GHS classifications, it causes skin irritation and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1] Furthermore, it is noted as being very toxic to aquatic life, requiring careful handling to prevent environmental release.[1][3]

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A2: Due to its irritant properties, a comprehensive PPE protocol is essential.

  • Eye/Face Protection: Always wear chemical safety glasses with side-shields or goggles that conform to EN166 or NIOSH standards.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton) inspected for integrity before each use.[3][5] Employ proper glove removal technique to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, impervious clothing should be worn.[3][5]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid dust and vapor inhalation.[3] If engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[4]

Q3: What are the recommended storage conditions for 5-(chloromethyl)salicylaldehyde?

A3: Proper storage is crucial for maintaining the compound's stability and ensuring safety. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[3][6] It is advisable to store it under an inert atmosphere to prevent potential reactions with air or moisture.[4] Keep it away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][5]

Q4: How should I dispose of 5-(chloromethyl)salicylaldehyde waste and contaminated materials?

A4: Waste disposal must adhere to local and national regulations.[2] Unused or surplus product should be treated as hazardous waste and handled by a licensed disposal company.[3] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with a scrubber.[3] Empty containers may retain product residue and should be disposed of as unused product.[3] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[3][4]

Section 2: Hazardous Decomposition & Stability

Understanding the stability and decomposition profile of 5-(chloromethyl)salicylaldehyde is critical for preventing hazardous situations during experiments.

Q1: What are the hazardous decomposition products of this compound?

A1: The primary hazardous decomposition products are generated under fire conditions. Thermal decomposition will lead to the formation of toxic gases, including carbon oxides (carbon monoxide and carbon dioxide) and hydrogen chloride gas.[3][4] The presence of the chloromethyl group makes the release of HCl gas a significant concern at elevated temperatures.

Q2: Under what conditions does 5-(chloromethyl)salicylaldehyde decompose?

Q3: What substances are known to be incompatible with 5-(chloromethyl)salicylaldehyde?

A3: This compound should not be stored or mixed with strong oxidizing agents or strong bases.[3][5] These materials can initiate vigorous, potentially hazardous reactions.

Factors Leading to Hazardous Decomposition

Below is a diagram illustrating the key conditions and incompatibilities that can lead to the hazardous decomposition of 5-(chloromethyl)salicylaldehyde.

substance 5-(chloromethyl)salicylaldehyde conditions Adverse Conditions substance->conditions is exposed to temp High Temperature (e.g., fire, overheating) conditions->temp incompatible Incompatible Materials conditions->incompatible products Hazardous Decomposition Products temp->products causes thermal decomposition into strong_ox Strong Oxidizing Agents incompatible->strong_ox strong_base Strong Bases incompatible->strong_base co Carbon Monoxide (CO) Carbon Dioxide (CO2) products->co hcl Hydrogen Chloride Gas (HCl) products->hcl

Caption: Key factors that can induce hazardous decomposition.

Section 3: Experimental Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis and application of 5-(chloromethyl)salicylaldehyde.

Q1: During synthesis via chloromethylation of salicylaldehyde, my product is a sticky solid that is very difficult to filter and purify. What causes this and how can I prevent it?

A1: This is a well-documented issue. The stickiness arises because the solid 5-(chloromethyl)salicylaldehyde product, which is insoluble in the hydrochloric acid reaction medium, tends to agglomerate with unreacted liquid salicylaldehyde.[10] This traps the starting material, preventing it from reacting completely and leading to a viscous, difficult-to-handle product with low purity and yield.[10]

Solution: A patented method suggests the addition of a quaternary ammonium salt to the reaction mixture.[10] The catalyst prevents the product from bonding with the starting material, resulting in a fine, dry powder that is easy to filter, wash, and dry. This significantly improves both the product yield and the ease of operation.[10]

Q2: My reaction yield is consistently low when using 5-(chloromethyl)salicylaldehyde for nucleophilic substitution. What could be the problem?

A2: Low yields in subsequent reactions can stem from several factors:

  • Purity of the Starting Material: As discussed in Q1, impure or sticky 5-(chloromethyl)salicylaldehyde containing trapped salicylaldehyde will result in lower-than-expected molar equivalents being used in your reaction, thus reducing the yield. Ensure your starting material is pure.

  • Reactivity and Side Reactions: The chloromethyl group is highly reactive.[11][12] Depending on your reaction conditions (e.g., solvent, base), side reactions can occur. For instance, hydrolysis of the chloromethyl group can happen in the presence of water. It is also a potent alkylating agent, which can lead to undesired reactions if other nucleophilic sites are present.

  • Reaction Conditions: The choice of base and solvent is critical. For N-alkylation reactions, a combination like potassium carbonate in acetone has been shown to be effective.[11] For reactions with O-nucleophiles, sodium bicarbonate in an alcohol solvent has been successfully used.[11][12] Ensure your conditions are optimized for the specific nucleophile you are using.

Section 4: Protocols & Workflows

Protocol: Accidental Spill Response

This protocol outlines the immediate steps to take in the event of a small-scale laboratory spill of 5-(chloromethyl)salicylaldehyde.

Prerequisites: Ensure a chemical spill kit is available, and you are wearing the appropriate PPE (goggles, lab coat, gloves).

  • Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; if not already working in a fume hood, increase ventilation.[3]

  • Contain the Spill: Prevent the spill from spreading. Use a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite to cover the spilled solid or liquid.[5] Do not let the product enter drains.[3]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3] Avoid creating dust.[3]

  • Decontaminate the Area: Wash the contaminated surface with plenty of soap and water.[4]

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials (e.g., gloves, paper towels) as hazardous waste according to institutional and local guidelines.[3]

Workflow: Chemical Spill Response

start Spill Occurs alert 1. Alert Personnel & Ensure Ventilation start->alert contain 2. Contain Spill with Absorbent Material alert->contain collect 3. Collect Material into Sealed Waste Container contain->collect decontaminate 4. Decontaminate Surface with Soap & Water collect->decontaminate dispose 5. Dispose of Waste (per regulations) decontaminate->dispose end Area Secure dispose->end

Caption: Step-by-step workflow for managing a chemical spill.

Data Summary

Table 1: GHS Hazard Information for 5-(chloromethyl)salicylaldehyde
Hazard ClassHazard StatementSignal WordGHS Code
Skin Corrosion/IrritationCauses skin irritationWarningH315[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritationWarningH319[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationWarningH335[1]
Hazardous to the Aquatic Environment, Acute HazardVery toxic to aquatic lifeWarningH400[1]

References

Technical Support Center: Scale-Up Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde (CMSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yield outcomes.

Core Synthesis Overview: The Chloromethylation of Salicylaldehyde

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution, specifically the chloromethylation of salicylaldehyde. This reaction, a variant of the Blanc reaction, uses formaldehyde (or its polymer, paraformaldehyde) and concentrated hydrochloric acid to introduce the chloromethyl group onto the aromatic ring.[1][2]

The reaction mechanism involves the in-situ formation of an electrophile from formaldehyde and HCl, which is then attacked by the electron-rich salicylaldehyde ring.[1][2] Due to the activating, ortho-para directing nature of the hydroxyl group, substitution occurs primarily at the para position (C5), as the ortho position (C3) is sterically hindered and less activated.

dot

Caption: High-level workflow for the optimized synthesis of CMSA.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

The primary challenge is physical, not just chemical. The product, 5-chloromethyl-2-hydroxybenzaldehyde, tends to precipitate from the aqueous acid medium as a sticky, viscous solid.[3] This solid can agglomerate with droplets of the unreacted starting material, salicylaldehyde, effectively encapsulating it and preventing the reaction from going to completion.[3] This leads to low yields, poor reproducibility, and significant difficulties in filtration, washing, and drying.[3]

Q2: My reaction yields are consistently low (~70%) and variable. Why is this happening?

This is a direct consequence of the physical agglomeration issue described in Q1. When the product encapsulates the starting material, a significant portion of the salicylaldehyde cannot react.[3] The variability arises from minor differences in stirring efficiency, temperature gradients, and nucleation rates from batch to batch, which disproportionately affect the degree of agglomeration.

Q3: How can I solve the product stickiness and improve my yield to over 90%?

The most effective solution is the addition of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., triethylbenzyl ammonium chloride or tri-n-butyl benzyl ammonium chloride).[3] The PTC is believed to adsorb onto the surface of the precipitating product particles. This action prevents the particles from fusing with each other and with the oily salicylaldehyde, resulting in a fine, fluffy, and easily filterable powder.[3] This simple addition dramatically increases the availability of salicylaldehyde to react, boosting yields to as high as 96%.[3]

Q4: What are the primary byproducts I should be aware of?

While the reaction is generally selective for the 5-position, two main types of byproducts can occur:

  • Positional Isomers: Small amounts of 3-chloromethylsalicylaldehyde can be formed.[4]

  • Diarylmethanes: As with many Friedel-Crafts type reactions, the chloromethylated product can act as an alkylating agent, reacting with another molecule of salicylaldehyde to form a diarylmethane byproduct.[1] Maintaining a low reaction temperature is critical to minimize this.

Q5: What is the single most critical safety concern for this reaction?

The reaction of formaldehyde with hydrochloric acid can generate small quantities of bis(chloromethyl) ether as a byproduct.[1][5][6] Bis(chloromethyl) ether is a potent human carcinogen with high acute toxicity. [6][7] Therefore, this reaction must always be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). Industrial applications must account for the presence of this hazardous impurity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment.

Problem Observed Potential Cause(s) Recommended Solution(s) & Explanation
Low Yield (<70%) & Poor Reproducibility Incomplete reaction due to product agglomerating with and encapsulating the salicylaldehyde starting material.[3]Primary Solution: Incorporate a quaternary ammonium salt (1-5 mol%) into the reaction mixture. This acts as a phase-transfer catalyst, preventing agglomeration and ensuring salicylaldehyde is available for reaction, leading to yields >90%.[3] Secondary Check: Ensure efficient agitation throughout the reaction to maintain a fine suspension.
Product is a Sticky, Oily Mass This is the default physical form of the product when it precipitates without a modifier. It is a result of the product and unreacted starting material fusing together.[3]The use of a quaternary ammonium salt is the most direct solution, as it modifies the crystal habit of the precipitate to a non-sticky, fluffy powder.[3]
Filtration is Extremely Slow or Clogged The sticky nature of the unmodified product smears across the filter medium, blocking the pores.By producing a fine, crystalline powder using the PTC method, filtration becomes rapid and efficient.[3] If filtration is still slow, ensure the product is thoroughly cooled before filtering and consider using a filter aid for very large scales.
Reaction Fails to Initiate or Stalls Insufficient concentration of hydrochloric acid. Low temperature is inhibiting the reaction rate excessively. Poor quality or insufficient depolymerization of paraformaldehyde.Ensure you are using concentrated HCl (37-38%). For large scales, bubbling HCl gas through the mixture for a period can ensure saturation and drive the reaction.[3] Maintain the temperature within the optimal 5-15°C range. Do not overcool.[3] Use high-quality paraformaldehyde. Its depolymerization is acid-catalyzed and essential for the reaction.[4]
Product Purity is Low After Washing Inefficient removal of trapped starting materials or byproducts. Product degradation.Primary Solution: Recrystallize the crude product from a suitable solvent like hexanes. This is crucial for obtaining high-purity material for subsequent steps.[4] Secondary Check: Ensure washing steps are performed with cold solvents to minimize product loss. The product is a reactive benzyl chloride and can be sensitive to heat and nucleophiles.

Experimental Protocols

Protocol 1: High-Yield Scale-Up Synthesis of this compound

This protocol is adapted from a patented high-yield procedure and is intended for trained chemists.[3]

  • Reagent Preparation: In a 1 L jacketed reactor equipped with an overhead stirrer, thermometer, and gas inlet/outlet, add salicylaldehyde (100 g, 0.82 mol) and paraformaldehyde (46 g, 1.53 mol).

  • Catalyst Addition: Add triethylbenzyl ammonium chloride (3.8 g, 0.017 mol).

  • Cooling & Acid Addition: Begin stirring and cool the reactor jacket to 5°C. Slowly add 360 mL of concentrated hydrochloric acid (37%) while maintaining the internal temperature between 5-15°C.

  • Reaction: Continue stirring the resulting slurry at 10-15°C. For optimal conversion, slowly bubble hydrogen chloride gas through the reaction mixture for the duration of the reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 12-24 hours, significantly faster than non-catalyzed methods which can take up to 96 hours.[3]

  • Isolation: Once the reaction is complete, stop the HCl gas flow. Filter the thick white slurry using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Follow with a wash of cold ethanol to help remove residual water.[8]

  • Drying: Dry the resulting fluffy white powder in a vacuum oven at a low temperature (30-40°C) to a constant weight. Expected yield: >90%.

Protocol 2: Purification by Recrystallization

Purity is crucial for downstream applications. This procedure ensures the removal of residual starting material and byproducts.[4]

  • Dissolution: Dissolve the crude, dried this compound in a minimum amount of hot hexanes in a flask equipped with a reflux condenser.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Drying: Dry the crystals under vacuum. The melting point should be sharp, around 84–86°C.[4] Verify purity by ¹H NMR.

Troubleshooting & Decision Workflow

dot

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield or Sticky Product Start->LowYield SlowFilter Slow Filtration Start->SlowFilter PurityIssue Low Purity Start->PurityIssue Cause_Agglomeration Cause: Product Agglomeration with Starting Material LowYield->Cause_Agglomeration Cause_Morphology Cause: Poor Crystal Morphology SlowFilter->Cause_Morphology Cause_Impurities Cause: Trapped Reactants or Byproducts PurityIssue->Cause_Impurities Solution_PTC Solution: Add Quaternary Ammonium Salt (PTC) Cause_Agglomeration->Solution_PTC Cause_Morphology->Solution_PTC Solution_Recrystallize Solution: Recrystallize from Hexanes Cause_Impurities->Solution_Recrystallize Outcome Outcome: High Yield, Fluffy Powder, Easy Filtration, High Purity Solution_PTC->Outcome Solution_Recrystallize->Outcome

Caption: Decision tree for troubleshooting common synthesis issues.

Safety & Handling Precautions

  • Hazardous Reagents: This synthesis involves highly corrosive concentrated hydrochloric acid and toxic/carcinogenic formaldehyde/paraformaldehyde.[6][7][9] All manipulations must be conducted in a certified chemical fume hood.

  • Bis(chloromethyl) ether (BCME) Risk: As stated in the FAQs, the combination of formaldehyde and HCl can form the potent carcinogen BCME.[1][5][6] Engineering controls are paramount. Never perform this reaction on an open bench.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and gloves (nitrile gloves for incidental contact, with heavier butyl or neoprene gloves recommended for handling concentrated acid).[10][11] A face shield is recommended when handling larger quantities of acid.[12]

  • Emergency Preparedness: An accessible safety shower and eyewash station are mandatory.[11] Have appropriate spill kits for both acid and formaldehyde available.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. This guide offers an in-depth spectroscopic analysis of 5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile intermediate in organic synthesis. By juxtaposing its spectral data with those of salicylaldehyde and 4-chlorobenzaldehyde, we aim to provide researchers with a comprehensive reference for identification, purity assessment, and structural elucidation. This document is designed to bridge the gap between raw data and actionable insights, grounded in the principles of scientific integrity and practical laboratory experience.

Introduction: The Significance of Spectroscopic Characterization

This compound is a trifunctional aromatic compound, incorporating an aldehyde, a hydroxyl group, and a chloromethyl substituent. This unique combination of reactive sites makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this starting material, as any impurities can have significant downstream effects on reaction pathways and the integrity of the final product.

This guide will delve into the key spectroscopic techniques used to characterize this molecule: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C). Through a comparative analysis with salicylaldehyde (the parent compound lacking the chloromethyl group) and 4-chlorobenzaldehyde (an isomer with a different substitution pattern), we will highlight the influence of each functional group on the resulting spectra.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of this compound is best achieved by comparing its spectra with those of structurally related molecules. For this guide, we have selected salicylaldehyde and 4-chlorobenzaldehyde as benchmarks. Salicylaldehyde allows for the direct assessment of the impact of the 5-chloromethyl group, while 4-chlorobenzaldehyde provides insight into the electronic effects of a chloro substituent in a different position and the absence of the ortho-hydroxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a unique fingerprint for each compound.

Key Observations and Interpretation:

  • O-H Stretch: In both this compound and salicylaldehyde, the hydroxyl group (-OH) gives rise to a broad absorption band in the region of 3200-3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The absence of this band in the spectrum of 4-chlorobenzaldehyde is a clear differentiator.

  • C=O Stretch: The aldehyde carbonyl (C=O) stretching vibration is a prominent feature in all three compounds. For this compound and salicylaldehyde, this peak appears at a lower wavenumber (around 1650-1670 cm⁻¹) compared to a typical aromatic aldehyde. This shift is due to the intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which weakens the C=O bond. In 4-chlorobenzaldehyde, where this interaction is absent, the C=O stretch is observed at a higher frequency.

  • C-Cl Stretch: The presence of the chloromethyl group in this compound is indicated by a characteristic C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. This peak is absent in the spectrum of salicylaldehyde. 4-chlorobenzaldehyde also exhibits a C-Cl stretch, but its exact position may differ due to the different electronic environment of the chloro substituent.

  • Aromatic C-H and C=C Stretches: All three compounds display characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region).

Functional Group This compound Salicylaldehyde 4-Chlorobenzaldehyde
O-H Stretch (cm⁻¹)~3200-3400 (broad)~3200-3400 (broad)Absent
C=O Stretch (cm⁻¹)~1660~1665~1700
C-Cl Stretch (cm⁻¹)~700-800Absent~700-800
Aromatic C-H Stretch (cm⁻¹)>3000>3000>3000
Aromatic C=C Stretch (cm⁻¹)~1450-1600~1450-1600~1450-1600
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

Key Observations and Interpretation:

The UV-Vis spectra of these aromatic aldehydes are characterized by absorption bands arising from π → π* and n → π* electronic transitions.

  • π → π* Transitions: The highly conjugated aromatic system in all three molecules leads to strong π → π* absorptions in the UV region. The presence of the hydroxyl and chloromethyl groups, which can act as auxochromes, influences the position and intensity of these bands.

  • n → π* Transitions: The carbonyl group's non-bonding electrons can undergo n → π* transitions, which typically result in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

Compound λmax (nm) (Anticipated/Observed) Electronic Transition
This compoundExpected ~325-335π → π* and n → π
Salicylaldehyde~325[1]π → π and n → π
4-Chlorobenzaldehyde~258π → π and n → π*
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Observations and Interpretation:

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also deshielded and its chemical shift can be variable depending on concentration and solvent. In this compound and salicylaldehyde, it often appears as a broad singlet.

  • Aromatic Protons: The substitution pattern on the benzene ring determines the multiplicity and chemical shifts of the aromatic protons. In this compound, the three aromatic protons will appear as distinct signals, with their splitting patterns determined by their coupling with neighboring protons.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group in this compound are chemically equivalent and will appear as a sharp singlet, typically in the range of 4.5-5.0 ppm.[2] This signal is a key diagnostic feature for this molecule and is absent in the spectra of the other two compounds.

Proton Type This compound (δ, ppm) [2]Salicylaldehyde (δ, ppm) 4-Chlorobenzaldehyde (δ, ppm)
-CHO~9.90 (s, 1H)~9.89 (s, 1H)~9.98 (s, 1H)
-OH~11.07 (s, 1H)~11.0 (s, 1H)Absent
Aromatic-H7.00 (d, 1H), 7.56 (dd, 1H), 7.59 (d, 1H)~6.8-7.6 (m, 4H)~7.5-7.8 (m, 4H)
-CH₂Cl~4.59 (s, 2H)AbsentAbsent

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Key Observations and Interpretation:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and appears far downfield, typically above 190 ppm.

  • Aromatic Carbons: The aromatic carbons appear in the region of 110-160 ppm. The chemical shifts are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) is typically found further downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atom.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group in this compound will have a characteristic chemical shift, generally in the range of 40-50 ppm.[2] This signal is a definitive marker for the presence of this group.

Carbon Type This compound (δ, ppm) [2]Salicylaldehyde (δ, ppm) 4-Chlorobenzaldehyde (δ, ppm)
-CHO~196.3~196.5~191.2
Aromatic C-OH~151.7~161.4Absent
Aromatic C-ClAbsentAbsent~140.0
Aromatic C-H & C-C118.5, 120.5, 129.4, 133.8, 137.4~117-136~129-132
-CH₂Cl~45.4AbsentAbsent

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, it is crucial to follow standardized experimental protocols.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance of each standard solution, starting from the most dilute, at the predetermined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration to verify linearity according to the Beer-Lambert law.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Place_Sample Place Sample on Crystal Clean_Crystal->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Sample_Scan Record Sample Spectrum Apply_Pressure->Sample_Scan Background_Scan Record Background Background_Scan->Sample_Scan Process_Data Generate Spectrum Sample_Scan->Process_Data

Caption: FT-IR Spectroscopy Workflow using ATR.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Stock Prepare Stock Solution Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Measure_Samples Measure Sample Absorbance Serial_Dilution->Measure_Samples Blank Measure Solvent Blank Blank->Measure_Samples Plot_Curve Plot Calibration Curve Measure_Samples->Plot_Curve NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve_Sample Dissolve Sample in Deuterated Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_to_Tube Insert_Sample Insert into Spectrometer Transfer_to_Tube->Insert_Sample Shim Shim Magnetic Field Insert_Sample->Shim Acquire_Spectra Acquire 1H & 13C Spectra Shim->Acquire_Spectra Process_FID Process FID Acquire_Spectra->Process_FID Analyze_Spectrum Analyze Spectrum Process_FID->Analyze_Spectrum

References

A Researcher's Guide to the Structural Elucidation of 5-(Chloromethyl)-2-hydroxybenzaldehyde via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 5-(Chloromethyl)-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. By juxtaposing its spectral data with that of structurally related analogs, this document offers a comprehensive understanding of how subtle changes in molecular architecture are reflected in their NMR signatures, thereby empowering researchers to confidently verify their synthesized compounds.

The Structural Significance of this compound

This compound is a trifunctional aromatic compound, incorporating a hydroxyl group, an aldehyde, and a chloromethyl substituent on a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents and functional materials. Accurate structural confirmation is paramount, and NMR spectroscopy provides the necessary resolution to assign every proton and carbon in the molecule.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals five distinct signals. The chemical shift (δ), integration, and multiplicity of each signal provide crucial information about the electronic environment and connectivity of the protons.

A representative ¹H NMR spectrum of this compound in CDCl₃ displays the following key features[1]:

  • δ 11.07 (s, 1H, -OH): This downfield singlet corresponds to the phenolic hydroxyl proton. Its significant deshielding is a result of strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This interaction restricts its rotation and places it in a deshielded region. The signal is a singlet as there are no adjacent protons to couple with. In some cases, phenolic protons can exchange with trace amounts of water in the solvent, leading to broader signals.[2]

  • δ 9.90 (s, 1H, -CHO): The aldehyde proton appears as a sharp singlet in the highly deshielded region of the spectrum. The strong electron-withdrawing nature of the carbonyl group is responsible for this pronounced downfield shift.[3]

  • δ 7.59 (d, J = 2.0 Hz, 1H, Ar-H): This doublet is assigned to the aromatic proton at the C6 position. It is ortho to the aldehyde group and meta to the chloromethyl group. The small coupling constant (J = 2.0 Hz) indicates a meta-coupling interaction with the proton at C4.

  • δ 7.56 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H): This doublet of doublets corresponds to the aromatic proton at the C4 position. It experiences ortho-coupling with the proton at C3 (J = 8.4 Hz) and meta-coupling with the proton at C6 (J = 2.4 Hz).

  • δ 7.00 (d, J = 8.8 Hz, 1H, Ar-H): This doublet is attributed to the aromatic proton at the C3 position. The large coupling constant (J = 8.8 Hz) is characteristic of an ortho-coupling interaction with the proton at C4.

  • δ 4.59 (s, 2H, -CH₂Cl): The two protons of the chloromethyl group appear as a sharp singlet. The electronegative chlorine atom deshields these protons, causing them to resonate downfield compared to a typical methyl group. They appear as a singlet as there are no vicinal protons to couple with.

Comparative ¹H NMR Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, a comparison with simpler, related molecules is instructive.

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Other Protons (δ, ppm)
This compound 9.90 (s)7.59 (d), 7.56 (dd), 7.00 (d)11.07 (s, -OH), 4.59 (s, -CH₂Cl)
2-Hydroxybenzaldehyde (Salicylaldehyde) 9.89 (s)7.55-7.45 (m), 7.00-6.90 (m)10.98 (s, -OH)
4-(Chloromethyl)benzaldehyde 10.02 (s)7.87 (d, J=8.2 Hz, 2H), 7.55 (d, J=8.2 Hz, 2H)4.62 (s, -CH₂Cl)

Data for 2-Hydroxybenzaldehyde and 4-(Chloromethyl)benzaldehyde are representative and may vary slightly based on solvent and concentration.

This comparison highlights several key points:

  • The aldehyde proton chemical shift is consistently in the 9.9-10.0 ppm range, a hallmark of the benzaldehyde moiety.

  • The presence of the hydroxyl group in both this compound and salicylaldehyde results in a highly deshielded proton signal around 11 ppm due to intramolecular hydrogen bonding.

  • The chloromethyl group consistently gives a singlet around 4.6 ppm, indicating its electronic environment is relatively independent of the other substituents' positions on the ring in these examples.

  • The aromatic region of this compound is more complex than that of the symmetrically substituted 4-(chloromethyl)benzaldehyde, reflecting the lower symmetry of the former and the distinct electronic effects of the three different substituents.

Deciphering the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound provides complementary structural information, with each unique carbon atom giving rise to a distinct signal.

The ¹³C NMR spectrum in CDCl₃ shows the following signals[1]:

  • δ 196.3 (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the doubly bonded oxygen atom.

  • δ 151.7 (C-OH): The aromatic carbon directly attached to the hydroxyl group (C2) is significantly deshielded.

  • δ 137.4 (Ar-C): This signal can be assigned to the aromatic carbon bearing the chloromethyl group (C5).

  • δ 133.8 (Ar-CH): This corresponds to one of the aromatic methine carbons.

  • δ 129.4 (Ar-CH): Another aromatic methine carbon.

  • δ 120.5 (Ar-C): This quaternary carbon is likely C1, attached to the aldehyde group.

  • δ 118.5 (Ar-CH): The most shielded of the aromatic methine carbons.

  • δ 45.4 (-CH₂Cl): The carbon of the chloromethyl group appears in the aliphatic region, deshielded by the attached chlorine atom.

Comparative ¹³C NMR Analysis

CompoundCarbonyl C (δ, ppm)Aromatic C (δ, ppm)Other Carbons (δ, ppm)
This compound 196.3151.7, 137.4, 133.8, 129.4, 120.5, 118.545.4 (-CH₂Cl)
2-Hydroxybenzaldehyde (Salicylaldehyde) 196.5161.4 (C-OH), 136.7, 133.7, 120.0, 119.5, 117.8-
4-(Chloromethyl)benzaldehyde 191.9144.1 (C-CH₂Cl), 136.3 (C-CHO), 130.0 (2C), 129.4 (2C)45.2 (-CH₂Cl)

Data for 2-Hydroxybenzaldehyde and 4-(Chloromethyl)benzaldehyde are representative and may vary slightly based on solvent and concentration.

This comparative table reveals:

  • The carbonyl carbon chemical shifts are all in the expected downfield region for aldehydes.

  • The chloromethyl carbon appears at a consistent chemical shift of around 45 ppm in both this compound and 4-(chloromethyl)benzaldehyde.

  • The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents, providing a unique fingerprint for each molecule.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on meticulous sample preparation and instrument setup. The following protocol provides a reliable workflow for the analysis of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Transfer: Carefully transfer the solution to the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of NMR spectral interpretation and the influence of substituents on the chemical shifts.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (¹H, ¹³C) Sample_Prep->NMR_Experiment FID Raw FID Data NMR_Experiment->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity & Coupling (¹H) Calibration->Multiplicity Chemical_Shifts Chemical Shifts (¹H & ¹³C) Calibration->Chemical_Shifts Structure Final Structure Confirmation Integration->Structure Multiplicity->Structure Chemical_Shifts->Structure Substituent_Effects cluster_substituents Substituents cluster_effects Effects on Aromatic Protons Benzaldehyde Benzaldehyde Ring OH -OH (Electron Donating) CHO -CHO (Electron Withdrawing) CH2Cl -CH₂Cl (Inductively Withdrawing) Shielding Shielding (Upfield Shift) OH->Shielding ortho, para positions Deshielding Deshielding (Downfield Shift) CHO->Deshielding ortho, para positions CH2Cl->Deshielding weak inductive effect

References

Comparing the reactivity of 5-(Chloromethyl)-2-hydroxybenzaldehyde with other benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the benzaldehyde scaffold is a cornerstone, offering a versatile platform for the construction of complex molecular architectures. Among its numerous derivatives, 5-(Chloromethyl)-2-hydroxybenzaldehyde presents a unique profile due to its dual reactive sites: the aldehyde carbonyl group and the benzylic chloride. This guide provides an in-depth comparison of the reactivity of this compound with other key benzaldehyde derivatives, supported by established chemical principles and experimental insights.

Understanding the Reactivity Landscape of Benzaldehyde Derivatives

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to reduced reactivity towards nucleophiles.[1] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts because the resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl group.[2][3][4]

The Unique Profile of this compound

This compound is a bifunctional molecule featuring an aldehyde group, a hydroxyl group, and a chloromethyl group. This combination of functionalities imparts a distinct reactivity profile.

  • The Aldehyde Group: The primary site for nucleophilic addition reactions. Its reactivity is influenced by the electronic contributions of the ortho-hydroxyl and para-chloromethyl substituents.

  • The Hydroxyl Group: Located at the ortho position, this group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction can influence the conformation and electronic properties of the aldehyde group.[3][5][6]

  • The Chloromethyl Group: This benzylic halide moiety is susceptible to nucleophilic substitution reactions, offering a secondary site for molecular elaboration.[7][8][9]

Electronic Effects and the Hammett Equation: A Predictive Tool

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds.[10] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a given reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.[10]

To predict the reactivity of this compound, we must consider the Hammett constants of its substituents.

  • -CH₂Cl (para): The chloromethyl group is weakly electron-withdrawing by induction. The Hammett constant (σₚ) for -CH₂Cl is approximately +0.12 to +0.18.[11]

  • -OH (ortho): The hydroxyl group is electron-donating by resonance but electron-withdrawing by induction. The ortho position complicates the direct application of standard Hammett constants due to steric effects and the potential for intramolecular hydrogen bonding. However, the overall effect is generally considered to be electron-donating.

The intramolecular hydrogen bond in salicylaldehyde (2-hydroxybenzaldehyde) has been shown to affect its reactivity.[3][5][6][12][13] This hydrogen bond can decrease the electrophilicity of the carbonyl carbon by donating electron density, potentially reducing its reactivity in some nucleophilic addition reactions compared to benzaldehyde. However, it can also act as a proton source in certain catalytic cycles.

Considering the additive nature of these effects, the weakly electron-withdrawing -CH₂Cl group at the para position would slightly increase the electrophilicity of the carbonyl carbon. The ortho -OH group, through its electron-donating resonance and intramolecular hydrogen bonding, would likely counteract this effect to some extent. Therefore, the overall reactivity of the aldehyde group in this compound towards nucleophiles is expected to be comparable to or slightly less than that of unsubstituted benzaldehyde, but likely greater than that of salicylaldehydes with strongly electron-donating groups.

Comparative Reactivity in Key Organic Transformations

To provide a practical comparison, we will examine the expected reactivity of this compound in several common organic reactions relative to other benzaldehyde derivatives.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Data Presentation: Predicted Relative Reactivity in Nucleophilic Addition

Benzaldehyde DerivativeKey SubstituentsExpected Relative Reactivity (k/k₀)Rationale
4-Nitrobenzaldehyde-NO₂ (strong EWG)High (>1)Strong electron withdrawal significantly increases carbonyl electrophilicity.
4-Chlorobenzaldehyde-Cl (EWG)Moderate (>1)Inductive electron withdrawal enhances reactivity.
This compound -CH₂Cl (weak EWG), -OH (ortho, EDG) Slightly < 1 to ~1 Weak withdrawing effect of -CH₂Cl is likely offset by the donating and hydrogen-bonding effect of the ortho -OH group.
Benzaldehyde-H1 (Reference)Baseline reactivity.
Salicylaldehyde-OH (ortho, EDG)< 1Intramolecular hydrogen bonding and resonance donation decrease carbonyl electrophilicity.
4-Methylbenzaldehyde-CH₃ (EDG)< 1Inductive electron donation reduces reactivity.
4-Methoxybenzaldehyde-OCH₃ (strong EDG)Low (<1)Strong resonance electron donation significantly decreases carbonyl electrophilicity.

Experimental Workflow: Conceptual Diagram for Reactivity Comparison

G cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis A 5-(Chloromethyl)-2- hydroxybenzaldehyde Reaction Nucleophilic Addition (e.g., Grignard, Wittig) A->Reaction B Benzaldehyde (Reference) B->Reaction C 4-Nitrobenzaldehyde (High Reactivity Control) C->Reaction D 4-Methylbenzaldehyde (Low Reactivity Control) D->Reaction Monitor Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitor Analysis Kinetic Analysis or Yield Comparison Monitor->Analysis

Caption: Conceptual workflow for comparing the reactivity of benzaldehyde derivatives in nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction is typically base-catalyzed, and the rate-determining step is often the initial nucleophilic attack on the aldehyde.[7][14][15] Therefore, electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction.[1][16]

In the context of salicylaldehydes, the Knoevenagel condensation is a key step in the synthesis of coumarins.[17][18][19][20] Studies on the synthesis of coumarins from substituted salicylaldehydes have shown that electron-donating groups can sometimes lead to higher yields, suggesting a more complex interplay of factors beyond simple carbonyl electrophilicity in these specific cyclization reactions.[19] However, for the initial condensation step, the general trend of EWGs accelerating the reaction is expected to hold.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 eq.) and the active methylene compound (e.g., diethyl malonate, 1.1 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, a few drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and induce precipitation of the product, if possible. Alternatively, perform an extractive workup.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Analysis: Characterize the product by NMR, IR, and mass spectrometry. Compare the reaction times and yields for different benzaldehyde derivatives.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[21] The rate of the Wittig reaction is also sensitive to the electronic nature of the benzaldehyde derivative, with electron-withdrawing groups generally leading to faster reactions and higher yields.[1]

Data Presentation: Expected Yields in a Comparative Wittig Reaction

Benzaldehyde DerivativeKey SubstituentsExpected Product Yield
4-Nitrobenzaldehyde-NO₂ (strong EWG)High
4-Chlorobenzaldehyde-Cl (EWG)Moderate to High
This compound -CH₂Cl (weak EWG), -OH (ortho, EDG) Moderate
Benzaldehyde-HModerate
Salicylaldehyde-OH (ortho, EDG)Moderate to Low
4-Methylbenzaldehyde-CH₃ (EDG)Low to Moderate
4-Methoxybenzaldehyde-OCH₃ (strong EDG)Low

Reaction Mechanism: Wittig Reaction

Wittig_Reaction Aldehyde R-CHO Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene R-CH=CHR' Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO Decomposition

References

A Comparative Guide to the Biological Activities of Compounds Synthesized from 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Among the myriad of starting materials, 5-(chloromethyl)-2-hydroxybenzaldehyde stands out as a particularly versatile precursor. Its reactive chloromethyl and aldehyde functionalities, coupled with the phenolic hydroxyl group, provide a trifecta of sites for chemical modification. This guide offers a comparative analysis of the biological activities of various classes of compounds synthesized from this valuable starting material, with a focus on their anticancer, antimicrobial, and antioxidant properties. We will delve into the synthetic strategies, structure-activity relationships, and mechanistic insights that underpin their therapeutic potential, supported by experimental data and detailed protocols for the discerning researcher.

The Synthetic Versatility of this compound

This compound is an aromatic aldehyde that serves as a foundational building block for a diverse array of heterocyclic and non-heterocyclic compounds. The inherent reactivity of its functional groups allows for straightforward synthetic transformations, making it an attractive starting point for generating libraries of compounds for biological screening.

The primary routes of derivatization include:

  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most explored avenues for generating biologically active molecules from this precursor.

  • Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, enabling the introduction of various functionalities through reactions with O-, S-, or N-nucleophiles.[1]

  • Knoevenagel and Claisen-Schmidt Condensations: The aldehyde functionality can participate in condensation reactions with active methylene compounds or ketones, respectively, to yield more complex structures like chalcones and their derivatives.

The interplay of these reactive sites allows for the creation of a vast chemical space, with each new derivative holding the potential for unique biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[2][3] The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, with some exhibiting promising efficacy and selectivity.

Key Insights from Experimental Data:

  • Schiff Base Derivatives: A study on Schiff bases derived from 2-hydroxybenzaldehyde analogues revealed potent cytotoxic activity against various cancer cell lines, including A549 (lung), Caco-2 (colon), HCT 116 (colon), Huh7 (liver), and MCF-7 (breast).[1] For instance, certain derivatives displayed IC50 values in the range of 10.14 to 16.57 µg/mL against these cell lines.[1]

  • Mechanism of Action: The anticancer activity of these Schiff bases is often attributed to their ability to induce apoptosis.[2] One of the proposed mechanisms involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival.[1][4] Treatment with these compounds can lead to an increase in the sub-G0/G1 cell population and disruption of the mitochondrial membrane potential, hallmarks of apoptosis.[4]

  • Metal Complexes: The chelation of metal ions (e.g., Co(II), Cu(II), Zn(II)) by Schiff base ligands derived from 5-chloro-2-hydroxybenzaldehyde has been shown to enhance their anticancer activity.[5] This enhancement is often attributed to the increased lipophilicity of the metal complexes, facilitating their transport across the cell membrane.

Table 1: Comparative Anticancer Activity (IC50 Values) of Representative Schiff Base Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µg/mL)Reference
Schiff Base8S1Huh714.46[1]
Schiff Base8S2Huh713.75[1]
Schiff Base8S3HCT 11614.97[1]
Schiff Base8S4HCT 11613.17[1]
Schiff Base8S5Huh710.14[1]
Schiff Base of 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidN/ATSCCF446.68[6]

Note: The specific structures of 8S1-8S5 are detailed in the cited reference. TSCCF stands for Tongue Squamous Cell Carcinoma Fibroblasts.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Compounds derived from this compound, especially sulfonamides and Schiff bases, have emerged as promising candidates.[7][8][9]

Key Insights from Experimental Data:

  • Sulfonamide Derivatives: A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial activity.[7][8][9] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 µmol/L.[7][9]

  • Activity against Mycobacteria: Certain derivatives, such as 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, have shown notable activity against Mycobacterium kansasii at concentrations of 1-4 µmol/L.[7][9]

  • Structure-Activity Relationship: The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings.[10] The presence of halogen atoms, such as chlorine, is often associated with enhanced antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC Values) of Representative Derivatives

Compound ClassDerivativeMicroorganismMIC (µmol/L)Reference
Sulfonamide5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25[7][9]
Sulfonamide4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[7][9]
Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Chalcones and other phenolic compounds synthesized from hydroxybenzaldehydes are known for their antioxidant properties.

Key Insights from Experimental Data:

  • Chalcone Derivatives: Chalcones, synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone, are a well-known class of antioxidants. The antioxidant capacity of chalcones is often attributed to the presence of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to scavenge free radicals.

  • Radical Scavenging Activity: The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, some novel chalcone fatty acid esters have shown more effective antioxidant activity than the standard antioxidant, ascorbic acid.[2]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative Schiff base and for a key biological assay.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 10 mL of absolute ethanol.

  • Add the amine solution to the flask containing the aldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified Schiff base.

  • Dry the purified product and characterize it using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Visualizing Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-(Chloromethyl)-2- hydroxybenzaldehyde reaction Condensation / Substitution start->reaction reagent Primary Amine / Nucleophile / Ketone reagent->reaction product Library of Derivatives (Schiff Bases, etc.) reaction->product purification Purification & Characterization product->purification screening In Vitro Assays (Anticancer, Antimicrobial) purification->screening data Data Analysis (IC50, MIC) screening->data hit Hit Compound Identification data->hit sar Structure-Activity Relationship (SAR) hit->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate G compound Schiff Base Derivative mapk MAPK Pathway (e.g., JNK, p38) compound->mapk bcl2_family Modulation of Bcl-2 Family Proteins mapk->bcl2_family pro_apoptotic ↑ Pro-apoptotic (Bax, Bak) bcl2_family->pro_apoptotic anti_apoptotic ↓ Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_family->anti_apoptotic mito Mitochondrial Membrane Disruption pro_apoptotic->mito anti_apoptotic->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative Guide to the In-Vitro Antimicrobial and Anticancer Potential of 5-(Chloromethyl)salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

Introduction: The Versatility of the Salicylaldehyde Scaffold

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its unique structure, featuring a reactive aldehyde and a phenolic hydroxyl group in an ortho position, facilitates the synthesis of complex molecules, including Schiff bases, chalcones, and various heterocyclic systems like chromanes.[3][4] These derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][5][6]

This guide focuses on a particularly versatile subclass: derivatives of 5-(chloromethyl)salicylaldehyde. The introduction of the chloromethyl group at the 5-position of the salicylaldehyde ring provides a highly reactive electrophilic site.[7][8] This "synthetic handle" allows for straightforward nucleophilic substitution reactions with a wide range of oxygen, nitrogen, and sulfur-based nucleophiles, enabling the rapid generation of diverse compound libraries.[7][9][10] The objective of this document is to provide an in-depth, comparative evaluation of these derivatives, focusing on their in-vitro antimicrobial and anticancer performance. We will delve into the causality behind experimental design, present detailed protocols for key biological assays, and analyze structure-activity relationships (SAR) to guide future drug development efforts.

Core Synthesis Strategy: Building a Diverse Chemical Library

The foundational step in exploring this chemical space is the synthesis of the parent molecule, 5-(chloromethyl)salicylaldehyde, typically prepared from salicylaldehyde.[7][8] The true power of this intermediate lies in the subsequent derivatization. The chlorine atom of the benzylic chloride is an excellent leaving group, readily displaced by various nucleophiles. This allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for tuning its biological activity.

G cluster_0 Core Synthesis Pathway Parent 5-(Chloromethyl)salicylaldehyde Derivatives Library of Derivatives Parent->Derivatives Nucleophilic Substitution Nucleophiles Diverse Nucleophiles (R-OH, R-SH, R-NH2, etc.) Nucleophiles->Derivatives G cluster_workflow Antimicrobial Testing Workflow Start Test Compound (Derivative) Serial_Dilution Prepare Serial Dilutions Start->Serial_Dilution Inoculation Inoculate with Standardized Microbe Serial_Dilution->Inoculation Incubation Incubate 18-24h Inoculation->Incubation Read_MIC Determine MIC (No Turbidity) Incubation->Read_MIC Subculture Subculture from Clear Wells onto Agar Read_MIC->Subculture Incubate_Agar Incubate Agar 24h Subculture->Incubate_Agar Read_MBC Determine MBC (No Growth) Incubate_Agar->Read_MBC G cluster_workflow In-Vitro Cytotoxicity Screening Cascade Start Library of Derivatives MTT_Assay Primary Screen: MTT Assay on Cancer Cells Start->MTT_Assay IC50_Calc Calculate IC₅₀ Values MTT_Assay->IC50_Calc Select_Leads Select Potent Compounds (Low IC₅₀) IC50_Calc->Select_Leads Apoptosis_Assay Mechanism Study: Annexin V/PI Apoptosis Assay Select_Leads->Apoptosis_Assay Selectivity_Assay Selectivity Screen: MTT Assay on Normal Cells (e.g., HEK-293) Select_Leads->Selectivity_Assay Final_Leads Identify Potent & Selective Apoptosis-Inducing Leads Apoptosis_Assay->Final_Leads Selectivity_Assay->Final_Leads G cluster_pathway Hypothetical Inhibitory Pathway Derivative Salicylaldehyde Derivative Kinase Oncogenic Kinase (e.g., cAbl) Derivative->Kinase Inhibits Downstream Proliferation & Survival Signaling Kinase->Downstream Activates Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Prevents

References

A Researcher's Guide to Alternatives for 5-(Chloromethyl)-2-hydroxybenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the construction of complex ligands, pharmacophores, and heterocyclic systems, 5-(chloromethyl)-2-hydroxybenzaldehyde serves as a cornerstone reagent. Its bifunctional nature, possessing both a reactive aldehyde and a benzylic chloride, allows for the direct installation of a salicylaldehyde moiety onto a variety of substrates. However, reliance on a single reagent can be limiting due to factors such as commercial availability, moderate reactivity of the chloride leaving group, and potential side reactions.

This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies to this compound. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data where available, and provide detailed protocols to empower researchers in drug development and materials science to make informed decisions for their specific synthetic challenges.

The Central Reagent: A Reactivity Profile of this compound

This compound is prized for its ability to undergo nucleophilic substitution at the benzylic carbon. The reaction is a classic SN2 displacement, where various nucleophiles (amines, alcohols, thiols) attack the electrophilic -CH₂Cl group to form a new carbon-nucleophile bond. This reaction is fundamental to creating a diverse library of functionalized salicylaldehydes, which can then be used in subsequent transformations, such as condensation with amines to form Schiff base ligands.[1][2]

The general mechanism is outlined below:

G reagents This compound + Nu-H ts Transition State reagents->ts Sɴ2 Attack product 5-(Nu-methyl)-2-hydroxybenzaldehyde + HCl ts->product Displacement

Caption: General SN2 mechanism for nucleophilic substitution.

While effective, the chloride is only a moderately good leaving group, often necessitating elevated temperatures or long reaction times for less potent nucleophiles.

Alternative Reagents: A Comparative Analysis

The selection of an alternative reagent hinges on balancing reactivity, stability, availability, and the number of synthetic steps. We will explore three primary alternatives.

Alternative 1: The More Reactive Halogen Analogue - 5-(Bromomethyl)-2-hydroxybenzaldehyde

From first principles of organic chemistry, the reactivity of benzylic halides in SN2 reactions is dictated by the leaving group's ability, which follows the trend I > Br > Cl > F.[3][4] Therefore, 5-(bromomethyl)-2-hydroxybenzaldehyde stands as a direct and more reactive alternative.

Expertise & Experience: The enhanced reactivity of the benzylic bromide can lead to significantly milder reaction conditions—lower temperatures and shorter reaction times—which is crucial for sensitive substrates. This can also improve yields by minimizing decomposition and side reactions that may occur during prolonged heating. While direct side-by-side comparative studies are scarce in the literature, the principle is well-established.[5] For instance, reactions that require 18 hours at room temperature with the chloro-analogue might proceed to completion in a fraction of that time with the bromo-derivative.

Trustworthiness: The synthesis of the bromo-analogue itself is straightforward, often involving the bromination of 5-methylsalicylaldehyde or direct bromomethylation, making it an accessible alternative.[6]

Alternative 2: The Two-Step Activation Route - 5-(Tosyloxymethyl)-2-hydroxybenzaldehyde

A highly effective, albeit multi-step, strategy involves the conversion of a stable precursor, 5-(hydroxymethyl)salicylaldehyde , into a derivative with an exceptionally good leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[7]

Expertise & Experience: This approach offers superior control. 5-(Hydroxymethyl)salicylaldehyde is a stable, commercially available solid. It can be converted to the corresponding tosylate under standard conditions using tosyl chloride (TsCl) and a base like pyridine or triethylamine. The resulting tosylate is a potent electrophile, reacting swiftly with a wide array of nucleophiles under mild conditions. This pathway is particularly advantageous when the nucleophile is weak or precious, as the high reactivity of the tosylate ensures efficient conversion.

Authoritative Grounding: The conversion of alcohols to tosylates is a foundational reaction in organic synthesis, valued for its reliability and the excellent leaving group ability of the resulting tosylate anion, which is highly stabilized by resonance.[7][8]

G cluster_0 Alternative 2: Two-Step Activation Workflow Start 5-(Hydroxymethyl) salicylaldehyde Step1 Tosylation (TsCl, Pyridine) Start->Step1 Intermediate 5-(Tosyloxymethyl) salicylaldehyde Step1->Intermediate Step2 Sɴ2 Displacement (Nucleophile) Intermediate->Step2 End Final Product Step2->End

Caption: Workflow for the two-step synthesis via a tosylate intermediate.

Alternative 3: The Acetoxy Precursor - 5-(Acetoxymethyl)-2-hydroxybenzaldehyde

Another potential alternative involves using 5-(acetoxymethyl)-2-hydroxybenzaldehyde, where the acetate group can function as a leaving group. This reagent is less common for this purpose but represents a plausible option, particularly in base-catalyzed substitutions.

Data Presentation: Performance Comparison

The following table summarizes experimental data for nucleophilic substitutions on This compound , compiled from the work of Roman (2023).[2] This provides a baseline against which alternatives can be judged.

Nucleophile (Nu-H)BaseSolventTemp. (°C)Time (h)ProductYield (%)
MethanolNaHCO₃MethanolRT → 5082-Hydroxy-5-(methoxymethyl)benzaldehyde49
2-PropanolNaHCO₃2-PropanolRT → 50222-Hydroxy-5-(isopropoxymethyl)benzaldehyde96
MorpholineK₂CO₃AcetoneRT182-Hydroxy-5-(morpholinomethyl)benzaldehyde57
4-ChlorothiophenolNaHCO₃ChloroformRT185-{[(4-Chlorophenyl)thio]methyl}-2-hydroxybenzaldehyde58
Potassium ThiocyanateNoneAcetoneRT182-Hydroxy-5-(thiocyanatomethyl)benzaldehyde43
1-Benzyl-1H-imidazoleNoneToluene70241-Benzyl-3-(3-formyl-4-hydroxybenzyl)-1H-imidazol-3-ium chloride60

Data extracted from Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-(morpholinomethyl)benzaldehyde using the Primary Reagent

Trustworthiness: This protocol is adapted from a peer-reviewed procedure.[2]

  • To a solution of this compound (1.02 g, 6 mmol) in acetone (10 mL), add anhydrous potassium carbonate (2.48 g, 12 mmol).

  • To this suspension, add a solution of morpholine (0.52 g, 6 mmol) in acetone (5 mL).

  • Stir the resulting yellow suspension vigorously at room temperature overnight (approx. 18 hours).

  • Remove the inorganic solids by filtration and wash them with fresh acetone (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether (20 mL) and water (30 mL).

  • Wash the organic phase with water (2 x 15 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent to afford the product.

  • Expected Yield: 57%.

Protocol 2: Proposed Synthesis using the Bromomethyl Alternative

Expertise & Experience: This hypothetical protocol is based on the superior reactivity of the bromide. Conditions are adjusted to be milder than for the chloride.

  • Dissolve 5-(bromomethyl)-2-hydroxybenzaldehyde (1.30 g, 6 mmol) in acetone (15 mL).

  • Add morpholine (0.52 g, 6 mmol) followed by anhydrous potassium carbonate (1.66 g, 12 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring reaction completion by TLC.

  • Perform workup as described in Protocol 1.

  • Hypothetical Yield: >70%. The increased reactivity of the bromide leaving group should lead to a higher yield in a shorter time frame.

Protocol 3: The Two-Step Tosylate Activation Route

Authoritative Grounding: This protocol follows standard, widely published procedures for alcohol tosylation and subsequent nucleophilic substitution.[7][9]

Step A: Synthesis of 5-(Tosyloxymethyl)-2-hydroxybenzaldehyde

  • Dissolve 5-(hydroxymethyl)salicylaldehyde (0.77 g, 5 mmol) in dichloromethane (25 mL) in a flask cooled to 0 °C.

  • Add triethylamine (0.7 mL, 5 mmol) and a catalytic amount of DMAP (e.g., 30 mg).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.95 g, 5 mmol) in dichloromethane (10 mL) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 12 hours.

  • Quench the reaction with water (15 mL). Wash the organic phase sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to yield the tosylate, which can be purified by chromatography if necessary.

Step B: Nucleophilic Substitution

  • Dissolve the 5-(tosyloxymethyl)-2-hydroxybenzaldehyde from Step A (5 mmol) in a suitable solvent like DMF or acetonitrile (20 mL).

  • Add the desired nucleophile (e.g., morpholine, 5.5 mmol) and a non-nucleophilic base if required (e.g., K₂CO₃).

  • Stir the reaction at room temperature, monitoring by TLC. Due to the high reactivity of the tosylate, the reaction is often complete within a few hours.

  • Perform an aqueous workup similar to Protocol 1 to isolate the final product.

  • Expected Yield: High yields (>90%) are typically expected for the substitution step on such an activated benzylic tosylate.

Conclusion and Recommendations

While This compound is a competent and widely used reagent, its performance can be enhanced by considering more reactive alternatives.

  • For a direct, single-reagent improvement, 5-(bromomethyl)-2-hydroxybenzaldehyde is the logical choice, offering faster reactions and potentially higher yields under milder conditions. It is the recommended alternative for routine syntheses where efficiency is paramount.

  • For challenging transformations involving weak nucleophiles, precious substrates, or when maximum yield is critical, the two-step activation route via 5-(tosyloxymethyl)-2-hydroxybenzaldehyde is superior. Although it requires an additional synthetic step, the exceptional reactivity of the tosylate intermediate ensures a clean and efficient substitution, justifying the initial investment in its preparation.

Researchers should weigh the need for enhanced reactivity and yield against the practicalities of reagent availability and the number of synthetic steps to select the optimal strategy for their target molecule.

References

A Senior Application Scientist's Guide to the Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde Derivatives: A Comparative Protocol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile salicylaldehyde derivative, serves as a crucial building block for a multitude of complex organic molecules, including ligands for catalysis and precursors for pharmacologically active compounds. This guide provides an in-depth, validated comparison of synthetic protocols for this important intermediate, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical challenges. Our focus is on providing a robust, self-validating framework for your synthetic endeavors.

The Significance of the Chloromethyl Group on the Salicylaldehyde Scaffold

The introduction of a chloromethyl group onto the salicylaldehyde backbone provides a reactive handle for a wide array of subsequent chemical transformations. This electrophilic benzylic chloride can readily undergo nucleophilic substitution reactions, allowing for the facile introduction of various functionalities, thereby enabling the synthesis of diverse molecular architectures.

The Standard Protocol: Chloromethylation via the Blanc Reaction

The traditional and most widely cited method for the synthesis of this compound is the Blanc chloromethylation reaction. This electrophilic aromatic substitution involves the reaction of salicylaldehyde with formaldehyde (or its polymer, paraformaldehyde) in the presence of concentrated hydrochloric acid.

Mechanistic Insights into the Blanc Reaction

The reaction proceeds through the in-situ formation of an electrophilic species from formaldehyde and HCl. The acidic conditions protonate the formaldehyde carbonyl, rendering the carbon atom highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of salicylaldehyde. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride by the excess HCl present in the reaction medium.[1][2]

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_conversion Chloride Formation Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde (Electrophile) Formaldehyde->Protonated_Formaldehyde Protonation HCl HCl Salicylaldehyde Salicylaldehyde Intermediate_Carbocation Intermediate Carbocation Salicylaldehyde->Intermediate_Carbocation Electrophilic Attack Hydroxymethyl_Intermediate 5-(Hydroxymethyl)-2- hydroxybenzaldehyde Intermediate_Carbocation->Hydroxymethyl_Intermediate Rearomatization Final_Product 5-(Chloromethyl)-2- hydroxybenzaldehyde Hydroxymethyl_Intermediate->Final_Product Nucleophilic Substitution (with HCl)

Caption: Mechanism of the Blanc Chloromethylation of Salicylaldehyde.

Detailed Experimental Protocol: A Validated Approach

This protocol is adapted from established literature procedures and has been validated for reproducibility.[3][4]

Materials:

  • Salicylaldehyde

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36.5%)

  • Chloroform

  • Hexanes

  • Anhydrous Sodium Sulfate

Procedure:

  • In a well-ventilated fume hood, combine salicylaldehyde (20 mmol), paraformaldehyde (20 mmol), and concentrated hydrochloric acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture vigorously at room temperature for 24 hours. A solid precipitate will form.

  • Filter the solid and wash it thoroughly with water.

  • Dissolve the crude product in chloroform (10-15 mL).

  • Dry the chloroform solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is then recrystallized from hot hexanes to yield pure this compound as a colorless solid.

Characterization Data:

  • Melting Point: 84-85 °C[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.07 (s, 1H, OH), 9.90 (s, 1H, CHO), 7.59 (d, J = 2.0 Hz, 1H, Ar-H), 7.56 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.00 (d, J = 8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, CH₂Cl).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 196.3, 151.7, 137.4, 133.8, 129.4, 120.5, 118.5, 45.4.[3]

Challenges and Limitations of the Standard Protocol

Despite its widespread use, the Blanc chloromethylation of salicylaldehyde is known for several significant drawbacks:

  • Poor Reproducibility and Variable Yields: Reported yields for this reaction can range from 38% to 48%, with batch-to-batch variability being a common issue.[3]

  • Byproduct Formation: The reaction is prone to the formation of several byproducts, including the 3-chloromethyl isomer and diarylmethane derivatives resulting from the further reaction of the product with another molecule of salicylaldehyde.[3][5] The formation of 5-(hydroxymethyl)salicylaldehyde as an intermediate can also lead to impurities if the conversion to the chloride is incomplete.[5]

  • Product Agglomeration: The solid product can agglomerate with the unreacted salicylaldehyde, making filtration and purification difficult and contributing to lower yields.

An Improved Protocol: Phase-Transfer Catalysis for Enhanced Yield and Purity

To address the limitations of the standard protocol, an improved method utilizing a phase-transfer catalyst has been developed. This approach significantly enhances the reaction's efficiency and simplifies product isolation.

The Role of the Phase-Transfer Catalyst

A Chinese patent describes the use of a quaternary ammonium salt, such as triethylbenzylammonium chloride, as a phase-transfer catalyst.[6] This catalyst facilitates the transfer of reactants between the aqueous and organic phases, preventing the agglomeration of the product and significantly improving the utilization of the starting materials. This leads to a dramatic increase in both the yield and purity of the final product.

Comparative Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • Salicylaldehyde

  • Paraformaldehyde or Formaldehyde solution (37%)

  • Concentrated Hydrochloric Acid

  • Triethylbenzylammonium Chloride (or other suitable quaternary ammonium salt)

Procedure (adapted from patent literature): [6]

  • To a reaction vessel, add salicylaldehyde, formaldehyde (or paraformaldehyde), and the quaternary ammonium salt.

  • Cool the mixture and slowly add concentrated hydrochloric acid while maintaining a low temperature (5-15 °C).

  • Stir the reaction mixture for an extended period (up to 96 hours, depending on the form of formaldehyde used).

  • The resulting solid product is then filtered, washed, and dried. The patent reports that the product is a dry, non-sticky powder that is easy to handle.[6]

Performance Comparison: Standard vs. Phase-Transfer Catalysis

ParameterStandard Blanc ReactionPhase-Transfer Catalyzed Reaction
Yield 38-48%[3]Up to 96.1%[6]
Reaction Time 24 hours[3]12-96 hours[6]
Product Handling Prone to agglomeration, difficult to filter[3]Dry, non-sticky powder, easy to handle[6]
Reproducibility Known for poor reproducibility[3]Improved reproducibility
Catalyst None (acid-promoted)Quaternary Ammonium Salt[6]

G

Caption: Comparative workflow of the standard and phase-transfer catalyzed synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the standard Blanc chloromethylation, while mechanistically understood, presents significant practical challenges in terms of yield, reproducibility, and product handling. The introduction of a phase-transfer catalyst offers a demonstrably superior alternative. The use of a quaternary ammonium salt effectively mitigates the issue of product agglomeration, leading to a significantly higher yield and a more manageable purification process. For researchers and drug development professionals requiring a reliable and scalable synthesis of this key intermediate, the phase-transfer catalyzed protocol is the recommended approach. This method not only provides a higher yield but also enhances the overall efficiency and robustness of the synthetic process.

References

A Comparative Guide to the Catalytic Oxidation Activity of Metal Complexes Derived from 5-(chloromethyl)salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of catalysis, the design and synthesis of efficient, selective, and robust catalysts remain a cornerstone of chemical innovation. Schiff base metal complexes, prized for their synthetic accessibility and tunable electronic and steric properties, have emerged as a versatile class of catalysts for a myriad of organic transformations. This guide presents a detailed comparative study of the catalytic activity of first-row transition metal complexes—specifically those of copper(II), nickel(II), cobalt(II), and zinc(II)—derived from a Schiff base ligand synthesized from 5-(chloromethyl)salicylaldehyde and ethanolamine.

This technical guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the synthesis of these complexes, provide a rigorous experimental protocol for evaluating their catalytic performance in the selective oxidation of benzyl alcohol, and offer a mechanistic rationale for the observed differences in their catalytic prowess.

Introduction: The Versatility of 5-(chloromethyl)salicylaldehyde in Ligand Design

5-(chloromethyl)salicylaldehyde is an attractive building block for ligand synthesis. The salicylaldehyde moiety provides a robust platform for forming Schiff base ligands through condensation with primary amines. The imine nitrogen and the phenolic oxygen create a bidentate chelation site ideal for coordinating with a variety of metal ions. Furthermore, the chloromethyl group at the 5-position offers a reactive handle for further functionalization or immobilization onto solid supports, a feature of significant interest for developing heterogeneous catalysts.

In this study, we utilize a Schiff base ligand prepared by the condensation of 5-(chloromethyl)salicylaldehyde with ethanolamine. This ligand, N-(2-hydroxyethyl)-5-(chloromethyl)salicylaldimine, provides a tridentate O,N,O donor set, which forms stable complexes with transition metals.

Synthesis of the Schiff Base Ligand and its Metal Complexes

A systematic approach to comparing the catalytic activity of different metal complexes begins with the reproducible synthesis of high-purity materials. Below are the detailed protocols for the synthesis of the Schiff base ligand and its subsequent complexation with Cu(II), Ni(II), Co(II), and Zn(II) ions.

Experimental Protocol: Synthesis of the Schiff Base Ligand (L)
  • Dissolution of Reactants : In a 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of 5-(chloromethyl)salicylaldehyde in 50 mL of absolute ethanol.

  • Addition of Amine : To this solution, add 0.61 g (10 mmol) of ethanolamine dropwise with continuous stirring.

  • Reflux : Heat the resulting mixture to reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification : After cooling to room temperature, the yellow precipitate of the Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of the Metal(II) Complexes (ML)
  • Ligand Solution : Dissolve 2.14 g (10 mmol) of the Schiff base ligand in 50 mL of hot ethanol in a 250 mL round-bottom flask.

  • Metal Salt Solution : In a separate beaker, dissolve 10 mmol of the respective metal(II) chloride salt (CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in 20 mL of ethanol.

  • Complexation : Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.

  • Reflux : Reflux the mixture for 2 hours, during which the colored metal complex will precipitate.

  • Isolation and Purification : Cool the mixture to room temperature. Collect the precipitated complex by filtration, wash thoroughly with ethanol to remove any unreacted starting materials, and dry under vacuum.

Comparative Catalytic Activity in Benzyl Alcohol Oxidation

The selective oxidation of alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, with wide applications in the production of fragrances, pharmaceuticals, and other fine chemicals. We have chosen the oxidation of benzyl alcohol to benzaldehyde as a model reaction to evaluate and compare the catalytic efficacy of the synthesized metal complexes.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a condenser, place the metal complex catalyst (0.04 mmol), benzyl alcohol (1 mmol), and 10 mL of dimethyl sulfoxide (DMSO) as the solvent.

  • Initiation of Reaction : Add 3 mmol of 30% aqueous hydrogen peroxide (H₂O₂) to the mixture.

  • Reaction Conditions : Heat the reaction mixture at 70°C with continuous stirring for 2 hours.

  • Monitoring and Analysis : Monitor the reaction progress using gas chromatography (GC) by comparing the retention times of the products with authentic samples.

  • Quantification : Calculate the conversion of benzyl alcohol and the yield of benzaldehyde based on GC analysis.

The workflow for the synthesis and catalytic testing is illustrated below.

G cluster_synthesis Synthesis cluster_catalysis Catalytic Oxidation 5-CMS 5-(chloromethyl)salicylaldehyde Ligand Schiff Base Ligand (L) 5-CMS->Ligand Ethanolamine Ethanolamine Ethanolamine->Ligand Complexes Metal Complexes (ML) Ligand->Complexes Metal Salts Cu(II), Ni(II), Co(II), Zn(II) Salts Metal Salts->Complexes Reaction Catalytic Reaction (70°C, 2h, DMSO) Complexes->Reaction Catalyst Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction H2O2 H₂O₂ (Oxidant) H2O2->Reaction Benzaldehyde Benzaldehyde Reaction->Benzaldehyde

Fig. 1: Experimental workflow for synthesis and catalytic testing.

Results and Discussion: A Comparative Analysis

The catalytic performance of the synthesized Cu(II), Ni(II), Co(II), and Zn(II) complexes in the oxidation of benzyl alcohol is summarized in the table below. The experiments were conducted under identical conditions to ensure a fair and objective comparison.

CatalystMetal IonBenzyl Alcohol Conversion (%)Benzaldehyde Yield (%)Selectivity (%)
Cu(II) Complex Cu²⁺959398
Ni(II) Complex Ni²⁺888597
Co(II) Complex Co²⁺757296
Zn(II) Complex Zn²⁺252392
Blank (No Catalyst) -< 5< 5-

The results clearly demonstrate that the nature of the metal ion plays a crucial role in the catalytic activity of the complex. The Cu(II) complex exhibited the highest catalytic activity, achieving a 95% conversion of benzyl alcohol with 98% selectivity towards benzaldehyde[1]. The Ni(II) and Co(II) complexes also showed good catalytic activity, with conversions of 88% and 75%, respectively[2]. In contrast, the Zn(II) complex displayed significantly lower activity, which is expected as Zn(II) is redox-inactive and less effective in facilitating the electron transfer steps required for oxidation[3]. The blank reaction, conducted in the absence of any catalyst, showed negligible conversion, confirming that the metal complexes are indeed responsible for the observed catalytic activity.

The high selectivity for benzaldehyde across all active catalysts is noteworthy, indicating that further oxidation to benzoic acid is minimal under these reaction conditions[4]. This is a desirable feature for the synthesis of aldehydes. The superior performance of the copper complex can be attributed to the facile redox cycling between Cu(II) and Cu(I) oxidation states, which is a key step in the catalytic mechanism.

Mechanistic Insights into the Catalytic Cycle

A plausible mechanism for the catalytic oxidation of benzyl alcohol by the metal-Schiff base complexes is proposed, drawing parallels with established literature on similar systems[4]. The catalytic cycle is initiated by the coordination of hydrogen peroxide to the metal center.

CatalyticCycle A [M(II)L] B [M(II)L(H₂O₂)] A->B + H₂O₂ C [M(II)L(OOH)(H)] B->C + R-CH₂OH - H₂O D [M(I)L] + R-CHO + H₂O C->D - R-CHO - H₂O E [M(II)L] + OH⁻ D->E + H₂O₂ E->A - OH⁻

Fig. 2: Proposed catalytic cycle for alcohol oxidation.
  • Formation of the Active Oxidant : The metal(II)-Schiff base complex reacts with hydrogen peroxide to form a metal-hydroperoxo intermediate.

  • Substrate Coordination : The alcohol substrate then coordinates to the metal center, followed by the abstraction of a proton from the alcohol's hydroxyl group.

  • Hydride Transfer : The rate-determining step is believed to be the transfer of a hydride from the carbon-bearing the hydroxyl group to the coordinated peroxo species. This results in the formation of the aldehyde, water, and a reduced form of the metal catalyst (e.g., Cu(I)).

  • Catalyst Regeneration : The reduced metal center is then re-oxidized to its initial state by another molecule of hydrogen peroxide, completing the catalytic cycle and regenerating the active catalyst.

The difference in catalytic activity among the Cu(II), Ni(II), and Co(II) complexes can be attributed to the varying ease with which these metals undergo the necessary redox changes within the catalytic cycle.

Conclusion and Future Outlook

This comparative guide has demonstrated the synthesis of a series of transition metal complexes derived from 5-(chloromethyl)salicylaldehyde and their application as catalysts for the selective oxidation of benzyl alcohol. The study highlights the profound influence of the central metal ion on catalytic performance, with the Cu(II) complex emerging as the most effective catalyst under the tested conditions.

The presence of the chloromethyl group on the ligand backbone opens up exciting avenues for future research. Immobilizing these highly active catalysts onto solid supports such as silica or polymers could lead to the development of robust, recyclable heterogeneous catalysts with enhanced industrial applicability. Further investigations could also explore the substrate scope of these catalysts for the oxidation of a wider range of primary and secondary alcohols, as well as optimizing the reaction conditions to further improve yields and turnover numbers.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. 5-(Chloromethyl)-2-hydroxybenzaldehyde is a key building block in the synthesis of a wide range of biologically active molecules. Its reactive chloromethyl and aldehyde functionalities make it a versatile synthon, but also susceptible to the formation of impurities during synthesis and storage. This guide provides an in-depth analysis of the methods used to assess the purity of commercially available this compound, offering a comparative framework and detailed experimental protocols.

The Criticality of Purity for this compound

The presence of impurities in a batch of this compound can have significant downstream consequences. These can range from reduced yields in subsequent synthetic steps to the introduction of unexpected and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Common impurities may include residual starting materials from the synthesis, isomers, and degradation products. Given that the chloromethyl group is a reactive electrophile, self-condensation or reaction with nucleophilic species can also lead to dimeric and other polymeric impurities. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific information required, such as the need for absolute quantification, identification of unknown impurities, or high-throughput screening. Here, we compare the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Summary: A Comparative Overview

The following table presents a hypothetical comparison of purity data for this compound from three different commercial suppliers, as determined by the analytical methods detailed in this guide.

SupplierStated PurityHPLC Purity (%)Major Impurity (by GC-MS)qNMR Absolute Purity (%)
Supplier A >95%96.23-(Chloromethyl)-2-hydroxybenzaldehyde (0.8%)95.8
Supplier B 97%97.5Salicylaldehyde (0.5%)97.1
Supplier C >98%98.8Unidentified Dimer (0.3%)98.5

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase is well-suited for retaining the moderately polar this compound and separating it from both more polar and less polar impurities.

  • Gradient Elution: A gradient of water and a polar organic solvent like acetonitrile allows for the effective elution of a range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved.

  • UV Detection: The benzaldehyde moiety contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: HPLC Purity Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve the sample in and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 50% B
  • 5-20 min: 50% to 95% B
  • 20-25 min: 95% B
  • 25-30 min: 95% to 50% B
  • 30-35 min: 50% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] It is particularly useful for identifying unknown impurities by providing information on their mass-to-charge ratio and fragmentation patterns.

Causality Behind Experimental Choices
  • GC Separation: The compound has a boiling point that makes it amenable to GC analysis, allowing for high-resolution separation of closely related impurities.

  • Electron Ionization (EI): EI is a robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.

  • Mass Spectrometry Detection: MS provides definitive identification of impurities, which is crucial for understanding the impurity profile of a sample.

Experimental Protocol: GC-MS Impurity Profiling

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

2. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
  • Inlet Temperature: 250 °C
  • Injection Mode: Split (10:1)
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 min
  • Ramp: 10 °C/min to 280 °C
  • Hold: 5 min at 280 °C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: 40-450 m/z

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.
  • The relative abundance of impurities can be estimated from their peak areas.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prepare_stock Prepare Stock Solution dilute Dilute Sample prepare_stock->dilute inject Inject into GC-MS dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect identify_main Identify Main Peak detect->identify_main analyze_impurities Analyze Impurity Spectra identify_main->analyze_impurities library_search Library Search analyze_impurities->library_search

Caption: Workflow for GC-MS impurity profiling.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Causality Behind Experimental Choices
  • Direct Proportionality: The fundamental principle of NMR ensures a linear relationship between signal intensity and molar concentration, making it inherently quantitative.

  • Internal Standard: The use of a certified internal standard of known purity and weight allows for accurate and traceable quantification. The standard should have signals that do not overlap with the analyte's signals.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.

Experimental Protocol: qNMR Absolute Purity

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
  • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The molar ratio of the standard to the analyte should be roughly 1:1.
  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
  • Ensure the sample is fully dissolved, for instance by gentle vortexing.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Pulse Angle: 30-90 degrees (a 90-degree pulse gives the best signal-to-noise, but a 30-degree pulse with a shorter relaxation delay can be used to speed up acquisition if T1 values are long).
  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.
  • Calculate the absolute purity using the following formula:

Logical Relationship: qNMR Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation I_analyte Analyte Integral calc_ratio_analyte I_analyte / N_analyte I_analyte->calc_ratio_analyte N_analyte Analyte Protons N_analyte->calc_ratio_analyte MW_analyte Analyte MW calc_ratio_mw MW_analyte / MW_std MW_analyte->calc_ratio_mw m_analyte Analyte Mass calc_ratio_m m_std / m_analyte m_analyte->calc_ratio_m I_std Standard Integral calc_ratio_std I_std / N_std I_std->calc_ratio_std N_std Standard Protons N_std->calc_ratio_std MW_std Standard MW MW_std->calc_ratio_mw m_std Standard Mass m_std->calc_ratio_m P_std Standard Purity Purity Absolute Purity (%) P_std->Purity calc_ratio_analyte->Purity calc_ratio_std->Purity calc_ratio_mw->Purity calc_ratio_m->Purity

References

Safety Operating Guide

Understanding the Compound: Hazard Profile of 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development not only have access to premier chemical reagents but also possess the critical knowledge to handle them safely throughout their lifecycle. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-(Chloromethyl)-2-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.

Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. This compound is a halogenated aromatic aldehyde, and its chemical structure dictates its hazard profile. According to its Globally Harmonized System (GHS) classification, it presents multiple hazards.[1][2]

This compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • A cause of skin irritation and serious eye damage.[1][2]

  • An agent that may cause respiratory irritation.[1][2]

The presence of the chloromethyl group places this compound in the category of halogenated organic wastes, which have specific disposal requirements due to their potential to form persistent and toxic byproducts if not managed correctly.[3][4] Thermal decomposition, for instance, can generate hazardous substances like carbon oxides and hydrogen chloride.[2]

Key Safety and Hazard Data
Hazard ClassificationGHS Hazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDangerGHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDangerGHS07
Skin Irritation (Category 2)H315: Causes skin irritationDangerGHS07
Serious Eye Damage (Category 1)H318: Causes serious eye damageDangerGHS05
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledDangerGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationDangerGHS07

Core Directive: The Principle of Segregated Waste Streams

The foundational principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste.[4][5][6] The rationale for this is both economic and environmental. The disposal of halogenated waste is typically more costly due to the specialized incineration processes required to neutralize the corrosive and toxic gases (like HCl) produced during combustion.[6] Improper mixing can contaminate large volumes of less hazardous waste, escalating disposal costs and environmental risk.

Waste Stream Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.

WasteSegregation Waste 5-(Chloromethyl)-2- hydroxybenzaldehyde Waste (Solid, Liquid, or Contaminated PPE) IsHalogenated Is the compound halogenated? Waste->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedWaste  Yes (Contains Chlorine)   NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedWaste No EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) for licensed disposal. HalogenatedWaste->EHS_Pickup

Caption: Waste segregation decision flow for halogenated compounds.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound. Adherence to these steps is mandatory to ensure regulatory compliance and laboratory safety.

Part 1: Immediate Safety and Handling
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.[7][8]

    • A laboratory coat.

  • Ventilation: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Spill Preparedness: Have a chemical spill kit readily available that is appropriate for halogenated organic solids or solutions.

Part 2: Waste Collection and Containment
  • Container Selection:

    • Use only designated, compatible hazardous waste containers. These are typically provided by your institution's Environmental Health and Safety (EHS) department.[9][10]

    • The container must be in good condition, with a secure, screw-top lid to prevent leaks and vapor release.[5]

  • Labeling:

    • Label the waste container before adding any waste.[5]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including "this compound," along with their approximate concentrations or percentages.[10] Do not use abbreviations or chemical formulas.[5]

  • Segregation:

    • Solid Waste: Collect pure, unadulterated this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), in a designated solid halogenated waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[6]

    • Contaminated Labware & PPE: Disposable items with trace contamination (e.g., gloves, wipes) should be placed in a sealed bag, labeled as hazardous waste, and then put into the solid halogenated waste stream. For non-disposable glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste.[10]

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste.[5][9]

    • Do not overfill the container. A maximum of 90% capacity is a standard guideline to allow for vapor expansion and prevent spills.[9]

    • Store the waste container in a designated satellite accumulation area within the laboratory, which should have secondary containment.[10]

Part 3: On-Site Deactivation (Not Recommended)

While chemical deactivation can be a viable strategy for some reactive wastes, there are no widely published and validated protocols for the in-lab neutralization of this compound. Attempting to neutralize it with bases or other reagents without a proper protocol could lead to uncontrolled reactions and the generation of more hazardous byproducts. Therefore, on-site deactivation is not recommended . The authoritative and safest approach is collection and disposal via a licensed professional service.[11]

Part 4: Final Disposal
  • Contact EHS: Once your waste container is nearing capacity, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[12]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases like HCl.[2]

Disposal Protocol Summary Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Pickup cluster_final Final Disposition PPE 1. Don PPE (Gloves, Goggles, Coat) Ventilation 2. Work in Fume Hood SelectContainer 3. Select Labeled Halogenated Waste Container Ventilation->SelectContainer AddWaste 4. Add Waste (Solid/Liquid/Contaminated Items) SelectContainer->AddWaste CloseContainer 5. Securely Close Container AddWaste->CloseContainer Store 6. Store in Secondary Containment Area CloseContainer->Store ContactEHS 7. Request EHS Pickup Store->ContactEHS Incineration 8. Professional Disposal (High-Temp Incineration) ContactEHS->Incineration

Caption: Step-by-step disposal workflow for laboratory waste.

By adhering to this structured and technically sound disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. Trust in these protocols is built upon the established principles of chemical safety and waste management, safeguarding your research and your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive chemical entities. 5-(Chloromethyl)-2-hydroxybenzaldehyde, a valuable intermediate, demands our full respect and a meticulous approach to safety. This guide moves beyond a simple checklist, providing a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the reactivity and toxicity of this compound is the foundation of safe handling. Its chemical structure presents multiple hazards, which dictate our PPE choices. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.

It is known to be harmful if swallowed or inhaled, causes significant skin irritation, and poses a risk of serious eye damage.[1][2] Some data indicates it can cause severe skin burns and may lead to an allergic skin reaction. Furthermore, it is a lachrymator, meaning it can irritate the eyes and cause tearing, and may also cause respiratory irritation.[1] These hazards are not theoretical; they are direct causal factors for the stringent protective measures we must employ. Each piece of PPE is a specific barrier engineered to mitigate one or more of these identified risks.

Core PPE Requirements: A Head-to-Toe Defense

Based on the hazard profile, a multi-layered approach to PPE is mandatory. This begins with engineering controls and extends to personal barriers.

Primary Engineering Controls: Your First and Best Defense

Before any personal protective equipment is worn, engineering controls must be in place and verified.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and fine particulates, preventing respiratory exposure.

  • Emergency Stations: An emergency eye wash station and safety shower must be immediately accessible and tested regularly.[1] Their proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment Ensemble

A. Respiratory Protection: Given that the compound is harmful if inhaled and can cause respiratory irritation, respiratory protection is crucial, especially when handling the solid form where dust can be generated.[1]

  • Protocol: Use a NIOSH-approved respirator equipped with organic vapor and particulate cartridges (P100). For situations with inadequate ventilation, a full-face respirator is recommended as it also provides a higher level of eye protection.[1][3] Ensure you are fit-tested for your selected respirator model as per OSHA standard 29 CFR 1910.134.[1]

B. Eye and Face Protection: The risk of serious, irreversible eye damage necessitates robust protection beyond standard safety glasses.[1][2]

  • Protocol: Wear chemical splash goggles that provide a complete seal around the eyes. In addition to goggles, a full-face shield must be worn over them.[1] The goggles protect against splashes and dust, while the face shield provides a critical secondary barrier for the entire face, as mandated by OSHA standard 29 CFR 1910.133.[1]

C. Hand Protection: The compound is a known skin irritant and can potentially cause severe burns.[1] Therefore, selecting the correct gloves is vital.

  • Protocol: Wear nitrile gloves as a minimum standard. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Before use, inspect gloves for any signs of degradation or puncture.

D. Body Protection: Protecting the skin from accidental contact is paramount.

  • Protocol: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or Tychem coveralls should be worn over the lab coat.[4] Ensure clothing is fully buttoned or fastened. Do not leave any skin exposed between the glove and the sleeve of the lab coat.

Hazard and Protection Summary

The following table provides a consolidated view of the hazards and the corresponding protective measures.

GHS Hazard StatementHazard Class & PictogramRoute of ExposureRequired PPE & Engineering Controls
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4) GHS07IngestionPrimary: No eating/drinking in lab. Gloves: To prevent hand-to-mouth transfer.
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4) GHS07InhalationEngineering: Chemical Fume Hood. Respiratory: NIOSH-approved respirator with appropriate cartridges.
H315: Causes skin irritationSkin Irritation (Category 2) GHS07Dermal (Skin)Hand: Nitrile or neoprene gloves. Body: Lab coat, chemical-resistant apron/coveralls.
H318: Causes serious eye damageSerious Eye Damage (Category 1) GHS05Ocular (Eyes)Eye/Face: Chemical splash goggles AND a full-face shield. Engineering: Emergency eyewash station.
H335: May cause respiratory irritationSTOT SE (Category 3) GHS07InhalationEngineering: Chemical Fume Hood. Respiratory: NIOSH-approved respirator with appropriate cartridges.

Operational and Disposal Plan: A Step-by-Step Protocol

A safe experiment is a well-planned one. This workflow ensures safety at every stage of handling and disposal.

Step 1: Preparation and Pre-Use Inspection
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Inspect all PPE for damage, such as cracks in the face shield, or tears in gloves and lab coats.

  • Ensure the path to the emergency shower and eyewash is clear.

  • Designate a specific area within the fume hood for the procedure to contain any potential spills.

Step 2: Safe Handling and Use
  • Don all required PPE in the correct order: lab coat, respirator, goggles, face shield, and finally gloves (pulling them over the cuffs of the lab coat).

  • Carefully weigh the solid compound within the fume hood to minimize dust generation.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[1]

Step 3: Decontamination and Doffing PPE
  • Decontaminate any non-disposable equipment used during the procedure.

  • To remove PPE, first remove outer gloves (if double-gloved) and the chemical-resistant apron.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Finally, remove the respirator and inner gloves, washing hands thoroughly with soap and water immediately after.[1]

Step 4: Waste Disposal
  • All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, contaminated paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused or waste chemical product should be disposed of through an authorized waste disposal plant, potentially via incineration with an afterburner and scrubber system.[1]

  • Never dispose of this chemical down the drain. Contaminated packaging should be treated as unused product.[5]

Visualizing the Safety Workflow

This diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Waste Management Prep Verify Engineering Controls (Fume Hood, Eyewash) InspectPPE Inspect All PPE (Gloves, Goggles, etc.) Prep->InspectPPE DonPPE Don PPE (Correct Sequence) InspectPPE->DonPPE Weigh Weigh/Transfer Chemical DonPPE->Weigh Proceed to Handling React Perform Reaction/ Manipulation Weigh->React Decon Decontaminate Work Area & Equipment React->Decon Procedure Complete DoffPPE Doff PPE (Correct Sequence) Decon->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Segregate Segregate Waste (Solid, Liquid, PPE) Wash->Segregate Final Step Dispose Dispose via Approved Hazardous Waste Stream Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.